molecular formula C12H13NO2 B157837 N-sec-Butylphthalimide CAS No. 10108-61-9

N-sec-Butylphthalimide

Cat. No.: B157837
CAS No.: 10108-61-9
M. Wt: 203.24 g/mol
InChI Key: ZTXOTHWCDVUQRM-UHFFFAOYSA-N
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Description

N-sec-Butylphthalimide is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5681. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butan-2-ylisoindole-1,3-dione
Source PubChem
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InChI

InChI=1S/C12H13NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZTXOTHWCDVUQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40864209
Record name 1H-Isoindole-1,3(2H)-dione, 2-(1-methylpropyl)-
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Molecular Weight

203.24 g/mol
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CAS No.

10108-61-9
Record name 2-(1-Methylpropyl)-1H-isoindole-1,3(2H)-dione
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(1-methylpropyl)-
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Record name N-sec-Butylphthalimide
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Record name N-sec-butylphthalimide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-sec-Butylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-sec-Butylphthalimide (CAS No. 10108-61-9) is an N-substituted derivative of phthalimide, an important scaffold in organic synthesis and medicinal chemistry.[1] In this molecule, a secondary butyl group is covalently bonded to the imide nitrogen atom. The substitution at the nitrogen position is crucial as it modulates the physicochemical and biological properties of the phthalimide core, including lipophilicity and steric profile, which influences its interaction with biological targets.[1]

Historically, the phthalimide structure is best known for its central role in the Gabriel synthesis, a classic and reliable method developed in 1887 for the synthesis of primary amines from primary alkyl halides.[1][2] this compound serves as a key intermediate in this context, providing a protected form of sec-butylamine. This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols for synthesis and analysis, and logical workflows pertinent to this compound.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 10108-61-9[1][][4][5]
Molecular Formula C₁₂H₁₃NO₂[5]
Molecular Weight 203.24 g/mol [1]
IUPAC Name 2-(1-methylpropyl)-1H-isoindole-1,3(2H)-dione[5]
Melting Point 33-35 °C[1][4]
Boiling Point 302.8 °C at 760 mmHg[][6]
Density 1.187 g/cm³[][4]
pKa (Predicted) -2.09 ± 0.20[5]

Synthesis and Applications Workflow

This compound is primarily synthesized via the condensation of phthalic anhydride with sec-butylamine. It is subsequently used as a key reactant in the Gabriel synthesis to produce primary amines, specifically sec-butylamine, avoiding the over-alkylation issues common with other methods.[2][7][8][9][10]

Synthesis_of_N_sec_Butylphthalimide Reactant1 Phthalic Anhydride Process Condensation Reaction (Heat, Reflux) Reactant1->Process Reactant2 sec-Butylamine Reactant2->Process Intermediate Phthalamic Acid Intermediate (Ring Opening) Process->Intermediate Nucleophilic Acyl Substitution Dehydration Intramolecular Cyclization (-H₂O) Intermediate->Dehydration Product This compound Dehydration->Product

Caption: Workflow for the synthesis of this compound.

Gabriel_Synthesis_Application Start This compound Process Cleavage Reaction (e.g., Hydrazinolysis) Start->Process Reagent Hydrazine (N₂H₄) or Acid/Base Hydrolysis Reagent->Process Product1 sec-Butylamine (Primary Amine) Process->Product1 Liberation of Amine Byproduct Phthalhydrazide (Precipitate) Process->Byproduct

Caption: Application of this compound in Gabriel Synthesis.

Experimental Protocols

Synthesis of this compound

This protocol describes the direct condensation of phthalic anhydride with sec-butylamine, a robust and common method for preparing N-substituted phthalimides.[1]

  • Materials:

    • Phthalic anhydride

    • sec-Butylamine (a slight molar excess, e.g., 1.1 equivalents)

    • Solvent (optional, e.g., water for a greener process, or a high-boiling organic solvent like DMF)

  • Equipment:

    • Round-bottom flask equipped with a reflux condenser

    • Heating mantle or oil bath

    • Magnetic stirrer

    • Separatory funnel

  • Procedure:

    • To a round-bottom flask, add phthalic anhydride (1.0 eq) and the chosen solvent. If performing a neat reaction, omit the solvent.

    • Add sec-butylamine (1.1 eq) to the flask.

    • Heat the mixture under reflux with vigorous stirring. Reaction temperatures typically range from 100 to 160 °C.[1]

    • The reaction proceeds via a phthalamic acid intermediate, followed by intramolecular cyclization and elimination of water to form the imide.[1]

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture. If water was used as the solvent, the product may separate as an oily layer.

    • Isolate the crude product. This may involve separation of layers, extraction with an organic solvent (e.g., dichloromethane), and washing with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Analytical Characterization Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for confirming the structure of this compound.[1]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent, typically chloroform-d (CDCl₃).

  • Expected ¹H NMR Spectrum:

    • Aromatic Protons: A multiplet or two distinct multiplets in the range of δ 7.7-7.9 ppm, corresponding to the four protons on the benzene ring of the phthalimide core.

    • Methine Proton (-CH-): A multiplet for the single proton on the chiral center of the sec-butyl group.

    • Methylene Protons (-CH₂-): A multiplet corresponding to the two protons of the ethyl moiety attached to the chiral center.

    • Methyl Protons (-CH₃): Two distinct signals, likely a triplet and a doublet, for the two methyl groups of the sec-butyl substituent.

  • Expected ¹³C NMR Spectrum:

    • Carbonyl Carbons (C=O): A signal in the downfield region, typically around δ 168 ppm, for the two equivalent imide carbonyl carbons.

    • Aromatic Carbons: Signals in the aromatic region (δ 123-134 ppm), showing distinct peaks for the substituted and unsubstituted carbons of the benzene ring.

    • Aliphatic Carbons: Signals in the upfield region corresponding to the four unique carbons of the sec-butyl group.

4.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film (if liquid at room temp), a KBr pellet (if solid), or in a suitable solvent.

  • Expected Characteristic Absorptions:

    • C=O Stretching: Strong, characteristic absorption bands for the imide carbonyl groups, typically appearing around 1700-1770 cm⁻¹. Often, two distinct bands are observed (symmetric and asymmetric stretching).

    • C-N Stretching: A band in the region of 1350-1450 cm⁻¹.

    • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

    • Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

    • Aliphatic C-H Stretching: Signals appearing just below 3000 cm⁻¹.

4.2.3 Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound.

  • Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).

  • Expected Results:

    • Molecular Ion Peak [M]⁺: A peak corresponding to the molecular weight of the compound (m/z = 203.24).

    • Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the sec-butyl group or fragmentation of the phthalimide ring. Common fragments would include loss of alkyl radicals from the sec-butyl chain.

Safety and Handling

This compound is reported to be a poison by ingestion and skin contact.[5] Toxicity data (LD50) has been reported for various animal models.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

SpeciesRouteLD50 ValueSource
RatOral1100 µL/kg[5]
MouseOral1600 µL/kg[5]
RabbitOral2300 µL/kg[5]
Guinea PigOral1200 µL/kg[5]

References

N-sec-Butylphthalimide: A Technical Overview and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10108-61-9

This technical guide provides a comprehensive overview of N-sec-Butylphthalimide, focusing on its chemical identity. Due to the limited availability of detailed experimental data for this compound in publicly accessible literature, this document also presents a thorough analysis of its structural isomer, N-butylphthalimide (CAS: 1515-72-6), for which extensive data is available. This comparative approach offers valuable insights for researchers, scientists, and drug development professionals by highlighting the potential influence of isomeric structures on chemical and biological properties.

Physicochemical Properties

While specific experimental data for this compound is sparse, some basic properties can be identified. In contrast, the physicochemical properties of N-butylphthalimide are well-documented and are presented here for comparative purposes.

PropertyThis compound (CAS: 10108-61-9)N-butylphthalimide (CAS: 1515-72-6)
Molecular Formula C12H13NO2[1]C12H13NO2[2]
Molecular Weight 203.24 g/mol [1]203.24 g/mol [2]
Appearance Not specifiedWhite to off-white crystalline solid[3]
Melting Point Not specified32-36 °C[4]
Boiling Point Not specified309.90 °C (estimated)[5]
Solubility Not specifiedInsoluble in water; soluble in organic solvents like ethanol and acetone[3]
LogP (o/w) Not specified2.02 to 3.15[2]

Synthesis of N-Alkylphthalimides: A General Overview

The synthesis of N-substituted phthalimides is a fundamental transformation in organic chemistry, often serving as a key step in the preparation of primary amines (via the Gabriel synthesis) and in the development of various biologically active molecules. Several general methods for the synthesis of N-alkylphthalimides are well-established.

Experimental Protocol: Synthesis of N-butylphthalimide from Phthalic Anhydride and n-Butylamine

This protocol describes a common method for the synthesis of N-butylphthalimide, which can be adapted for the synthesis of other N-alkylphthalimides.

Materials:

  • Phthalic anhydride

  • n-Butylamine

  • Phase transfer catalyst (e.g., tetrabutylammonium chloride)

  • Water (solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separating funnel

Procedure:

  • To a round-bottom flask, add phthalic anhydride, n-butylamine, and a catalytic amount of a phase transfer catalyst.

  • Add water as the solvent and stir the mixture.

  • Heat the reaction mixture to reflux (100-160 °C) and maintain for 0.5-20 hours.[6]

  • After the reaction is complete, cool the mixture to 55-65 °C.

  • Transfer the mixture to a separating funnel and allow it to stand and separate into layers.

  • Separate the organic layer, which contains the N-butylphthalimide product, typically as a pale yellow oily liquid.[6]

  • Further purification can be achieved by washing with warm water and allowing the product to crystallize upon cooling.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Phthalic_Anhydride Phthalic Anhydride Reaction Reflux Reaction Phthalic_Anhydride->Reaction n-Butylamine n-Butylamine n-Butylamine->Reaction Solvent Water Solvent->Reaction Catalyst Phase Transfer Catalyst Catalyst->Reaction Temperature 100-160 °C Temperature->Reaction Time 0.5-20 hours Time->Reaction Workup Cooling & Separation Reaction->Workup Product N-butylphthalimide Workup->Product

Caption: Synthesis workflow for N-butylphthalimide.

Biological Activity and Structure-Activity Relationship

While specific biological data for this compound is lacking, research on related N-alkylphthalimides provides valuable insights into their potential activities. N-butylphthalimide, for instance, has been investigated for its antimicrobial and anti-inflammatory properties.

One study has indicated that branched-chain analogs, such as this compound, generally exhibit reduced biological activity compared to their linear counterparts like N-butylphthalimide.[2] This is attributed to steric hindrance introduced by the branched alkyl group, which can impede optimal binding to biological targets.[2] This suggests that the linear alkyl chain in N-butylphthalimide provides a more favorable structure-activity relationship for certain biological interactions.[2]

The phthalimide core itself is a key pharmacophore found in various bioactive compounds. The biological activity of N-substituted phthalimides is significantly influenced by the nature of the substituent on the nitrogen atom. For example, the lipophilicity conferred by the butyl group in N-butylphthalimide is thought to enhance its membrane permeability and, consequently, its biological activity.[2]

G N_Alkylphthalimide N-Alkylphthalimide Linear_Chain Linear Alkyl Chain (e.g., n-butyl) N_Alkylphthalimide->Linear_Chain Isomer Type Branched_Chain Branched Alkyl Chain (e.g., sec-butyl) N_Alkylphthalimide->Branched_Chain Isomer Type Binding_Target Biological Target Linear_Chain->Binding_Target Favorable Binding Steric_Hindrance Steric Hindrance Branched_Chain->Steric_Hindrance Introduces Steric_Hindrance->Binding_Target Reduces Binding Biological_Activity Biological Activity Binding_Target->Biological_Activity Determines

Caption: Structure-activity relationship of N-alkylphthalimides.

Conclusion

In contrast, its isomer, N-butylphthalimide, is a well-studied compound with documented synthesis procedures and biological activities. Comparative analysis suggests that the branched structure of the sec-butyl group in this compound may lead to reduced biological efficacy compared to the linear n-butyl group, primarily due to steric hindrance.

For researchers and drug development professionals, this highlights a knowledge gap and an opportunity for further investigation into the properties and potential applications of this compound. Future studies are warranted to elucidate its physicochemical properties, develop optimized synthesis protocols, and explore its biological activity in comparison to its more studied linear isomer.

References

An In-depth Technical Guide to the Molecular Structure of N-sec-Butylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N-sec-Butylphthalimide (also known as 2-(1-methylpropyl)-1H-isoindole-1,3(2H)-dione). This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require detailed information on this compound.

Molecular Structure and Identification

This compound is an N-substituted derivative of phthalimide, where a sec-butyl group is attached to the nitrogen atom of the phthalimide ring system. The core structure consists of a benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups adjacent to the nitrogen atom.

Key Identifiers:

  • IUPAC Name: 2-(1-methylpropyl)-1H-isoindole-1,3(2H)-dione[1]

  • CAS Number: 10108-61-9[1]

  • Molecular Formula: C₁₂H₁₃NO₂[1]

  • Canonical SMILES: CCC(C)N1C(=O)C2=CC=CC=C2C1=O[1]

  • InChI Key: ZTXOTHWCDVUQRM-UHFFFAOYSA-N[1]

Below is a diagram illustrating the molecular structure of this compound.

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for the related n-butyl isomer, much of the data for the sec-butyl isomer is predicted.

PropertyValueSource
Molecular Weight 203.24 g/mol [1]
Appearance White to off-white crystalline solid (for n-butyl isomer)[2]
Melting Point 32-33 °C (for n-butyl isomer)[1]
Boiling Point 311.8 °C (for n-butyl isomer)[1]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and acetone (for n-butyl isomer).[2]
Predicted pKa -2.09 ± 0.20[1]

Experimental Protocols

3.1. Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of phthalic anhydride with sec-butylamine. The following is a representative protocol adapted from general methods for the synthesis of N-substituted phthalimides.

Materials:

  • Phthalic anhydride

  • sec-Butylamine

  • Glacial acetic acid (solvent)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.

  • Slowly add sec-butylamine (1 equivalent) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water to remove any remaining acetic acid and unreacted starting materials.

  • Purify the crude this compound by recrystallization from ethanol to obtain a crystalline solid.

  • Dry the purified product in a vacuum oven.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants Phthalic Anhydride + sec-Butylamine (in Glacial Acetic Acid) reflux Reflux (4-6 hours) reactants->reflux Heat precipitation Precipitation in Water reflux->precipitation Cooling filtration Vacuum Filtration precipitation->filtration washing Wash with Water filtration->washing recrystallization Recrystallization from Ethanol washing->recrystallization drying Vacuum Drying recrystallization->drying product Pure this compound drying->product Final Product

References

A Technical Guide to the Synthesis of N-sec-Butylphthalimide via the Gabriel Reaction: Challenges and Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gabriel synthesis is a cornerstone method for the preparation of primary amines. This technical guide provides an in-depth exploration of the synthesis of N-sec-butylphthalimide, a key intermediate in the production of sec-butylamine, via the Gabriel reaction. A significant challenge in this specific synthesis is the use of a secondary alkyl halide, which introduces a competing elimination reaction that can drastically reduce the yield of the desired substitution product. This document outlines the theoretical basis of the Gabriel synthesis, details the mechanistic pathways of both substitution and elimination, and presents generalized experimental protocols. Quantitative data from analogous reactions are summarized to provide context, and key experimental workflows are visualized. The information herein is intended to equip researchers with a thorough understanding of the complexities associated with the Gabriel synthesis of this compound, enabling informed decisions in synthetic planning and execution.

Introduction

The Gabriel synthesis, first described by Siegmund Gabriel in 1887, offers a robust method for the synthesis of primary amines from primary alkyl halides, effectively avoiding the overalkylation often observed in direct amination with ammonia.[1] The reaction proceeds in two main stages: the formation of an N-alkylphthalimide from potassium phthalimide and an alkyl halide, followed by the liberation of the primary amine through hydrolysis or hydrazinolysis.[2][3]

This guide focuses on the synthesis of this compound, the precursor to sec-butylamine. A critical consideration in this synthesis is the structure of the alkyl halide substrate, sec-butyl bromide (2-bromobutane), which is a secondary halide. The steric hindrance around the reaction center in secondary halides significantly impacts the reaction pathway, favoring elimination over the desired substitution reaction.[2][4][5]

Reaction Mechanism and Theoretical Background

The Gabriel synthesis commences with the deprotonation of phthalimide to form the phthalimide anion, a potent nucleophile. This anion then participates in a nucleophilic substitution reaction with an alkyl halide.

Step 1: N-Alkylation of Potassium Phthalimide

The first step involves the reaction of potassium phthalimide with an alkyl halide. This reaction typically follows an S(_N)2 mechanism, where the phthalimide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[5]

Step 2: Liberation of the Primary Amine

The resulting N-alkylphthalimide is then cleaved to release the primary amine. This can be achieved under acidic or basic conditions (hydrolysis) or, more commonly, by reaction with hydrazine (hydrazinolysis), known as the Ing-Manske procedure.[2][6] Hydrazinolysis is often preferred due to its milder reaction conditions and the formation of a stable phthalhydrazide precipitate, which simplifies product isolation.[2]

The Challenge of Secondary Alkyl Halides: S(_N)2 vs. E2 Competition

With secondary alkyl halides such as sec-butyl bromide, the S(_N)2 pathway leading to this compound is in direct competition with an E2 (bimolecular elimination) reaction. The phthalimide anion can act as a base, abstracting a proton from a carbon atom adjacent to the carbon bearing the halogen. This results in the formation of an alkene (in this case, a mixture of butene isomers) and phthalimide. The steric bulk of both the phthalimide nucleophile and the secondary alkyl halide substrate disfavors the backside attack required for S(_N)2, thereby making the E2 pathway more competitive.[4]

Experimental Considerations and Protocols

Due to the significant challenge of the competing elimination reaction, the Gabriel synthesis is generally not the preferred method for preparing primary amines from secondary halides, and specific, high-yield protocols for this compound are not readily found in the literature. The following protocols are generalized from standard Gabriel synthesis procedures and should be approached with the expectation of low yields of the desired product.

General Protocol for the Synthesis of N-Alkylphthalimides

Materials:

  • Potassium phthalimide

  • Alkyl halide (e.g., sec-butyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide in anhydrous DMF.

  • Add the alkyl halide to the solution.

  • Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the reactivity of the alkyl halide. For primary halides, temperatures around 60-100°C for several hours are common. For a secondary halide like sec-butyl bromide, more forcing conditions might be attempted, but this will also likely increase the rate of the competing elimination reaction.

  • After the reaction period, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the crude N-alkylphthalimide.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Dry the crude product.

General Protocol for the Hydrazinolysis of N-Alkylphthalimides (Ing-Manske Procedure)

Materials:

  • N-Alkylphthalimide

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the crude N-alkylphthalimide in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for a period of 1 to 3 hours. A precipitate of phthalhydrazide should form.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate any remaining phthalhydrazide and to convert the amine to its hydrochloride salt.

  • Filter the mixture to remove the phthalhydrazide.

  • The filtrate contains the amine hydrochloride. To isolate the free amine, the filtrate can be made basic and the amine extracted with an organic solvent.

Data Presentation

Quantitative data for the synthesis of this compound via the Gabriel reaction is scarce due to the inefficiency of the reaction. The following table summarizes general conditions and expected outcomes for the Gabriel synthesis with primary versus secondary alkyl halides.

Alkyl Halide TypeTypical SubstratePredominant ReactionExpected Yield of N-AlkylphthalimideKey Considerations
Primary 1-BromobutaneS(_N)2Good to ExcellentThe reaction is generally efficient.
Secondary 2-Bromobutane (sec-butyl bromide)E2 and S(_N)2Poor to Very LowE2 elimination is a major competing side reaction, leading to alkene formation.
Tertiary tert-Butyl bromideE2NegligibleElimination is the exclusive pathway.

Purification and Characterization

Purification of this compound

Should a small amount of this compound be successfully synthesized, it would likely be contaminated with unreacted phthalimide and byproducts from the elimination reaction. Purification can be attempted through the following methods:

  • Recrystallization: Common solvents for the recrystallization of N-alkylphthalimides include ethanol, ethanol/water mixtures, or toluene. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.

  • Column Chromatography: Silica gel chromatography can be employed to separate the this compound from more polar impurities like phthalimide. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:

  • Melting Point: Comparison with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    1^11
    H and
    13^{13}13
    C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Visualizations

Gabriel Synthesis Workflow

Gabriel_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis cluster_purification Purification A Potassium Phthalimide C Reaction in DMF (Heat) A->C B sec-Butyl Bromide B->C D Crude This compound C->D F Reaction in Ethanol (Reflux) D->F I Recrystallization or Column Chromatography D->I E Hydrazine Hydrate E->F G sec-Butylamine F->G H Phthalhydrazide (Precipitate) F->H J Pure This compound I->J

Caption: General workflow for the Gabriel synthesis of this compound.

S(_N)2 vs. E2 Competition Pathway

SN2_vs_E2 cluster_products Potassium Phthalimide Potassium Phthalimide This compound This compound (Substitution Product) Potassium Phthalimide->this compound SN2 (Minor Pathway) Butene Isomers Butene Isomers (Elimination Product) Potassium Phthalimide->Butene Isomers E2 (Major Pathway) sec-Butyl Bromide sec-Butyl Bromide sec-Butyl Bromide->this compound sec-Butyl Bromide->Butene Isomers

Caption: Competing S(_N)2 and E2 pathways in the reaction of potassium phthalimide with sec-butyl bromide.

Conclusion

The synthesis of this compound via the Gabriel reaction presents a significant synthetic challenge. While the Gabriel synthesis is a highly effective method for the preparation of primary amines from primary alkyl halides, its utility is severely limited when applied to secondary halides like sec-butyl bromide. The competing E2 elimination reaction is a major pathway that significantly reduces the yield of the desired this compound. Researchers and drug development professionals should be aware of this limitation and consider alternative synthetic strategies for the preparation of sec-butylamine. These may include methods such as reductive amination of 2-butanone or other approaches that are more amenable to the introduction of a secondary amine functionality. This guide provides a foundational understanding of the chemical principles at play and serves as a cautionary resource for those considering this synthetic route.

References

An In-depth Technical Guide to the Solubility of N-sec-Butylphthalimide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of N-sec-Butylphthalimide in organic solvents. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine and evaluate its solubility profiles. The guide details established experimental protocols, data presentation standards, and relevant theoretical background. Furthermore, it explores the structure-activity relationships of N-substituted phthalimides, offering context for the compound's potential applications in drug development and other scientific fields.

Introduction

This compound is an organic compound featuring a phthalimide core with a secondary butyl group attached to the nitrogen atom. Phthalimides and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its synthesis, purification, formulation, and application in research and development.

This guide provides a detailed protocol for determining the solubility of this compound, as direct quantitative data is not readily found in current literature. The methodologies described herein are standard in the pharmaceutical and chemical industries, ensuring reliable and reproducible results.

Solubility of this compound: Data and Theoretical Considerations

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or publicly accessible databases. For the related compound, N-butylphthalimide (the linear isomer), it is qualitatively described as being generally soluble in organic solvents like ethanol and acetone, while being poorly soluble in water. It is anticipated that this compound will exhibit similar qualitative solubility behavior. However, the branched nature of the sec-butyl group may influence its solubility profile due to steric effects.

Data Presentation

When experimentally determined, the solubility of this compound should be recorded in a structured format to allow for easy comparison and interpretation. The following table provides a recommended template for data presentation.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used
Methanol25Data to be determinedData to be determinedShake-Flask
Ethanol25Data to be determinedData to be determinedShake-Flask
Acetone25Data to be determinedData to be determinedShake-Flask
Ethyl Acetate25Data to be determinedData to be determinedShake-Flask
Dichloromethane25Data to be determinedData to be determinedShake-Flask
Toluene25Data to be determinedData to be determinedShake-Flask
N,N-Dimethylformamide (DMF)25Data to be determinedData to be determinedShake-Flask

Experimental Protocols for Solubility Determination

The following section details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[1][2][3] This method is considered a "gold standard" for its reliability.[3]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.[1][2][3] The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Screw-cap vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Experimental Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.[1]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a calibrated HPLC or another suitable analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the shake-flask method of solubility determination.

G A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow solids to settle B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze concentration (e.g., HPLC) E->F G Calculate solubility F->G

Workflow for Shake-Flask Solubility Determination
Structure-Activity Relationship of N-Substituted Phthalimides

While specific signaling pathways for this compound are not detailed in the literature, a general structure-activity relationship for N-substituted phthalimides concerning biological activity has been noted. This logical diagram illustrates the influence of the N-substituent on the biological activity.

G cluster_0 N-Substituent Structure cluster_1 Molecular Properties cluster_2 Biological Activity A Linear Alkyl Chain (e.g., n-butyl) D Binding to Biological Targets A->D Optimal Fit B Branched Alkyl Chain (e.g., sec-butyl) C Steric Hindrance B->C Increases C->D Interferes with E Overall Biological Activity (e.g., antimicrobial) D->E Determines

Influence of N-Substituent on Biological Activity

Conclusion

This technical guide provides a comprehensive framework for researchers and professionals in drug development to approach the solubility of this compound in organic solvents. While quantitative data is currently unavailable, the detailed experimental protocols and data presentation guidelines herein offer a clear path for its determination. A thorough understanding of the solubility of this compound is essential for unlocking its full potential in various scientific applications. The provided visualizations of the experimental workflow and structure-activity relationships further aid in the practical application and theoretical understanding of this compound.

References

N-sec-Butylphthalimide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

N-sec-Butylphthalimide, also known as 2-(1-methylpropyl)-1H-isoindole-1,3(2H)-dione, is an organic compound belonging to the phthalimide class of molecules. While the phthalimide core is a well-recognized pharmacophore present in numerous biologically active compounds, this compound itself has been the subject of limited specific investigation. This technical guide provides a comprehensive literature review of the available data on its synthesis, physicochemical properties, and biological activities, with a focus on quantitative data and experimental methodologies where available.

Chemical and Physical Properties

This compound is a derivative of phthalimide with a secondary butyl group attached to the nitrogen atom. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 10108-61-9[1]
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
Predicted pKa -2.09 ± 0.20[1]

Synthesis of this compound

The synthesis of N-substituted phthalimides, including the sec-butyl derivative, is typically achieved through well-established chemical reactions. While specific, detailed protocols for this compound are not extensively documented in publicly available literature, the general methods involve either the condensation of phthalic anhydride with the corresponding amine or the Gabriel synthesis.

General Experimental Protocol: Condensation of Phthalic Anhydride with sec-Butylamine

This method involves the direct reaction of phthalic anhydride with sec-butylamine.

Materials:

  • Phthalic anhydride

  • sec-Butylamine

  • Glacial acetic acid (or another suitable solvent like water with a phase transfer catalyst)

  • Reflux apparatus

  • Crystallization solvents (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Add sec-butylamine (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 0.5 to 20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid product by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

A patent describes a similar method for the synthesis of N-butylphthalimide using phthalic anhydride and n-butylamine in water with a phase transfer catalyst at 100-160°C. After the reaction, the mixture is cooled, and the oily product layer is separated[2].

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification phthalic_anhydride Phthalic Anhydride solvent Solvent (e.g., Glacial Acetic Acid) phthalic_anhydride->solvent sec_butylamine sec-Butylamine sec_butylamine->solvent reflux Reflux (Heating) solvent->reflux precipitation Precipitation (in Cold Water) reflux->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product

General workflow for the synthesis of this compound.

Biological Activity and Toxicology

The biological activity of this compound has not been extensively studied. However, research on related N-substituted phthalimides provides some context for its potential pharmacological profile. Generally, the biological activity of these compounds is influenced by the nature of the N-alkyl substituent.

Structure-Activity Relationship

Studies on various N-alkylphthalimides suggest that the length and branching of the alkyl chain play a crucial role in their biological effects. For instance, in some assays, linear alkyl chains show a more favorable structure-activity relationship than their branched counterparts. It has been noted that branched-chain analogs, such as this compound, generally exhibit reduced activity compared to the linear N-butylphthalimide. This is often attributed to steric hindrance, which may interfere with the molecule's ability to bind to biological targets.

Acute Toxicity

An early study from 1948 investigated the acute toxicity of this compound in several animal models. The median lethal dose (LD50) was determined for oral administration. While the detailed experimental protocol for this specific study is not available, acute toxicity studies of that era typically involved the administration of a single dose of the substance to groups of animals at different dose levels. The animals would be observed for a set period, and mortality would be recorded to calculate the LD50.

The reported LD50 values for this compound are summarized in the table below.

Animal ModelRoute of AdministrationLD50 (µL/kg)Reference
RatOral1100[1]
MouseOral1600[1]
RabbitOral2300[1]
Guinea PigOral1200[1]

It is important to note that this compound is considered a poison by ingestion and skin contact[1].

G cluster_prep Dose Preparation cluster_admin Administration cluster_obs Observation & Data Collection compound This compound vehicle Vehicle (if any) compound->vehicle doses Serial Dilutions vehicle->doses oral_gavage Oral Gavage doses->oral_gavage animal_models Animal Models (Rat, Mouse, Rabbit, Guinea Pig) observation Observation Period (e.g., 24-72 hours) animal_models->observation oral_gavage->animal_models mortality Record Mortality observation->mortality ld50_calc LD50 Calculation mortality->ld50_calc result LD50 Value ld50_calc->result

A generalized experimental workflow for an acute oral toxicity study.

Spectroscopic Data

  • ¹H NMR: The spectrum of this compound would be expected to show signals corresponding to the aromatic protons of the phthalimide ring, likely in the range of 7.7-7.9 ppm. The protons of the sec-butyl group would appear at higher field, with characteristic splitting patterns.

  • ¹³C NMR: The carbon spectrum would show signals for the carbonyl carbons of the imide group, the aromatic carbons, and the four distinct carbons of the sec-butyl group.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the carbonyl (C=O) stretching of the imide group, typically around 1700-1770 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (203.24 g/mol ).

Conclusion and Future Directions

This compound is a phthalimide derivative for which there is a notable lack of in-depth research. While its synthesis can be inferred from standard methods and its acute toxicity was determined in a historical study, there is a significant gap in the understanding of its specific biological activities, mechanism of action, and potential therapeutic applications. The general observation that branched-chain N-alkylphthalimides are less active than their linear counterparts suggests that this compound may have a different pharmacological profile than the more studied N-butylphthalimide.

Future research should focus on:

  • Detailed and optimized synthesis and characterization of this compound, including the publication of its full spectroscopic data.

  • In-depth evaluation of its biological activities across a range of assays, including but not limited to antimicrobial, anti-inflammatory, and anticancer screens.

  • If any significant activity is identified, further studies into its mechanism of action, including target identification and pathway analysis, would be warranted.

This would provide a more complete picture of this compound and its potential utility for researchers, scientists, and drug development professionals.

References

N-sec-Butylphthalimide: A Technical Examination of a Less-Explored Phthalimide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delves into the current, albeit limited, understanding of the mechanism of action of N-sec-Butylphthalimide. While the broader class of N-substituted phthalimides has been the subject of extensive research, revealing a wide array of biological activities, this compound remains a comparatively enigmatic molecule. This document synthesizes the available toxicological data, places the compound in the context of its structural analogs, and proposes potential avenues for future research into its pharmacological effects. Due to a scarcity of contemporary research, this guide draws upon historical data and extrapolates from the known activities of related phthalimide derivatives to provide a foundational understanding.

Introduction

The phthalimide scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with diverse therapeutic applications, including anti-inflammatory, immunomodulatory, and hypnotic effects. The biological activity of N-substituted phthalimides is profoundly influenced by the nature of the substituent at the nitrogen atom. While linear alkyl substituents have been extensively studied, branched-chain analogs such as this compound are less characterized. It is generally observed that steric hindrance introduced by branched alkyl chains can reduce the biological activity of phthalimide derivatives when compared to their linear counterparts. This guide aims to consolidate the known information on this compound and to provide a framework for its further investigation.

Toxicological Profile

The primary available quantitative data for this compound is derived from early toxicological studies. A 1948 report in the Journal of Pharmacology and Experimental Therapeutics established the acute toxicity of the compound in several animal models. These findings are summarized below.

Animal Model Route of Administration LD50 Reference
RatOral1100 µL/kg[1]
MouseOral1600 µL/kg[1]
RabbitOral2300 µL/kg[1]
Guinea PigOral1200 µL/kg[1]
Guinea PigDermal>10 mL/kg[1]

Caption: Table 1: Acute Toxicity of this compound.[1]

Postulated Mechanism of Action

Central Nervous System Depression

Historically, certain N-substituted phthalimides were investigated for their sedative and hypnotic properties. This activity is often associated with modulation of GABAergic neurotransmission, a common mechanism for sedative-hypnotic drugs. It is plausible that this compound could exert a depressive effect on the central nervous system, although likely to a lesser extent than its more potent analogs.

Below is a hypothetical signaling pathway illustrating a potential mechanism for CNS depression by a phthalimide derivative.

G cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (Open) GABA_A->Cl_channel Activation Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Phthalimide Hypothetical This compound Phthalimide->GABA_A Positive Allosteric Modulation?

Caption: Hypothetical GABA-A receptor modulation by this compound.

Enzyme Inhibition

Various phthalimide derivatives have been shown to inhibit specific enzymes. The nature of the N-substituent plays a critical role in determining the target and potency of inhibition. Without specific experimental data, any potential enzyme targets for this compound remain speculative.

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following protocols outline key experiments that would provide valuable insights.

In Vitro Receptor Binding Assays
  • Objective: To determine if this compound binds to known sedative-hypnotic targets.

  • Methodology:

    • Prepare membrane fractions from appropriate brain regions (e.g., cortex, hippocampus) of a suitable animal model (e.g., rat).

    • Incubate the membrane preparations with radiolabeled ligands for receptors of interest (e.g., [3H]flunitrazepam for the benzodiazepine site on the GABA-A receptor).

    • Add increasing concentrations of this compound to displace the radioligand.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) to determine the binding affinity.

In Vivo Behavioral Assays
  • Objective: To assess the sedative, hypnotic, and anxiolytic potential of this compound in a whole-animal model.

  • Methodology:

    • Administer this compound to mice or rats at various doses via an appropriate route (e.g., intraperitoneal injection).

    • For sedative effects, measure changes in locomotor activity using an open-field test.

    • For hypnotic effects, assess the potentiation of a sub-hypnotic dose of a known hypnotic agent (e.g., pentobarbital) by measuring the latency to and duration of sleep.

    • For anxiolytic effects, use the elevated plus-maze test to measure the time spent in the open arms.

The logical workflow for investigating the mechanism of action is depicted in the following diagram.

G start Start: Characterize This compound in_vitro In Vitro Studies: Receptor Binding Assays Enzyme Inhibition Assays start->in_vitro in_vivo In Vivo Studies: Behavioral Assays (Sedation, Hypnosis) start->in_vivo tox Toxicology Assessment: Acute & Chronic Toxicity start->tox mechanism Elucidate Mechanism of Action in_vitro->mechanism in_vivo->mechanism

Caption: Proposed experimental workflow for this compound research.

Conclusion and Future Directions

This compound represents an understudied member of the pharmacologically significant phthalimide family. The available data, primarily from historical toxicological studies, suggests a lower order of acute toxicity compared to some other bioactive small molecules, and structure-activity relationships within the phthalimide class hint at potentially modest biological activity.

Future research should focus on a comprehensive evaluation of its pharmacological profile, starting with broad screening for central nervous system effects. The proposed experimental workflows provide a roadmap for elucidating its mechanism of action, which will be crucial in determining if this compound or its derivatives hold any therapeutic potential. A thorough investigation into its potential as an enzyme inhibitor is also warranted. The lack of modern research on this compound presents a clear opportunity for novel discoveries in the field of medicinal chemistry.

References

The Multifaceted Biological Activities of N-Alkylphthalimides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylphthalimide scaffold, a prominent structural motif in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the core biological properties of N-alkylphthalimide derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Anticancer Activity of N-Alkylphthalimides

N-Alkylphthalimide derivatives have emerged as a promising class of compounds in oncology research, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis and interference with cellular processes crucial for cancer cell proliferation. The lipophilic nature of the phthalimide ring often enhances the ability of these molecules to traverse cellular membranes.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various N-alkylphthalimide derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole-Phthalimide 5bMCF-7 (Breast)0.2 ± 0.01[1]
Thiazole-Phthalimide 5gPC-12 (Pheochromocytoma)0.43 ± 0.06[1]
Thiazole-Phthalimide 5kMDA-MB-468 (Breast)0.6 ± 0.04[1]
Naphthalimide Derivative 3cBel-7402 (Hepatocellular)5.57[2]
Naphthalimide Derivative 3eBel-7402 (Hepatocellular)9.17[2]
N-mustard naphthalimide 11bHCT-116 (Colorectal)Varies (1.4-11 fold > amonafide)[3]
N-mustard naphthalimide 11bPC-3 (Prostate)Varies (1.4-11 fold > amonafide)[3]
N-mustard naphthalimide 11bU87 MG (Glioblastoma)Varies (1.4-11 fold > amonafide)[3]
N-mustard naphthalimide 11bHep G2 (Hepatocellular)Varies (1.4-11 fold > amonafide)[3]
N-mustard naphthalimide 11bSK-OV-3 (Ovarian)Varies (1.4-11 fold > amonafide)[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the N-alkylphthalimide compounds and incubate for a further 24-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells end End incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compounds Add N-Alkylphthalimide Derivatives incubate_24h_1->add_compounds incubate_48h Incubate 24-72h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 determine_ic50->end Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_seeding Inoculation cluster_assay Assay cluster_analysis Analysis start Start prepare_agar Prepare Mueller-Hinton Agar Plates start->prepare_agar prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum end End seed_plate Seed Agar Plate with Microorganism prepare_agar->seed_plate prepare_inoculum->seed_plate create_wells Create Wells in Agar seed_plate->create_wells add_compounds Add N-Alkylphthalimide Solutions to Wells create_wells->add_compounds incubate_plate Incubate Plates add_compounds->incubate_plate measure_zones Measure Zones of Inhibition incubate_plate->measure_zones measure_zones->end TNF_alpha_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex Activation I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocation Proinflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS) NF_kappa_B_nucleus->Proinflammatory_genes Induction Inhibition Inhibition by N-Alkylphthalimides Inhibition->TNF_alpha Inhibition->Proinflammatory_genes Gabriel_Synthesis Phthalimide Phthalimide Phthalimide_Salt Potassium Phthalimide (Nucleophile) Phthalimide->Phthalimide_Salt Base Base (e.g., KOH) Base->Phthalimide_Salt N_Alkylphthalimide N-Alkylphthalimide Phthalimide_Salt->N_Alkylphthalimide SN2 Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkylphthalimide

References

The Steric Shield: A Technical Guide to the Influence of the sec-Butyl Group in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[Shanghai, CN – December 28, 2025] – This technical guide provides a comprehensive analysis of the steric effects imparted by the sec-butyl group in a variety of chemical reactions. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes quantitative data, detailed experimental methodologies, and mechanistic insights to serve as an in-depth resource on this common alkyl substituent.

The branched nature of the sec-butyl group introduces significant steric hindrance that profoundly influences reaction rates, product distributions, and stereochemical outcomes. Understanding these effects is critical for reaction design, mechanistic elucidation, and the strategic synthesis of complex molecules.

Quantitative Measures of Steric Hindrance

The steric bulk of a substituent can be quantified using various parameters. These values are crucial for predicting the steric influence of the sec-butyl group in different chemical environments.

Conformational Preference: A-Values

The axial strain (A-value) in cyclohexane systems provides a reliable measure of the steric demand of a substituent. The A-value represents the Gibbs free energy difference between a conformation where the substituent is in the axial position versus the more stable equatorial position. While the specific A-value for the sec-butyl group is not always explicitly tabulated, it can be estimated to be between that of the ethyl and isopropyl groups, approximately 1.8–2.2 kcal/mol[1].

SubstituentA-Value (kcal/mol)
Methyl1.75[2]
Ethyl1.79[2]
sec-Butyl (estimated) ~2.1
Isopropyl2.15[2]
tert-Butyl4.9[2]

Table 1: A-Values for Common Alkyl Groups.

Reaction Rate Correlation: Taft Steric Parameters (E_s_)

The Taft steric parameter, E_s_, is a measure of the steric effect of a substituent on the rate of a reaction, derived from the acid-catalyzed hydrolysis of esters. More negative E_s_ values indicate greater steric hindrance. While a definitive value for the sec-butyl group is not consistently reported, it can be inferred to be more negative than that of the n-propyl group and less negative than the highly hindered tert-butyl group.

SubstituentTaft Steric Parameter (E_s_)
Hydrogen0.00[3]
Methyl-1.24[3]
n-Propyl-1.60[3]
sec-Butyl (estimated) ~ -1.7 to -2.0
tert-Butyl-2.78[3]

Table 2: Taft Steric Parameters (E_s_) for Various Alkyl Groups.

Impact on Nucleophilic Substitution and Elimination Reactions

The steric hindrance of the sec-butyl group is particularly pronounced in bimolecular nucleophilic substitution (S_N_2) and elimination (E2) reactions, where it affects both the rate of reaction and the ratio of substitution to elimination products.

S_N_2 Reactions: Steric Hindrance to Backside Attack

The S_N_2 mechanism involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. The presence of the branched sec-butyl group sterically shields this carbon, significantly slowing the rate of reaction compared to primary alkyl halides.

Alkyl BromideSubstrate TypeRelative Rate of S_N_2 Reaction
1-BromobutanePrimary1
2-Bromobutane (sec-butyl) Secondary ~0.02-0.03
2-Bromo-2-methylpropane (tert-butyl)TertiaryNegligible

Table 3: Relative Rates of S_N_2 Reaction for Butyl Bromide Isomers with a given nucleophile. The order of reactivity is primary > secondary > tertiary[2][4].

sn2_steric_hindrance cluster_primary Primary Substrate (e.g., 1-Bromobutane) cluster_secondary Secondary Substrate (sec-Butyl Bromide) Nu_p Nu⁻ C_p C Nu_p->C_p Unhindered Backside Attack H1_p H C_p->H1_p H2_p H C_p->H2_p R_p n-Pr C_p->R_p LG_p Br C_p->LG_p Nu_s Nu⁻ C_s C Nu_s->C_s Hindered Backside Attack H_s H C_s->H_s Me_s CH₃ C_s->Me_s Et_s CH₂CH₃ C_s->Et_s LG_s Br C_s->LG_s

Diagram 1: Steric Hindrance in S_N_2 Reactions.

Competition Between S_N_2 and E2 Reactions

For secondary halides like 2-bromobutane, elimination (E2) becomes a significant competing pathway, especially with strong, sterically hindered bases. The choice of base can dramatically alter the product distribution.

SubstrateBaseSolventS_N_2 Product (%)E2 Product (%)Major E2 Isomer
2-BromobutaneSodium Ethoxide (NaOEt)Ethanol~21~792-Butene (Zaitsev)[5]
2-BromobutanePotassium tert-butoxide (KOtBu)t-ButanolMinorMajor1-Butene (Hofmann)

Table 4: Product Distribution in the Reaction of 2-Bromobutane with Different Bases.

sn2_e2_competition Substrate 2-Bromobutane (sec-Butyl Halide) Base_NonBulky Non-Bulky Base (e.g., Ethoxide) Substrate->Base_NonBulky Base_Bulky Bulky Base (e.g., tert-Butoxide) Substrate->Base_Bulky SN2_Product S_N_2 Product (Substitution) Base_NonBulky->SN2_Product Minor Pathway E2_Zaitsev E2 Product (Major) (2-Butene - Zaitsev) Base_NonBulky->E2_Zaitsev Major Pathway Base_Bulky->SN2_Product Highly Disfavored E2_Hofmann E2 Product (Major) (1-Butene - Hofmann) Base_Bulky->E2_Hofmann Major Pathway

Diagram 2: S_N_2 vs. E2 Competition Pathway.

Electrophilic Aromatic Substitution

In the electrophilic aromatic substitution of sec-butylbenzene, the alkyl group is an ortho, para-director and an activating group. However, the steric bulk of the sec-butyl group hinders attack at the ortho positions, leading to a higher proportion of the para-substituted product compared to less bulky alkylbenzenes like toluene.

Alkylbenzene% ortho% meta% para
Toluene~59~4~37
Ethylbenzene~45~5~50
Isopropylbenzene~30~8~62
sec-Butylbenzene (Predicted) ~20-25 ~5-10 ~65-75
tert-Butylbenzene~16~8~75

Table 5: Isomer Distribution in the Nitration of Various Alkylbenzenes, showing a clear trend of decreasing ortho-substitution with increasing steric bulk[6].

eas_selectivity Start sec-Butylbenzene Ortho ortho-Attack (Sterically Hindered) Start->Ortho Minor Para para-Attack (Sterically Accessible) Start->Para Major Meta meta-Attack (Electronically Disfavored) Start->Meta Very Minor Electrophile Electrophile (E⁺) Electrophile->Start

Diagram 3: Regioselectivity in Electrophilic Aromatic Substitution.

Experimental Protocols

Kinetic Study of S_N_2 Reaction of 2-Bromobutane

Objective: To determine the relative rate of the S_N_2 reaction of 2-bromobutane compared to other alkyl halides.

Materials:

  • 2-Bromobutane (sec-butyl bromide)

  • 1-Bromobutane (n-butyl bromide)

  • 2-Bromo-2-methylpropane (tert-butyl bromide)

  • 15% Sodium iodide (NaI) in acetone

  • Test tubes

  • Stopwatch

Procedure:

  • Label three clean, dry test tubes for each alkyl bromide.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Simultaneously add 2-3 drops of each respective alkyl bromide to its labeled test tube.

  • Start the stopwatch immediately.

  • Observe the test tubes for the formation of a precipitate (sodium bromide, NaBr), which is insoluble in acetone.

  • Record the time it takes for the first appearance of turbidity in each test tube.

  • The inverse of the time taken is proportional to the initial rate of reaction. A faster precipitation indicates a faster S_N_2 reaction.

Friedel-Crafts Acylation of sec-Butylbenzene

Objective: To synthesize p-sec-butylacetophenone, demonstrating the steric influence on regioselectivity.

Materials:

  • sec-Butylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice bath

  • Separatory funnel

  • Standard glassware for reflux and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous AlCl₃ in dichloromethane and cool the mixture in an ice bath.

  • Slowly add acetyl chloride to the cooled suspension with stirring.

  • After the formation of the acylium ion complex, add sec-butylbenzene dropwise to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure completion.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with sodium bicarbonate solution and then water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The product distribution can be analyzed by Gas Chromatography (GC) or NMR spectroscopy to determine the ratio of ortho-, meta-, and para-isomers.

Expected Outcome: The major product will be p-sec-butylacetophenone due to the steric hindrance of the sec-butyl group disfavoring acylation at the ortho positions[6][8].

Conclusion

The sec-butyl group exerts a significant and predictable steric influence across a range of chemical reactions. Its secondary, branched structure provides a moderate level of steric hindrance that is greater than linear alkyl groups but less than the highly encumbering tert-butyl group. This "intermediate" steric profile makes it a valuable substituent for tuning reaction rates and directing regioselectivity. For professionals in drug development and chemical synthesis, a thorough understanding of the steric effects of the sec-butyl group is essential for the rational design of synthetic pathways and the prediction of reaction outcomes.

Disclaimer: This document is intended for informational purposes for a technical audience. All experimental procedures should be carried out with appropriate safety precautions and under the supervision of a qualified chemist.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-sec-Butylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-sec-Butylphthalimide. This document addresses the challenges associated with the use of a secondary alkyl halide in the classical Gabriel synthesis and offers guidance for optimizing the reaction conditions.

Introduction

This compound is a chemical intermediate used in the synthesis of primary amines and other nitrogen-containing compounds. Its synthesis is most commonly approached via the Gabriel synthesis, a robust method for forming primary amines that avoids the overalkylation often seen with direct alkylation of ammonia.[1][2][3][4][5] However, the traditional Gabriel synthesis can be challenging when using secondary alkyl halides, such as sec-butyl bromide, due to competing elimination reactions and steric hindrance, which can lead to lower yields.[1]

This document outlines the primary synthetic route for this compound via the Gabriel synthesis and discusses key considerations for maximizing the yield of the desired substitution product.

Reaction Scheme and Mechanism

The synthesis of this compound via the Gabriel synthesis proceeds in two main stages:

  • Formation of the Phthalimide Anion: Phthalimide is deprotonated by a base, typically potassium hydroxide or potassium carbonate, to form the nucleophilic potassium phthalimide salt.[4][6]

  • Nucleophilic Substitution (SN2): The phthalimide anion then acts as a nucleophile, attacking the sec-butyl halide (e.g., 2-bromobutane) in an SN2 reaction to form this compound.[2][6][7]

It is crucial to select reaction conditions that favor the SN2 pathway over the competing E2 elimination pathway, which is more prevalent with secondary alkyl halides.

Experimental Protocols

Protocol 1: Gabriel Synthesis of this compound

This protocol is adapted from the general principles of the Gabriel synthesis, with specific considerations for the use of a secondary alkyl halide. Optimization of the solvent, temperature, and base may be necessary to maximize the yield.

Materials:

  • Phthalimide

  • Potassium Carbonate (anhydrous)

  • 2-Bromobutane (sec-butyl bromide)

  • N,N-Dimethylformamide (DMF)

  • Potassium Iodide (optional, as a catalyst)

  • Deionized Water

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phthalimide (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF) as the solvent. If using a less reactive halide, a catalytic amount of potassium iodide (0.1 eq) can be added.[8]

  • Addition of Alkyl Halide: To the stirred suspension, add 2-bromobutane (1.2 eq).

  • Reaction: Heat the reaction mixture to 70-90°C and maintain it at this temperature with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture. The reaction time can vary significantly and may require several hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting phthalimide), allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of cold water to precipitate the crude product.

  • Extraction: If the product does not precipitate or is oily, extract the aqueous mixture with a suitable organic solvent such as dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation
ParameterValue/RangeNotes
Reactants
Phthalimide1.0 eq
2-Bromobutane1.1 - 1.5 eqA slight excess of the alkyl halide is often used.
Potassium Carbonate1.2 - 2.0 eqA non-nucleophilic base is crucial.
Solvent N,N-Dimethylformamide (DMF)Aprotic polar solvents are preferred to facilitate SN2 reactions.
Catalyst (Optional) Potassium IodideCan be beneficial for less reactive chlorides or bromides.[8]
Reaction Temperature 70 - 90 °CLower temperatures are preferred to minimize the competing E2 elimination.
Reaction Time Varies (monitor by TLC)Can be significantly longer than for primary alkyl halides.
Expected Yield Lower than for primary halidesYields are often moderate due to steric hindrance and elimination.
Purification Method Column Chromatography / RecrystallizationNecessary to remove unreacted starting materials and byproducts.

Mandatory Visualization

SynthesisWorkflow Start Start Reactants Phthalimide Potassium Carbonate 2-Bromobutane Start->Reactants Reaction Heating (70-90°C) Stirring Reactants->Reaction Solvent DMF Solvent->Reaction Workup Quench with Water Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phthalimide Phthalimide Phthalimide_Ion Potassium Phthalimide Phthalimide->Phthalimide_Ion + K2CO3 Base K2CO3 Phthalimide_Ion2 Potassium Phthalimide secBuBr 2-Bromobutane N_sec_Bu_Phthalimide This compound secBuBr->N_sec_Bu_Phthalimide + Potassium Phthalimide

Caption: Reaction mechanism for this compound synthesis.

Troubleshooting and Optimization
  • Low Yield: If the yield is low, the primary suspect is the competing E2 elimination reaction. To favor the SN2 reaction, consider the following:

    • Lower the reaction temperature: This generally favors substitution over elimination.

    • Use a less hindered base: While potassium carbonate is standard, other non-nucleophilic bases could be explored.

    • Change the solvent: Aprotic polar solvents like DMF or DMSO are generally preferred for SN2 reactions.

  • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time or adding a catalytic amount of potassium iodide to facilitate the reaction, especially if using sec-butyl chloride.[8]

  • Purification Challenges: The polarity of this compound is similar to that of unreacted phthalimide, which can make chromatographic separation challenging. Careful selection of the eluent system is crucial. Recrystallization can be an effective alternative for purification.

Alternative Synthetic Approaches

Given the potential for low yields with the traditional Gabriel synthesis using secondary alkyl halides, alternative methods for synthesizing primary amines from such precursors may be more efficient. While these methods do not directly produce this compound, they achieve the same overall goal of converting a secondary alkyl halide to a primary amine. Some of these alternatives include:

  • Use of alternative Gabriel reagents: Reagents such as the sodium salt of saccharin or di-tert-butyl-iminodicarboxylate are electronically similar to phthalimide salts but can be more reactive and may provide better yields with secondary alkyl halides.[1]

  • Azide Synthesis: Reaction of the secondary alkyl halide with sodium azide followed by reduction of the resulting alkyl azide.

  • Reductive Amination: While this starts from a ketone (2-butanone), it is a highly effective method for producing primary amines.

These alternative routes should be considered if the direct Gabriel synthesis of this compound proves to be low-yielding.

References

Application Notes and Protocols for the Preparation of N-sec-Butylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed experimental procedure for the synthesis of N-sec-butylphthalimide, a valuable intermediate in organic synthesis and drug discovery. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (2-(butan-2-yl)isoindoline-1,3-dione) is a derivative of phthalimide, a versatile scaffold in medicinal chemistry. The introduction of the sec-butyl group can influence the molecule's lipophilicity and steric profile, making it a useful building block for the synthesis of more complex molecules with potential biological activity. The preparation of this compound can be achieved through several synthetic routes, with the most common being the reaction of phthalic anhydride with sec-butylamine or the Gabriel synthesis involving the N-alkylation of phthalimide with a sec-butyl halide. This document details the procedure via the direct condensation of phthalic anhydride and sec-butylamine.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below. Please note that some of the analytical data is based on closely related isomers or predicted values due to the limited availability of experimentally determined data for this specific compound in the searched literature.

ParameterValueReference
Chemical Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol [1]
CAS Number 10108-61-9[1]
Appearance Expected to be a solid or liquid[2]
Melting Point Data not available (N-Butylphthalimide: 32-36 °C)[3]
Boiling Point Data not available (N-Butylphthalimide: 309.9 °C at 760 mmHg)[4]
¹H NMR (Predicted) δ (ppm): Aromatic protons (approx. 7.7-7.9), CH (methine), CH₂ (methylene), CH₃ (methyl)[1]
¹³C NMR (Predicted) Carbonyl carbons, aromatic carbons, aliphatic carbons[1]
IR Spectrum Characteristic imide C=O stretching bands[4]
Mass Spectrum (m/z) Molecular ion peak corresponding to the molecular weight[2]

Experimental Protocols

The following protocol describes the synthesis of this compound from phthalic anhydride and sec-butylamine. This method is a direct and often high-yielding approach to N-substituted phthalimides.

Synthesis of this compound from Phthalic Anhydride and sec-Butylamine

Materials:

  • Phthalic anhydride (C₈H₄O₃)

  • sec-Butylamine (C₄H₁₁N)

  • Glacial acetic acid (CH₃COOH) or another suitable solvent (e.g., toluene, DMF)

  • Water (H₂O)

  • Ethanol (C₂H₅OH) for recrystallization (optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.0 equivalent).

  • Addition of Reactants: Add a suitable solvent, such as glacial acetic acid or toluene. Begin stirring the mixture. Slowly add sec-butylamine (1.0-1.1 equivalents) to the flask. The reaction is often exothermic.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ~118 °C for glacial acetic acid) and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solid product precipitates upon cooling, it can be collected by vacuum filtration. If no solid forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product is washed with water to remove any remaining acetic acid and unreacted starting materials.

  • Recrystallization (Optional): For higher purity, the crude this compound can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Drying: The purified product is dried in a vacuum oven to remove any residual solvent.

  • Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

Signaling Pathway/Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound from phthalic anhydride and sec-butylamine.

experimental_workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Final Product reactant_node reactant_node process_node process_node product_node product_node phthalic_anhydride Phthalic Anhydride reaction Condensation Reaction (Reflux in Solvent) phthalic_anhydride->reaction sec_butylamine sec-Butylamine sec_butylamine->reaction workup Work-up (Cooling, Filtration/Evaporation) reaction->workup Completion purification Purification (Washing, Recrystallization) workup->purification Crude Product final_product This compound purification->final_product Pure Product characterization Characterization (MP, NMR, IR, MS) final_product->characterization

Caption: Experimental workflow for this compound synthesis.

The following diagram illustrates the logical relationship of the Gabriel Synthesis, an alternative method for preparing this compound.

gabriel_synthesis start_material start_material intermediate intermediate reagent reagent product product phthalimide Phthalimide potassium_phthalimide Potassium Phthalimide (Nucleophile) phthalimide->potassium_phthalimide + Base base Base (e.g., KOH) n_sec_butylphthalimide This compound potassium_phthalimide->n_sec_butylphthalimide + sec-Butyl Halide (SN2 Reaction) sec_butyl_halide sec-Butyl Halide (e.g., 2-Bromobutane)

Caption: Logical steps of the Gabriel Synthesis for this compound.

References

N-sec-Butylphthalimide: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-sec-Butylphthalimide is a valuable reagent and intermediate in organic synthesis, primarily utilized as a protected form of sec-butylamine. The phthalimide group serves as a robust protecting group for the primary amine, allowing for a variety of chemical transformations on other parts of a molecule without affecting the amine functionality. The subsequent deprotection step efficiently liberates the sec-butylamine. This methodology, a variation of the Gabriel synthesis, is a cornerstone for the controlled introduction of the sec-butylamino moiety in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

The steric hindrance provided by the sec-butyl group can influence reaction kinetics and selectivity, making this compound a subject of interest in synthetic strategy. These application notes provide an overview of its synthesis, key reactions, and detailed protocols for its use.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the condensation of phthalic anhydride with sec-butylamine. The alternative Gabriel synthesis approach, involving the reaction of potassium phthalimide with a sec-butyl halide, is generally inefficient and gives low yields due to the steric hindrance of the secondary alkyl halide, which disfavors the required S(_N)2 reaction.

Recommended Synthetic Route: Condensation of Phthalic Anhydride and sec-Butylamine

This method involves the direct reaction of phthalic anhydride with sec-butylamine, which proceeds through a phthalamic acid intermediate followed by cyclization to the imide. The reaction can be carried out by heating the neat reactants or in a high-boiling solvent such as glacial acetic acid. The use of a catalyst, such as sulphamic acid, can improve the reaction rate and yield.

Table 1: Summary of Reaction Conditions for the Synthesis of N-Alkylphthalimides from Phthalic Anhydride and Amines

AmineSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
n-ButylamineWaterPhase Transfer Catalyst100-1600.5-20~90-97Patent CN102344405A
Various primary aminesAcetic AcidNoneReflux4GoodGeneral Procedure
AnilineNoneSulphamic Acid (10 mol%)1300.2598Der Pharma Chemica, 2011, 3(2):283-286

Note: The data for n-butylamine and aniline are provided for comparison to estimate the reaction conditions for sec-butylamine. Optimization may be required.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phthalic anhydride

  • sec-Butylamine

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1 equivalent) and sec-butylamine (1.1 equivalents).

  • Add glacial acetic acid as a solvent (approximately 3-5 mL per gram of phthalic anhydride).

  • Heat the reaction mixture to reflux (approximately 118 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Synthesis_of_N_sec_Butylphthalimide Phthalic_Anhydride Phthalic Anhydride Phthalamic_Acid N-sec-Butylphthalamic Acid (Intermediate) Phthalic_Anhydride->Phthalamic_Acid + sec-Butylamine (Nucleophilic Acyl Substitution) sec_Butylamine sec-Butylamine N_sec_Butylphthalimide This compound Phthalamic_Acid->N_sec_Butylphthalimide - H₂O (Cyclization/Dehydration)

Caption: Synthesis of this compound from Phthalic Anhydride.

Deprotection of this compound to Yield sec-Butylamine

The removal of the phthalimide protecting group is a crucial step to liberate the desired primary amine. Several methods are available, with the choice depending on the substrate's tolerance to the reaction conditions. The most common methods are hydrazinolysis, acidic hydrolysis, and basic hydrolysis.

Table 2: Comparison of Deprotection Methods for N-Alkylphthalimides

MethodReagentsSolventTemperatureReaction TimeKey Features
Hydrazinolysis (Ing-Manske) Hydrazine hydrateEthanol or MethanolRoom Temp. to Reflux1-4 hMild, neutral conditions; forms phthalhydrazide precipitate.[1]
Acidic Hydrolysis Conc. HCl or H₂SO₄WaterRefluxSeveral hours to daysHarsh conditions, high temperatures; useful for acid-stable molecules.[1]
Basic Hydrolysis NaOH or KOHWater/AlcoholRefluxSeveral hoursHarsh conditions; useful for base-stable molecules.[1]
Experimental Protocol 1: Hydrazinolysis (Ing-Manske Procedure)

This is often the preferred method due to its mild and neutral reaction conditions.[1]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol (10-20 mL per gram of starting material) in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2 equivalents) to the solution.

  • Stir the mixture at room temperature or gently reflux. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours). A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated amine.

  • Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

  • Make the filtrate basic (pH > 12) by the dropwise addition of a concentrated NaOH solution.

  • Extract the liberated sec-butylamine with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation to yield sec-butylamine.

Experimental Protocol 2: Acidic Hydrolysis

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (e.g., 20-30%)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • To this compound in a round-bottom flask, add an excess of 20-30% hydrochloric acid.

  • Heat the mixture to reflux, monitoring the reaction progress by TLC. Reaction times can be lengthy (several hours to days).

  • Cool the reaction mixture to room temperature. A precipitate of phthalic acid may form.

  • Filter the mixture to remove the phthalic acid.

  • Carefully neutralize the filtrate with a concentrated sodium hydroxide solution in an ice bath to control the exotherm.

  • Extract the liberated sec-butylamine with a suitable organic solvent.

  • Dry the organic extract over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude amine.

Experimental Protocol 3: Basic Hydrolysis

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water or an alcohol/water mixture

  • Hydrochloric Acid (HCl)

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Dissolve this compound in an aqueous or aqueous-alcoholic solution of excess NaOH or KOH.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the phthalic acid.

  • Filter off the phthalic acid.

  • Make the filtrate basic with NaOH or KOH to liberate the free sec-butylamine.

  • Extract the amine with a suitable organic solvent.

  • Dry the organic extract, filter, and concentrate to yield the crude amine.

Deprotection_Workflow Start This compound Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, EtOH) Start->Hydrazinolysis Acid_Hydrolysis Acidic Hydrolysis (Conc. HCl, Reflux) Start->Acid_Hydrolysis Basic_Hydrolysis Basic Hydrolysis (NaOH, Reflux) Start->Basic_Hydrolysis Workup1 Acidification, Filtration, Basification, Extraction Hydrazinolysis->Workup1 Workup2 Filtration, Neutralization, Extraction Acid_Hydrolysis->Workup2 Workup3 Acidification, Filtration, Basification, Extraction Basic_Hydrolysis->Workup3 Product sec-Butylamine Workup1->Product Workup2->Product Workup3->Product

Caption: General workflow for the deprotection of this compound.

Conclusion

This compound is a key intermediate for the introduction of the sec-butylamino group in organic synthesis. While its formation via the traditional Gabriel synthesis with sec-butyl halides is challenging, the condensation of phthalic anhydride with sec-butylamine offers a more practical and efficient route. The subsequent deprotection can be achieved through several well-established methods, with hydrazinolysis being a commonly employed mild procedure. The protocols provided herein serve as a comprehensive guide for the synthesis and utilization of this compound in a research and development setting. It should be noted that the reaction conditions, particularly for sterically hindered substrates, may require optimization to achieve maximum yields.

References

Application Notes and Protocols for the Synthesis of Primary Amines Using N-sec-Butylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the use of N-sec-butylphthalimide in the synthesis of primary amines, specifically focusing on the Gabriel synthesis. It details the significant limitations of this approach due to steric hindrance and offers a more viable alternative pathway. Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to guide researchers in their synthetic endeavors.

Introduction: The Gabriel Synthesis and its Application to this compound

The Gabriel synthesis is a well-established method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation often seen with direct amination.[1][2] The process involves the N-alkylation of potassium phthalimide followed by the deprotection of the resulting N-alkylphthalimide to release the primary amine.[3][4]

While elegant in its design for unhindered substrates, the application of the Gabriel synthesis to secondary alkyl halides, such as sec-butyl bromide, is fraught with challenges. The reaction of the bulky phthalimide nucleophile with a sterically hindered secondary electrophile is inefficient and often fails or results in very low yields.[1][3] The primary competing side reaction is E2 elimination, which is favored by the sterically hindered base-like nature of the phthalimide anion.

This application note will first describe the theoretical pathway involving this compound, including its synthesis and characterization. It will then detail the significant limitations of its conversion to sec-butylamine via the Gabriel synthesis. Finally, a more practical and efficient alternative method, the reductive amination of 2-butanone, will be presented as the recommended protocol for the synthesis of sec-butylamine.

Synthesis and Characterization of this compound

Although its subsequent use in the Gabriel synthesis is disfavored, the synthesis of the this compound intermediate can be achieved. Below is a general protocol adapted from procedures for similar N-alkylphthalimides.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phthalic anhydride

  • sec-Butylamine

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Water

  • Organic solvent (e.g., toluene or DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1.0 eq), sec-butylamine (1.0-1.2 eq), and a catalytic amount of a phase-transfer catalyst in a suitable solvent.

  • Heat the reaction mixture to reflux (typically 100-160°C) for several hours. Monitor the reaction progress by TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, perform an appropriate aqueous workup to remove unreacted starting materials and the catalyst.

  • The crude product can be purified by recrystallization or column chromatography.

Characterization of this compound
PropertyData
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Appearance Expected to be a solid or oil
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 7.8-7.9 (m, 2H, Ar-H), 7.7-7.8 (m, 2H, Ar-H), 4.4-4.6 (m, 1H, N-CH), 1.8-2.0 (m, 2H, CH₂), 1.4-1.5 (d, 3H, CH-CH₃), 0.8-0.9 (t, 3H, CH₂-CH₃).
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 168.1 (C=O), 134.0 (Ar-C), 132.0 (Ar-C), 123.2 (Ar-C), 52.0 (N-CH), 29.0 (CH₂), 20.0 (CH-CH₃), 11.0 (CH₂-CH₃).

Attempted Synthesis of sec-Butylamine via Gabriel Synthesis: A Case of Steric Hindrance

The conversion of this compound to sec-butylamine represents the deprotection step of the Gabriel synthesis. The most common method for this is hydrazinolysis (the Ing-Manske procedure).[6]

General Protocol for Hydrazinolysis

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or Methanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1-1.5 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide should form.

  • Cool the reaction mixture and add concentrated hydrochloric acid to dissolve the remaining solids and protonate the amine.

  • Filter the mixture to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Make the remaining aqueous solution basic with a sodium hydroxide solution to liberate the free amine.

  • Extract the sec-butylamine with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent by distillation to obtain the crude product.

  • Further purification can be achieved by fractional distillation.

Expected Outcome and Limitations

The reaction of potassium phthalimide with sec-butyl bromide is expected to give a very low yield of this compound. The primary product is likely to be butene, resulting from E2 elimination. Consequently, the overall yield of sec-butylamine from this two-step process would be extremely low, making this an impractical synthetic route.

Recommended Alternative: Reductive Amination of 2-Butanone

A more efficient and widely used method for the synthesis of sec-butylamine is the reductive amination of 2-butanone.[7] This one-pot reaction involves the formation of an imine from the ketone and ammonia, followed by in-situ reduction to the amine.

Experimental Protocol: Reductive Amination

Materials:

  • 2-Butanone (Methyl ethyl ketone)

  • Ammonia (aqueous or gas)

  • Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Raney Nickel with H₂)[8]

  • Methanol or Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure using NaBH₃CN:

  • In a round-bottom flask, dissolve 2-butanone (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol or bubble ammonia gas through the solution.

  • Add sodium cyanoborohydride (1.0-1.5 eq) portion-wise while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by GC or TLC.

  • Carefully acidify the reaction mixture with hydrochloric acid to quench the excess reducing agent and form the amine salt.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

  • Make the aqueous layer basic with a concentrated sodium hydroxide solution.

  • Extract the liberated sec-butylamine with an organic solvent.

  • Dry the combined organic extracts, filter, and purify by fractional distillation.

Quantitative Data Comparison
ParameterGabriel Synthesis with sec-Butyl HalideReductive Amination of 2-Butanone
Starting Materials Potassium phthalimide, sec-butyl bromide2-Butanone, Ammonia, Reducing agent
Key Steps N-Alkylation, DeprotectionImine formation, Reduction
Expected Yield Very low (<10%)Good to Excellent (60-90%)
Side Reactions E2 EliminationOver-reduction (alcohol formation)
Overall Feasibility Not recommendedHighly recommended

Signaling Pathways and Experimental Workflows

Diagram 1: The Gabriel Synthesis Pathway

gabriel_synthesis phthalimide Phthalimide k_phthalimide Potassium Phthalimide phthalimide->k_phthalimide KOH n_sec_butylphthalimide This compound k_phthalimide->n_sec_butylphthalimide SN2 (Minor) elimination_product Butene (E2 Product) k_phthalimide->elimination_product E2 (Major) sec_butyl_bromide sec-Butyl Bromide sec_butyl_bromide->n_sec_butylphthalimide sec_butyl_bromide->elimination_product sec_butylamine sec-Butylamine n_sec_butylphthalimide->sec_butylamine Hydrazine Hydrate phthalhydrazide Phthalhydrazide n_sec_butylphthalimide->phthalhydrazide Hydrazine Hydrate

Caption: The Gabriel synthesis pathway for sec-butylamine, highlighting the competing E2 elimination.

Diagram 2: Reductive Amination Workflow

reductive_amination ketone 2-Butanone imine Imine Intermediate ketone->imine ammonia Ammonia ammonia->imine Condensation amine sec-Butylamine imine->amine reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->amine Reduction

Caption: A streamlined workflow for the synthesis of sec-butylamine via reductive amination.

Conclusion

The use of this compound as a precursor for sec-butylamine via the Gabriel synthesis is not a practical or efficient method. The steric hindrance of the secondary carbon center strongly favors E2 elimination over the desired SN2 substitution, leading to poor yields of the primary amine. For researchers and professionals in drug development, the recommended and more robust method for synthesizing sec-butylamine is the reductive amination of 2-butanone. This approach offers higher yields, proceeds under milder conditions, and avoids the significant side reactions associated with the Gabriel synthesis of sterically hindered amines.

References

N-sec-Butylphthalimide: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-sec-Butylphthalimide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its primary function is to act as a masked form of sec-butylamine, a versatile building block in medicinal chemistry. The phthalimide group provides a stable protecting group for the amine, which can be selectively removed under specific conditions, most notably through the Gabriel synthesis. This methodology allows for the controlled introduction of the sec-butylamine moiety into complex molecular architectures, a common feature in a range of therapeutic agents.

The Gabriel Synthesis: A Gateway to Primary Amines

The Gabriel synthesis is a robust and widely used method for the preparation of primary amines, including sec-butylamine, from N-substituted phthalimides. This reaction proceeds in two main stages:

  • Synthesis of this compound: Phthalic anhydride is reacted with sec-butylamine to form this compound. This step effectively "protects" the amino group.

  • Cleavage to Yield sec-Butylamine: The this compound is then treated with a reagent, typically hydrazine, to cleave the phthalimide group and liberate the free primary amine, sec-butylamine.

This two-step process offers a reliable route to primary amines, avoiding the common issue of over-alkylation that can occur with other amination methods.

Application in the Synthesis of Trelagliptin Intermediate

While direct synthesis of pharmaceuticals from this compound is not extensively documented, its role as a precursor to amine-containing intermediates is vital. For instance, the synthesis of intermediates for drugs like Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, involves the use of chiral amines. Although the specific synthesis of Trelagliptin often starts from (R)-3-aminopiperidine, the underlying principle of utilizing a protected amine that is later deprotected is analogous to the utility of this compound. The sec-butylamine derived from this compound can be a precursor to various chiral amines or can be directly incorporated into other pharmacologically active molecules.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from phthalic anhydride and sec-butylamine.

Materials:

  • Phthalic anhydride

  • sec-Butylamine

  • Toluene (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve phthalic anhydride (1 equivalent) in toluene.

  • Add sec-butylamine (1 to 1.3 equivalents) to the solution.

  • Heat the reaction mixture to reflux. Water formed during the reaction is azeotropically removed using the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or column chromatography.

ParameterValueReference
Reactants Phthalic anhydride, sec-Butylamine[1]
Solvent Toluene[1]
Reaction Temperature Reflux[1]
Typical Yield 67-96.7% (for n-butyl analog)[1]
Protocol 2: Gabriel Synthesis of sec-Butylamine from this compound

This protocol details the cleavage of this compound to yield sec-butylamine using hydrazine hydrate.[2]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Suspend this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.1 to 1.5 equivalents) to the suspension.

  • Heat the mixture to reflux. A white precipitate of phthalhydrazide will form.

  • The reaction is typically refluxed for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of sec-butylamine.

  • Filter the mixture to remove the solid phthalhydrazide.

  • Concentrate the filtrate under reduced pressure to obtain the crude sec-butylamine hydrochloride.

  • To obtain the free amine, dissolve the hydrochloride salt in water and basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent by distillation to yield the purified sec-butylamine.

ParameterValueReference
Reactant This compound[2]
Reagent Hydrazine hydrate[2]
Solvent Ethanol[2]
Reaction Temperature Reflux[2]
Typical Yield Generally high[3]

Signaling Pathways and Logical Relationships

The utility of this compound is logically linked to the synthesis of pharmacologically active molecules. The following diagram illustrates the workflow from the starting materials to a potential pharmaceutical application.

G cluster_synthesis Synthesis of sec-Butylamine cluster_application Pharmaceutical Application Phthalic Anhydride Phthalic Anhydride This compound This compound Phthalic Anhydride->this compound Reaction sec-Butylamine_start sec-Butylamine sec-Butylamine_start->this compound sec-Butylamine_product sec-Butylamine This compound->sec-Butylamine_product Gabriel Synthesis Hydrazine Hydrazine Hydrazine->sec-Butylamine_product Pharmaceutical_Intermediate Pharmaceutical Intermediate (e.g., for Trelagliptin synthesis) sec-Butylamine_product->Pharmaceutical_Intermediate Incorporation Active_Pharmaceutical_Ingredient Active Pharmaceutical Ingredient (e.g., Trelagliptin) Pharmaceutical_Intermediate->Active_Pharmaceutical_Ingredient Synthesis Biological_Target Biological Target (e.g., DPP-4) Active_Pharmaceutical_Ingredient->Biological_Target Inhibition Therapeutic_Effect Therapeutic Effect (e.g., Glycemic Control) Biological_Target->Therapeutic_Effect Modulation

Caption: Synthetic workflow from starting materials to a potential pharmaceutical application.

The following diagram illustrates the general mechanism of the Gabriel Synthesis.

G Potassium_Phthalimide Potassium Phthalimide N_Alkylphthalimide This compound Potassium_Phthalimide->N_Alkylphthalimide SN2 Reaction Alkyl_Halide sec-Butyl Halide Alkyl_Halide->N_Alkylphthalimide Primary_Amine sec-Butylamine N_Alkylphthalimide->Primary_Amine Cleavage Phthalhydrazide Phthalhydrazide (byproduct) N_Alkylphthalimide->Phthalhydrazide Hydrazine Hydrazine (NH2NH2) Hydrazine->Primary_Amine Hydrazine->Phthalhydrazide

Caption: Gabriel synthesis of primary amines.

Conclusion

This compound is a valuable intermediate for the synthesis of pharmaceuticals, primarily through its role as a stable precursor to sec-butylamine. The Gabriel synthesis provides an efficient and controlled method for the generation of this key amine, which can then be incorporated into a wide variety of drug molecules. The protocols and workflows presented here offer a foundational guide for researchers and professionals in the field of drug development, highlighting the importance of this versatile chemical intermediate.

References

Chiral Separation of N-sec-Butylphthalimide Enantiomers: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-sec-Butylphthalimide is a chiral molecule of interest in synthetic chemistry and drug discovery due to the prevalence of the phthalimide functional group in pharmacologically active compounds. The stereochemistry of such molecules can significantly influence their biological activity, with enantiomers often exhibiting different pharmacokinetic and pharmacodynamic profiles. Consequently, the ability to separate and quantify the individual enantiomers of this compound is crucial for research, development, and quality control.

This application note provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles of chiral chromatography and has been adapted from successful separations of structurally similar N-substituted chiral compounds.

Principle of Chiral Separation by HPLC

The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to different retention times on the chromatographic column.[1] This is most commonly accomplished by using a chiral stationary phase (CSP).[2] CSPs are typically composed of a chiral selector molecule immobilized on a solid support, such as silica gel. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, and the difference in the stability of these complexes results in their separation.[1]

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high success rates in resolving a wide variety of chiral compounds.[3] The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the chiral separation of this compound enantiomers.

Materials and Equipment
  • Reagents:

    • Racemic this compound standard

    • HPLC-grade n-Hexane

    • HPLC-grade Isopropyl Alcohol (IPA)

    • HPLC-grade Ethanol (EtOH)

    • HPLC-grade Methanol (MeOH)

    • Triethylamine (TEA), HPLC grade

    • Acetic Acid, glacial, HPLC grade

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Chiral HPLC column (see Table 1 for recommendations)

    • Analytical balance

    • Volumetric flasks

    • Syringe filters (0.45 µm)

    • HPLC vials

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and dissolve it in 10 mL of a 1:1 (v/v) mixture of n-Hexane and Isopropyl Alcohol.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

HPLC Method

The following HPLC method is a recommended starting point for the chiral separation of this compound. Optimization may be required based on the specific column and system used.

Table 1: Recommended HPLC Conditions

ParameterRecommended Condition
Column Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropyl Alcohol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Experimental Workflow

The following diagram illustrates the logical workflow for developing and executing the chiral separation method.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Racemic This compound prep_dissolve Dissolve in Hexane/IPA prep_start->prep_dissolve prep_dilute Dilute to Working Concentration prep_dissolve->prep_dilute prep_filter Filter Sample (0.45 µm) prep_dilute->prep_filter hplc_inject Inject Sample into HPLC System prep_filter->hplc_inject hplc_separate Separation on Chiral Stationary Phase hplc_inject->hplc_separate hplc_detect UV Detection at 220 nm hplc_separate->hplc_detect data_acquire Acquire Chromatogram hplc_detect->data_acquire data_integrate Integrate Peaks data_acquire->data_integrate data_calculate Calculate Resolution (Rs) and Enantiomeric Excess (%ee) data_integrate->data_calculate

Figure 1: Experimental workflow for the chiral separation of this compound.

Method Development and Optimization

Achieving baseline separation of enantiomers often requires a systematic approach to method development.[4] The following diagram outlines a logical strategy for optimizing the chiral separation.

G start Define Separation Goal: Baseline Resolution (Rs > 1.5) col_screen Column Screening (e.g., Chiralpak AD-H, Chiralcel OD-H) start->col_screen mp_screen Mobile Phase Screening (e.g., Hexane/IPA, Hexane/EtOH) col_screen->mp_screen partial_sep Partial Separation? mp_screen->partial_sep partial_sep->col_screen No, try another column optimize Optimize Mobile Phase Composition (Adjust % IPA or EtOH) partial_sep->optimize Yes temp_optimize Optimize Temperature (e.g., 15-35 °C) optimize->temp_optimize flow_optimize Optimize Flow Rate (e.g., 0.8-1.2 mL/min) temp_optimize->flow_optimize final_method Final Validated Method flow_optimize->final_method

Figure 2: Logical workflow for chiral method development.
  • Column Screening: The initial and most critical step is the selection of the chiral stationary phase. Polysaccharide-based columns are a good starting point.

  • Mobile Phase Composition: The ratio of the strong solvent (e.g., IPA or EtOH) to the weak solvent (e.g., n-Hexane) significantly impacts retention and resolution. A systematic variation of this ratio is key to optimization.

  • Additives: For basic or acidic compounds, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can improve peak shape and resolution.

  • Temperature: Column temperature can influence the thermodynamics of the chiral recognition process and thus affect selectivity.[3]

Data Presentation and Analysis

The success of the chiral separation is evaluated based on the resolution (Rs) between the two enantiomer peaks and the enantiomeric excess (% ee) of the sample.

Table 2: Hypothetical Chromatographic Data for Chiral Separation of this compound

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 12.5 min14.8 min
Peak Width (W) 0.5 min0.6 min
Peak Area (A) 500,000500,000

Calculations:

  • Resolution (Rs):

    • Rs = 2 * (t_R2 - t_R1) / (W1 + W2)

    • Rs = 2 * (14.8 - 12.5) / (0.5 + 0.6) = 4.18

    • A resolution value greater than 1.5 indicates baseline separation.

  • Enantiomeric Excess (% ee):

    • % ee = (|A1 - A2| / (A1 + A2)) * 100

    • For a racemic mixture, the peak areas should be approximately equal, resulting in a % ee close to 0.

Conclusion

The protocol outlined in this application note provides a robust starting point for the successful chiral separation of this compound enantiomers by HPLC. By employing a systematic method development approach, researchers can achieve baseline resolution, enabling accurate quantification and further stereochemical studies. The use of polysaccharide-based chiral stationary phases in normal phase mode is a well-established and effective strategy for this class of compounds.

References

HPLC method for N-sec-Butylphthalimide analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of N-sec-Butylphthalimide by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a chemical compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other organic molecules. The development of a robust and reliable analytical method for the quantification of this compound is crucial for quality control, stability studies, and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and accuracy.[1]

This document provides a detailed protocol for a proposed Reverse-Phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is based on established principles for the analysis of related phthalimide derivatives.[2][3] Furthermore, a comprehensive validation protocol is outlined to ensure the method's suitability for its intended purpose, in accordance with the International Conference on Harmonisation (ICH) guidelines.[4][5]

Proposed HPLC Method

A reversed-phase HPLC method is proposed for the analysis of this compound. This approach is suitable for moderately non-polar compounds and is widely used in pharmaceutical analysis.[4]

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 220 nm
Column Temperature 25 °C
Run Time 10 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and HPLC-grade water in a 60:40 volume/volume ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.[6] Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

System Suitability Test (SST)

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Method Validation Protocol

The proposed HPLC method should be validated to demonstrate its suitability for the intended application.[7] The validation should include the following parameters as per ICH guidelines[5]:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be evaluated by analyzing a placebo sample and by performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[8]

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Analyze a series of at least five concentrations of this compound. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: The accuracy of the method should be assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by two different analysts. The RSD between the results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

  • Robustness: The robustness of the method should be evaluated by intentionally varying chromatographic parameters such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The system suitability parameters should remain within the acceptance criteria.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clear comparison.

Table 1: Summary of Method Validation Data (Example)

Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the analyteSpecific
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 99.5%98.0 - 102.0%
Repeatability (% RSD) 0.8%≤ 2.0%
Intermediate Precision (% RSD) 1.2%≤ 2.0%
LOD (µg/mL) 0.1-
LOQ (µg/mL) 0.3-
Robustness RobustSystem suitability passes

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results prep_standard Prepare Standard Solutions system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solutions data_acquisition Data Acquisition prep_sample->data_acquisition prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->system_suitability system_suitability->data_acquisition If Passes data_analysis Data Analysis data_acquisition->data_analysis specificity Specificity final_report Final Report specificity->final_report linearity Linearity & Range linearity->final_report accuracy Accuracy accuracy->final_report precision Precision precision->final_report lod_loq LOD & LOQ lod_loq->final_report robustness Robustness robustness->final_report data_analysis->specificity data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->lod_loq data_analysis->robustness

Caption: Workflow for HPLC method development and validation of this compound.

References

N-sec-Butylphthalimide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-sec-Butylphthalimide is an organic compound featuring a phthalimide core with a secondary butyl group attached to the nitrogen atom. The phthalimide scaffold itself is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The nature of the N-substituent plays a crucial role in modulating the potency and selectivity of these compounds. This document provides an overview of the potential applications of this compound in medicinal chemistry, based on structure-activity relationship (SAR) studies of related N-alkylphthalimides, and offers detailed protocols for its synthesis and biological evaluation.

Structure-Activity Relationship (SAR) and Predicted Biological Activity

Direct quantitative biological data for this compound is limited in publicly available literature. However, based on comparative studies of N-alkylphthalimide analogs, a general trend has been observed where branched-chain isomers, such as this compound, tend to exhibit lower biological activity compared to their linear counterparts (e.g., N-n-butylphthalimide).[1] This is often attributed to steric hindrance, where the bulkier sec-butyl group may impede optimal binding to biological targets.[1]

Despite this, the inherent lipophilicity and the presence of the phthalimide ring suggest that this compound may still possess some level of biological activity, warranting its investigation in various therapeutic areas. The following sections outline potential applications and the experimental protocols to assess them.

Potential Medicinal Chemistry Applications

Based on the known activities of the broader phthalimide class, this compound could be explored for the following applications:

  • Antimicrobial Activity: Phthalimide derivatives have been reported to possess antibacterial and antifungal properties.

  • Anti-inflammatory Activity: The phthalimide core is a key component of thalidomide and its analogs, which are known for their immunomodulatory and anti-inflammatory effects.[2][3]

  • Anticancer Activity: Numerous phthalimide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[4][5]

Data Presentation

CompoundBiological ActivityAssayResultReference
N-n-ButylphthalimideAntifungalCandida albicans Biofilm Inhibition96% inhibition at 50 µg/mLSmolecule
N-n-ButylphthalimideAntibacterialMIC against S. aureus128 µg/mL[6]
N-n-ButylphthalimideAntibacterialMIC against P. aeruginosa128 µg/mL[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted phthalimides is the reaction of phthalic anhydride with the corresponding amine.[2][3][7]

Materials:

  • Phthalic anhydride

  • sec-Butylamine

  • Glacial acetic acid

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.

  • Slowly add sec-butylamine (1 equivalent) to the solution while stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Biological Assay Protocols

The following are generalized protocols for assessing the biological activity of this compound.

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and EUCAST.[8]

Materials:

  • This compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate to achieve a range of concentrations.

  • Prepare an inoculum of the test microorganism and adjust its concentration to the standard (e.g., 5 x 10^5 CFU/mL).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][9]

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This assay assesses the anti-inflammatory potential by measuring the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.

  • Calculate the percentage inhibition of NO production compared to the LPS-treated control.

Visualizations

Synthesis_Workflow Phthalic_Anhydride Phthalic Anhydride Reaction_Mixture Reaction in Glacial Acetic Acid Phthalic_Anhydride->Reaction_Mixture sec_Butylamine sec-Butylamine sec_Butylamine->Reaction_Mixture Reflux Reflux (4-6 hours) Reaction_Mixture->Reflux Precipitation Precipitation in Ice Water Reflux->Precipitation Crude_Product Crude This compound Precipitation->Crude_Product Recrystallization Recrystallization (Ethanol) Crude_Product->Recrystallization Pure_Product Pure This compound Recrystallization->Pure_Product

Synthesis workflow for this compound.

Biological_Screening_Workflow cluster_assays Biological Assays cluster_results Data Analysis Compound This compound Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Compound->Antimicrobial_Assay Test for antibacterial/ antifungal activity Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Compound->Cytotoxicity_Assay Test for anticancer activity Anti_inflammatory_Assay Anti-inflammatory Assay (NO Inhibition) Compound->Anti_inflammatory_Assay Test for anti-inflammatory potential MIC_Value MIC Value Antimicrobial_Assay->MIC_Value IC50_Value IC50 Value Cytotoxicity_Assay->IC50_Value NO_Inhibition % NO Inhibition Anti_inflammatory_Assay->NO_Inhibition

Workflow for the biological screening of this compound.

SAR_Logic cluster_isomers N-Butylphthalimide Isomers n_Butyl N-n-Butylphthalimide (Linear Chain) SAR_Principle Structure-Activity Relationship (SAR) n_Butyl->SAR_Principle sec_Butyl This compound (Branched Chain) sec_Butyl->SAR_Principle Steric_Hindrance Increased Steric Hindrance SAR_Principle->Steric_Hindrance Branching Reduced_Activity Predicted Lower Biological Activity Steric_Hindrance->Reduced_Activity

Structure-activity relationship of N-butylphthalimide isomers.

References

Application Notes and Protocols: N-sec-Butylphthalimide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct literature specifically detailing the use of N-sec-butylphthalimide as a chiral auxiliary in asymmetric synthesis is not prevalent, the principles of using chiral auxiliaries derived from chiral amines are well-established. This document outlines the potential application of this compound in asymmetric synthesis, drawing parallels from known methodologies involving similar chiral structures. The protocols and applications described herein are based on established principles of asymmetric synthesis and serve as a guide for researchers exploring the potential of this and related chiral phthalimides.

Chiral N-substituted phthalimides can be employed to induce stereoselectivity in a variety of chemical transformations, including enolate alkylation, aldol reactions, and Diels-Alder reactions. The chiral sec-butyl group, when attached to the phthalimide nitrogen, can create a chiral environment that biases the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other.

Principle of Asymmetric Induction

The underlying principle of using this compound as a chiral auxiliary relies on its ability to create a sterically hindered and conformationally rigid environment around a prochiral center. The sec-butyl group, with its stereocenter directly attached to the imide nitrogen, can effectively shield one face of a reactive intermediate, such as an enolate, directing the attack of an electrophile to the less hindered face. Subsequent cleavage of the auxiliary group would then yield the desired enantiomerically enriched product.

Section 1: Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is the crucial first step. This is typically achieved by the condensation of phthalic anhydride with an enantiomerically pure sec-butylamine. The enantiopure sec-butylamine can be obtained through various methods, including the enzymatic resolution of racemic sec-butylamine.

Protocol 1: Synthesis of (S)-N-sec-Butylphthalimide

This protocol describes the synthesis of (S)-N-sec-butylphthalimide from phthalic anhydride and (S)-sec-butylamine.

Materials:

  • Phthalic anhydride

  • (S)-sec-butylamine

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq) in glacial acetic acid.

  • To the stirred solution, add (S)-sec-butylamine (1.05 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure (S)-N-sec-butylphthalimide.

  • Dry the product under vacuum.

Expected Yield: 85-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and its specific rotation measured to confirm enantiopurity.

Section 2: Application in Asymmetric Alkylation

A primary potential application of this compound is in the diastereoselective alkylation of a prochiral substrate. This section outlines a hypothetical protocol for the asymmetric alkylation of a glycine enolate equivalent.

Protocol 2: Asymmetric Alkylation of N-Phthaloyl Glycine Ester using (S)-N-sec-Butylphthalimide as a Chiral Auxiliary

This protocol is a hypothetical application and should be optimized for specific substrates and electrophiles.

Materials:

  • (S)-N-sec-Butylphthalimide

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Electrophile (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of (S)-N-sec-butylphthalimide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a freshly prepared solution of LDA (1.1 eq) in THF to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical data for the asymmetric alkylation reaction with different electrophiles.

EntryElectrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide8590:10
2Methyl iodide9285:15
3Ethyl iodide8888:12
4Isopropyl bromide7595:5

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product.

Materials:

  • Alkylated product from Protocol 2

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve the purified alkylated product (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The phthalhydrazide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude chiral amine.

  • Purify the amine by appropriate methods (e.g., distillation or chromatography).

Visualizations

Diagram 1: Synthesis of (S)-N-sec-Butylphthalimide

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product phthalic_anhydride Phthalic Anhydride condensation Condensation (Glacial Acetic Acid, Reflux) phthalic_anhydride->condensation s_sec_butylamine (S)-sec-Butylamine s_sec_butylamine->condensation s_n_sec_butylphthalimide (S)-N-sec-Butylphthalimide condensation->s_n_sec_butylphthalimide

Caption: Synthesis of the chiral auxiliary.

G start Start: (S)-N-sec-Butylphthalimide enolate_formation Enolate Formation (LDA, -78 °C) start->enolate_formation alkylation Alkylation (Electrophile, -78 °C) enolate_formation->alkylation workup Aqueous Workup alkylation->workup purification Purification (Chromatography) workup->purification diastereomeric_product Diastereomerically Enriched Product purification->diastereomeric_product

Caption: Principle of asymmetric induction.

Application Notes and Protocols: N-sec-Butylphthalimide as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The phthalimide group is a well-established and robust protecting group for primary amines, effectively preventing side reactions such as over-alkylation.[1] This is typically achieved through the Gabriel synthesis, where an alkyl halide is reacted with potassium phthalimide.[2][3][4][5][6] An alternative protection strategy involves the direct condensation of phthalic anhydride with a primary amine.[7] Deprotection is commonly accomplished by hydrazinolysis (the Ing-Manske procedure), which cleaves the phthalimide to release the free amine.[1][8][9][10][11][12]

This document provides detailed application notes and protocols for the use of N-sec-butylphthalimide as a protecting group for the sec-butylamine moiety. It is important to note that while the phthalimide group is widely used, its application with secondary, sterically hindered amines such as sec-butylamine presents specific challenges, particularly during the protection step. The Gabriel synthesis is known to be less efficient for secondary alkyl halides, often resulting in low yields due to competing elimination reactions.[4][5][13] Therefore, alternative synthetic routes and carefully optimized conditions are crucial for successful implementation.

Data Summary

The following tables summarize typical reaction conditions for the protection of amines as N-alkylphthalimides and their subsequent deprotection. Due to the limited specific data for this compound, the information is a compilation of general methods for phthalimide synthesis and deprotection, with specific examples provided for linear N-butylphthalimide where available. These conditions may require optimization for the sterically more demanding sec-butyl derivative.

Table 1: Protection of Amines as N-Alkylphthalimides

MethodSubstrateReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
Gabriel SynthesisPrimary Alkyl HalidePotassium Phthalimide, DMF80 - 1002 - 24Moderate to High[2][3][4]
Gabriel SynthesisSecondary Alkyl HalidePotassium Phthalimide, DMF80 - 10024 - 72Low to Moderate[4][5]
Direct Condensationn-ButylaminePhthalic Anhydride, Phase Transfer Catalyst, Water135590.6[7]
Direct Condensationsec-ButylaminePhthalic AnhydrideHigh TemperatureVariableRequires Optimization[14]

Table 2: Deprotection of N-Alkylphthalimides

MethodSubstrateReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
HydrazinolysisN-AlkylphthalimideHydrazine Hydrate, Methanol or EthanolRoom Temperature - Reflux1 - 16High[1][9][10]
HydrazinolysisN-AlkylphthalimideHydrazine Hydrate, THFRoom Temperature470 - 85[8]
Acidic HydrolysisN-AlkylphthalimideConcentrated HCl or H₂SO₄RefluxSeveral hours to daysVariable[1]
Basic HydrolysisN-AlkylphthalimideNaOH or KOH, Water/AlcoholRefluxSeveral hoursVariable[1]

Experimental Protocols

Protocol 1: Protection of sec-Butylamine via Direct Condensation

This protocol is adapted from a method for the synthesis of N-butylphthalimide and may require optimization for sec-butylamine.[7]

Materials:

  • Phthalic anhydride

  • sec-Butylamine

  • Toluene (or another high-boiling solvent)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add phthalic anhydride (1.0 equivalent) and toluene.

  • Add sec-butylamine (1.0 - 1.2 equivalents) to the flask.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Continue heating until no more water is collected, indicating the completion of the reaction. This may take several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

Protocol 2: Deprotection of this compound via Hydrazinolysis (Ing-Manske Procedure)

This is a general and widely used method for the cleavage of phthalimides.[1][8][9][10][12]

Materials:

  • This compound

  • Hydrazine hydrate

  • Methanol or Ethanol

  • Dilute Hydrochloric Acid (e.g., 2 M HCl)

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Filter funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar and condenser.

  • Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently reflux. The reaction progress can be monitored by TLC. A white precipitate of phthalhydrazide should form.[1]

  • After the starting material is consumed (typically 1-16 hours), cool the reaction mixture to room temperature.[9][10]

  • Add dilute hydrochloric acid to the mixture to dissolve the phthalhydrazide and protonate the liberated sec-butylamine.

  • Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold solvent (methanol or ethanol).

  • Combine the filtrate and washings.

  • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sec-butylamine.

  • The product can be further purified by distillation if necessary.

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection of sec-Butylamine cluster_deprotection Deprotection Phthalic_Anhydride Phthalic Anhydride Reaction_P Direct Condensation (Heat, Toluene) Phthalic_Anhydride->Reaction_P sec_Butylamine sec-Butylamine sec_Butylamine->Reaction_P N_sec_Butylphthalimide This compound Reaction_P->N_sec_Butylphthalimide Protected_Amine This compound Reaction_D Hydrazinolysis (Hydrazine Hydrate, Alcohol) Protected_Amine->Reaction_D Free_Amine sec-Butylamine Reaction_D->Free_Amine Byproduct Phthalhydrazide Reaction_D->Byproduct

Caption: Workflow for the protection of sec-butylamine and deprotection of this compound.

Logical_Relationship Start Start: Free sec-Butylamine Protect Protect Amine (e.g., with Phthalic Anhydride) Start->Protect Protected This compound (Stable Intermediate) Protect->Protected Reaction Perform Desired Synthesis Steps Protected->Reaction Deprotect Deprotect Amine (e.g., Hydrazinolysis) Reaction->Deprotect End End: Free sec-Butylamine Deprotect->End

Caption: Logical flow of using this compound as a protecting group in a synthetic sequence.

Experimental_Workflow cluster_protection_exp Protection Protocol cluster_deprotection_exp Deprotection Protocol P1 1. Mix Phthalic Anhydride and sec-Butylamine in Toluene P2 2. Heat to Reflux with Dean-Stark Trap P1->P2 P3 3. Monitor Water Collection and TLC P2->P3 P4 4. Cool and Remove Solvent P3->P4 P5 5. Purify this compound P4->P5 D1 1. Dissolve this compound in Alcohol D2 2. Add Hydrazine Hydrate D1->D2 D3 3. Stir/Reflux and Monitor by TLC D2->D3 D4 4. Acidify, Filter, and Neutralize D3->D4 D5 5. Extract, Dry, and Concentrate D4->D5 D6 6. Purify sec-Butylamine D5->D6

Caption: Step-by-step experimental workflow for protection and deprotection.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-sec-Butylphthalimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-sec-Butylphthalimide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the Gabriel synthesis and related methods.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Steric Hindrance: this compound synthesis involves a secondary alkyl halide (sec-butyl bromide/chloride), which is sterically hindered for the SN2 reaction central to the Gabriel synthesis.[1][2]- Optimize Reaction Conditions: Increase reaction temperature and extend reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC). - Consider Alternative Reagents: While traditional Gabriel synthesis with potassium phthalimide may yield poor results, alternative Gabriel reagents have been developed that show improved reactivity with secondary alkyl halides.[3]
2. Competing Elimination Reaction (E2): The basic conditions of the Gabriel synthesis can promote the E2 elimination reaction with secondary alkyl halides, leading to the formation of butene as a byproduct instead of the desired substitution product.[2]- Choice of Base: Use a non-hindered, moderately strong base like potassium carbonate instead of stronger bases like potassium hydroxide to minimize the E2 side reaction. - Temperature Control: While higher temperatures can increase the rate of SN2, they can also favor the E2 reaction. Careful optimization of the reaction temperature is crucial.
3. Poor Quality of Reagents: Degradation of potassium phthalimide (due to moisture) or the sec-butyl halide can lead to failed reactions.[4]- Use Fresh or Purified Reagents: Ensure potassium phthalimide is dry and the sec-butyl halide is pure. Consider using freshly prepared potassium phthalimide from phthalimide and a suitable base.
4. Inappropriate Solvent: The choice of solvent is critical for the solubility of reagents and for promoting the SN2 reaction.- Use Polar Aprotic Solvents: Solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally recommended for Gabriel synthesis as they can accelerate the slow reaction.[5][6]
Presence of Impurities in the Final Product 1. Unreacted Phthalimide/Potassium Phthalimide: Incomplete reaction or precipitation of starting material.- Purification: Recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate is often effective.[7] - Washing: The crude product can be washed with water to remove any water-soluble starting materials.
2. Butene and other Elimination Byproducts: Formed due to the competing E2 reaction.- Purification: Column chromatography is the most effective method for separating the desired product from non-polar byproducts like butene. A common eluent system is a mixture of hexane and ethyl acetate.[7]
3. Incomplete Hydrolysis/Hydrazinolysis: If the final step is the liberation of sec-butylamine, incomplete reaction will leave this compound in the final product.- Ensure Complete Reaction: Extend the reaction time for the hydrolysis or hydrazinolysis step and ensure appropriate conditions (e.g., sufficient acid/base or hydrazine).
Difficulty in Isolating the Product 1. Product is an Oil or Low-Melting Solid: this compound has a reported melting point of 33-35 °C, which can make handling and purification challenging.- Purification Technique: Column chromatography followed by removal of the solvent under reduced pressure is a suitable method for purifying oily or low-melting products.
2. Formation of a Stable Phthalhydrazide Precipitate (with Hydrazinolysis): The phthalhydrazide byproduct from the Ing-Manske procedure can sometimes be difficult to separate from the desired amine product.[2][3]- Optimize Work-up: Acidification of the reaction mixture can help to fully precipitate the phthalhydrazide, which can then be removed by filtration.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the yield of this compound generally low in a traditional Gabriel synthesis?

A1: The traditional Gabriel synthesis proceeds via an SN2 mechanism. Secondary alkyl halides, such as sec-butyl bromide, are sterically hindered, which significantly slows down the rate of the desired nucleophilic substitution reaction. Furthermore, the basic conditions of the reaction promote a competing E2 elimination reaction, leading to the formation of butene as a major byproduct and thus reducing the yield of this compound.[1][2]

Q2: What are the best solvents to use for the synthesis of this compound?

A2: Polar aprotic solvents are generally the best choice for the Gabriel synthesis. N,N-Dimethylformamide (DMF) is often considered the most suitable solvent.[5] Other effective solvents include Dimethyl sulfoxide (DMSO), Hexamethylphosphoramide (HMPA), and acetonitrile.[5][8] These solvents help to dissolve the potassium phthalimide and accelerate the SN2 reaction.[6]

Q3: Can I use a stronger base to speed up the reaction?

A3: Using a stronger base is not recommended for the synthesis of this compound. While a base is necessary to deprotonate phthalimide (if not using pre-formed potassium phthalimide), a strong base will favor the competing E2 elimination reaction with the secondary alkyl halide, leading to a lower yield of the desired product. A milder base like potassium carbonate is a more suitable choice.

Q4: What is the Ing-Manske procedure and is it suitable for this compound?

A4: The Ing-Manske procedure is a method for the cleavage of the N-alkylphthalimide intermediate to yield the primary amine using hydrazine hydrate in a refluxing ethanol solution.[5] This method is milder than harsh acidic or basic hydrolysis.[5] If the goal of the synthesis is to produce sec-butylamine, the Ing-Manske procedure can be applied to this compound. However, the separation of the desired amine from the phthalhydrazide byproduct can sometimes be challenging.[3]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction. A spot corresponding to the starting material (phthalimide or potassium phthalimide) should diminish over time, while a new spot for the this compound product should appear and intensify. This allows for the determination of the optimal reaction time and helps to avoid unnecessary heating that could promote side reactions.

Experimental Protocols

While a high-yielding protocol for this compound via the traditional Gabriel synthesis is challenging, the following general procedure can be used as a starting point for optimization.

Protocol 1: Synthesis of this compound via Gabriel Synthesis

Materials:

  • Phthalimide

  • Potassium Carbonate (K₂CO₃)

  • sec-Butyl Bromide

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates and chamber

Procedure:

  • Formation of Potassium Phthalimide (in situ): In a dry round-bottom flask, combine phthalimide (1.0 eq) and potassium carbonate (1.0 eq).

  • Add anhydrous DMF to the flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add sec-butyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100°C under a reflux condenser with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction may require several hours to proceed towards completion.

  • Work-up: Once the reaction has reached the desired level of conversion (or no further progress is observed), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate this compound.

Visualizations

reaction_pathway Reaction Pathway for this compound Synthesis Phthalimide Phthalimide PotassiumPhthalimide Potassium Phthalimide (Nucleophile) Phthalimide->PotassiumPhthalimide + K2CO3 - H2O, - CO2 NsecButylphthalimide This compound (Product) PotassiumPhthalimide->NsecButylphthalimide SN2 Reaction (Desired Pathway) Butene Butene (Byproduct) PotassiumPhthalimide->Butene E2 Reaction (Side Reaction) SecButylBromide sec-Butyl Bromide (Electrophile) SecButylBromide->NsecButylphthalimide SecButylBromide->Butene

Caption: Reaction pathway for this compound synthesis.

experimental_workflow General Experimental Workflow Start Start: Combine Phthalimide and K2CO3 in DMF Add_Alkyl_Halide Add sec-Butyl Bromide Start->Add_Alkyl_Halide Heat_React Heat and Stir (80-100°C) Add_Alkyl_Halide->Heat_React Monitor_TLC Monitor by TLC Heat_React->Monitor_TLC Monitor_TLC->Heat_React Incomplete Workup Aqueous Work-up (Water/Ethyl Acetate Extraction) Monitor_TLC->Workup Complete Dry_Concentrate Dry and Concentrate Organic Layer Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Isolated this compound Purify->Product

Caption: General experimental workflow for synthesis and purification.

troubleshooting_workflow Troubleshooting Decision Tree Start Low or No Yield? Check_Reagents Check Reagent Quality (Dry Phthalimide, Pure Halide) Start->Check_Reagents Yes Check_Conditions Optimize Reaction Conditions (Increase Temp/Time) Check_Reagents->Check_Conditions Reagents OK Failure Yield Still Low Check_Reagents->Failure Reagents Degraded Check_Byproducts Analyze for Byproducts (TLC/GC-MS) (Alkene from E2) Check_Conditions->Check_Byproducts Change_Base Consider Milder Base (e.g., K2CO3) Check_Byproducts->Change_Base E2 Byproduct Detected Check_Byproducts->Failure No E2 Byproduct Success Yield Improved Change_Base->Success

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of N-sec-Butylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-sec-Butylphthalimide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the two primary synthetic routes: the Gabriel Synthesis and the direct condensation of phthalic anhydride with sec-butylamine.

Gabriel Synthesis Route: Using Potassium Phthalimide and sec-Butyl Halide

Q1: Why am I getting a very low yield or no this compound when using the Gabriel synthesis with sec-butyl bromide?

A1: The Gabriel synthesis is generally inefficient for secondary alkyl halides like sec-butyl bromide. The primary issue is a competing side reaction called an E2 elimination. The phthalimide anion is a strong nucleophile, but it can also act as a base, especially with sterically hindered secondary halides. This leads to the formation of butene gas instead of the desired this compound.

Troubleshooting:

  • Monitor for gas evolution: The formation of butene gas is a key indicator that the elimination side reaction is dominant.

  • Consider an alternative route: For the synthesis of this compound, the direct condensation of phthalic anhydride with sec-butylamine is a more reliable method.

Q2: What are the main byproducts of the Gabriel synthesis with a secondary alkyl halide?

A2: The major byproduct is a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene) resulting from the E2 elimination reaction. You will also have unreacted potassium phthalimide.

Q3: Can I optimize the Gabriel synthesis for a secondary alkyl halide to favor the substitution reaction?

A3: While challenging, you can try to influence the reaction equilibrium. Using a polar aprotic solvent like DMF or DMSO can favor the SN2 substitution reaction to some extent. However, elimination is likely to remain a significant competing reaction.

Condensation Route: Using Phthalic Anhydride and sec-Butylamine

Q1: I am attempting to synthesize this compound by reacting phthalic anhydride with sec-butylamine, but the reaction seems incomplete. What could be the issue?

A1: Incomplete reactions can be due to several factors:

  • Insufficient reaction temperature or time: This reaction typically requires elevated temperatures to drive the dehydration and cyclization of the intermediate phthalamic acid to the final imide.

  • Inefficient water removal: The formation of the imide from the phthalamic acid intermediate involves the elimination of a water molecule. If water is not effectively removed from the reaction mixture, the equilibrium may not favor the product.

  • Steric hindrance: The bulky sec-butyl group can slow down the reaction compared to a primary amine like n-butylamine.

Troubleshooting:

  • Increase reaction temperature and/or time: Ensure the reaction is heated sufficiently (typically 140-180°C) for an adequate duration.

  • Use a Dean-Stark trap: If the reaction is performed in a suitable solvent (e.g., toluene or xylene), a Dean-Stark trap can be used to azeotropically remove the water as it is formed.

  • Consider a catalyst: While not always necessary, an acid catalyst can sometimes facilitate the cyclization.

Q2: What are the potential side products in the condensation of phthalic anhydride with sec-butylamine?

A2: The primary potential side product is the intermediate N-sec-butylphthalamic acid. This occurs if the final dehydration and ring-closure step is incomplete. Unreacted starting materials, phthalic anhydride and sec-butylamine, may also be present as impurities.

Q3: How can I purify the crude this compound?

A3:

  • Removal of unreacted sec-butylamine: The crude product can be washed with a dilute acid solution (e.g., 5% HCl) to convert the basic amine into its water-soluble salt, which can then be extracted into an aqueous layer.

  • Removal of unreacted phthalic anhydride and N-sec-butylphthalamic acid: Washing with a mild base solution (e.g., 5% sodium bicarbonate) will convert these acidic impurities into their water-soluble salts.

  • Recrystallization: The washed and dried crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Quantitative Data Summary

The following table summarizes the expected outcomes and conditions for the synthesis of this compound via the two main routes.

Synthesis RouteReagentsTypical ConditionsExpected Yield of this compoundMajor Side Products
Gabriel Synthesis Potassium Phthalimide, sec-Butyl BromidePolar aprotic solvent (e.g., DMF), heatedVery low to negligibleButene isomers (from E2 elimination)
Condensation Phthalic Anhydride, sec-ButylamineNeat or in a high-boiling solvent (e.g., toluene), 140-180°C, with water removalModerate to Good (yields for the analogous n-butyl isomer are reported to be high, up to 96.7% under optimized conditions)N-sec-butylphthalamic acid (incomplete reaction)

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via the more reliable condensation route.

Synthesis of this compound from Phthalic Anhydride and sec-Butylamine

Materials:

  • Phthalic anhydride

  • sec-Butylamine

  • Toluene (optional, for azeotropic water removal)

  • 5% Hydrochloric acid solution

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • (Optional) Dean-Stark trap

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phthalic anhydride (1.0 equivalent) and sec-butylamine (1.0-1.2 equivalents). If using a solvent, add toluene.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 140-180°C if neat, or the boiling point of the solvent).

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of water collection in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If no solvent was used, dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 5% HCl solution, water, and 5% NaHCO₃ solution.

    • Wash again with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Visualizing the Chemistry

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting synthesis issues.

G cluster_gabriel Gabriel Synthesis Pathway K_Phthalimide Potassium Phthalimide Transition_State_SN2 SN2 Transition State K_Phthalimide->Transition_State_SN2 SN2 Attack Transition_State_E2 E2 Transition State K_Phthalimide->Transition_State_E2 Base Abstraction sec_Butyl_Bromide sec-Butyl Bromide sec_Butyl_Bromide->Transition_State_SN2 sec_Butyl_Bromide->Transition_State_E2 N_sec_Butylphthalimide This compound (Desired Product) Transition_State_SN2->N_sec_Butylphthalimide Butene Butene (Side Product) Transition_State_E2->Butene G cluster_condensation Condensation Synthesis Pathway Phthalic_Anhydride Phthalic Anhydride Intermediate N-sec-butylphthalamic acid (Intermediate) Phthalic_Anhydride->Intermediate sec_Butylamine sec-Butylamine sec_Butylamine->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Dehydration/ Cyclization (-H2O) Water H2O G cluster_troubleshooting Troubleshooting Workflow Start Low Yield of This compound Check_Route Which synthesis route was used? Start->Check_Route Gabriel Gabriel Synthesis Check_Route->Gabriel Gabriel Condensation Condensation Check_Route->Condensation Condensation E2_Problem Issue: Competing E2 Elimination Reaction Gabriel->E2_Problem Incomplete_Reaction Issue: Incomplete Reaction/ Dehydration Condensation->Incomplete_Reaction Solution_Gabriel Solution: Switch to Condensation Route E2_Problem->Solution_Gabriel Solution_Condensation Solution: - Increase Temp/Time - Remove Water (Dean-Stark) Incomplete_Reaction->Solution_Condensation

Technical Support Center: Purification of N-sec-Butylphthalimide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of N-sec-Butylphthalimide via recrystallization. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

Recrystallization is a purification technique for solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, impure this compound is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller quantities or have different solubility profiles, remain dissolved in the solvent (mother liquor). The purified crystals are then collected by filtration.[1][2][3]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The choice of solvent is a critical factor for successful recrystallization. An ideal solvent should:

  • Dissolve this compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.[1]

  • Not react with this compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Dissolve impurities well at both low and high temperatures, or not at all, so they can be removed during filtration.

Based on the properties of N-substituted phthalimides, suitable solvents to screen include ethanol, acetone, and acetic acid.[3][4] It is advisable to perform small-scale solubility tests to determine the best solvent.[5]

Q3: My this compound is not crystallizing out of the solution upon cooling. What should I do?

This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not saturated, crystallization will not occur. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.[6][7]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod. This creates a rough surface for crystals to nucleate.[5][6][7]

    • Add a seed crystal of pure this compound to the solution. This provides a template for crystal growth.[5][6][7]

  • Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[8][9]

Q4: The purified this compound "oiled out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[6][8] To fix this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation.

  • Allow the solution to cool down very slowly.[7][8]

  • Consider using a different solvent with a lower boiling point.[6]

Q5: The yield of my recrystallized this compound is very low. How can I improve it?

Low recovery can be due to several reasons:

  • Using too much solvent: This will cause a significant amount of the product to remain dissolved in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.[5][8]

  • Premature crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure the filtration apparatus is pre-heated.[8][9]

  • Incomplete crystallization: Ensure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath can increase the yield.[5][8]

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[5][8]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the purification of this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.[3][5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[3][8]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[3][5][9]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5][8]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. Then, transfer the purified crystals to a watch glass and let them air dry completely.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

Data Presentation

PropertyValueReference(s)
Molecular Formula C₁₂H₁₃NO₂[10][11][12]
Molecular Weight 203.24 g/mol [10][11][12]
Appearance White to off-white crystalline solid[4]
Melting Point 29-33 °C[10][11]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and acetone.[4]

Visualizations

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound add_solvent Add minimal hot solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration Insoluble impurities? cool_solution Slow Cooling to Room Temperature dissolve->cool_solution No hot_filtration->cool_solution Yes ice_bath Cool in Ice Bath cool_solution->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end_product Pure this compound dry_crystals->end_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered no_crystals No crystals upon cooling start->no_crystals oiling_out Product oils out start->oiling_out low_yield Low recovery of product start->low_yield too_much_solvent Too much solvent used? no_crystals->too_much_solvent supersaturated Supersaturated solution? too_much_solvent->supersaturated No solution_boil_solvent Boil off excess solvent too_much_solvent->solution_boil_solvent Yes solution_induce_crystallization Scratch flask or add seed crystal supersaturated->solution_induce_crystallization Yes high_bp Solvent BP > Solute MP? oiling_out->high_bp fast_cooling Cooled too quickly? high_bp->fast_cooling No solution_reheat_add_solvent Reheat, add more solvent, cool slowly high_bp->solution_reheat_add_solvent Yes fast_cooling->solution_reheat_add_solvent Yes excess_solvent Excess solvent used? low_yield->excess_solvent premature_crystallization Premature crystallization? excess_solvent->premature_crystallization No solution_use_min_solvent Use minimum amount of hot solvent excess_solvent->solution_use_min_solvent Yes incomplete_crystallization Incomplete crystallization? premature_crystallization->incomplete_crystallization No solution_preheat_funnel Pre-heat filtration apparatus premature_crystallization->solution_preheat_funnel Yes solution_cool_longer Cool for a longer period/in ice bath incomplete_crystallization->solution_cool_longer Yes

References

Navigating the Challenges of Gabriel Synthesis with Secondary Alkyl Halides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gabriel synthesis, a cornerstone in primary amine synthesis, often presents significant challenges when applied to secondary alkyl halides. Low yields and competing side reactions can hinder progress in complex synthetic pathways. This technical support center provides a comprehensive guide to troubleshooting these issues, offering detailed protocols, comparative data, and alternative strategies to optimize the synthesis of primary amines from secondary alkyl halides.

Frequently Asked Questions (FAQs)

Q1: Why does the Gabriel synthesis typically fail or give low yields with secondary alkyl halides?

The primary reason for the inefficiency of the Gabriel synthesis with secondary alkyl halides lies in two competing factors:

  • Steric Hindrance: The reaction proceeds via an S(_N)2 mechanism, which is highly sensitive to steric bulk around the reaction center. Secondary alkyl halides present a more crowded environment than primary halides, impeding the approach of the bulky phthalimide nucleophile.[1][2]

  • E2 Elimination: The phthalimide anion, while a good nucleophile, is also a reasonably strong base. With secondary alkyl halides, it can promote the E2 elimination reaction, leading to the formation of an alkene byproduct instead of the desired N-alkylated phthalimide.[3]

Q2: What are the main side products to expect?

The principal side product is the alkene resulting from the E2 elimination reaction. Incomplete cleavage of the N-alkylphthalimide can also lead to the recovery of this intermediate.

Q3: How can I minimize the competing E2 elimination reaction?

Minimizing elimination is key to improving yields. Consider the following strategies:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred for S(_N)2 reactions as they solvate the cation of the phthalimide salt, leaving the anion more nucleophilic.[4] Protic solvents can favor elimination.[5]

  • Temperature Control: Lowering the reaction temperature can favor the S(_N)2 pathway over E2, as elimination reactions often have a higher activation energy. However, this may also slow down the desired substitution reaction. Careful optimization is necessary.

  • Leaving Group: A better leaving group (I > Br > Cl) can enhance the rate of the S(_N)2 reaction.

Q4: Are there milder alternatives to acidic or basic hydrolysis for cleaving the N-alkylphthalimide?

Yes, harsh acidic or basic conditions can be detrimental to sensitive functional groups. Milder and often more efficient methods include:

  • Hydrazinolysis (Ing-Manske Procedure): This is a widely used method that employs hydrazine hydrate to cleave the phthalimide group under relatively neutral conditions, affording the primary amine and a phthalhydrazide precipitate.[6][7]

  • Reductive Cleavage with Sodium Borohydride: This two-stage, one-flask method is particularly advantageous for substrates sensitive to hydrazinolysis or harsh hydrolytic conditions.[6][8]

Troubleshooting Guide

This section provides a structured approach to address common issues encountered during the Gabriel synthesis with secondary alkyl halides.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Yield of N-Alkylphthalimide Dominant E2 Elimination - Lower the reaction temperature. - Use a polar aprotic solvent (e.g., DMF, DMSO).[4] - Ensure anhydrous reaction conditions.
Steric Hindrance - Consider using a less bulky "Gabriel Reagent" such as the sodium salt of saccharin or di-tert-butyl-iminodicarboxylate.[5][9] - Explore the Mitsunobu reaction as an alternative for N-alkylation if starting from the corresponding secondary alcohol.[1]
Poor Quality Reagents - Use freshly prepared or purified potassium phthalimide. - Ensure the alkyl halide is pure and free of acidic impurities.
Low Yield of Primary Amine after Cleavage Incomplete Cleavage - For hydrazinolysis, ensure sufficient reaction time and an adequate excess of hydrazine hydrate.[6] - For reductive cleavage with NaBH₄, ensure all starting material is consumed before proceeding with the work-up.
Degradation of Product - Use milder cleavage conditions like the Ing-Manske procedure or sodium borohydride reduction for sensitive substrates.[6][7]
Mixture of Products Incomplete Reaction/Side Reactions - Monitor the reaction closely using TLC or other analytical techniques to determine the optimal reaction time. - Purify the intermediate N-alkylphthalimide before the cleavage step.

Data Presentation: Comparison of Cleavage Methods

The choice of cleavage method for the N-alkylphthalimide intermediate is critical for maximizing the yield of the final primary amine. The following table summarizes reported yields for different cleavage methods on various N-alkylphthalimides. While data for secondary alkyl derivatives is scarce, the trends observed for primary and other substituted phthalimides can guide methodology selection.

N-Alkylphthalimide Substrate Cleavage Method Reagents Yield (%) Reference
N-BenzylphthalimideReductive CleavageSodium Borohydride95[8]
N-(2-Phenylethyl)phthalimideReductive CleavageSodium Borohydride92[8]
N-OctylphthalimideReductive CleavageSodium Borohydride94[8]
Phthaloyl-L-phenylalanineReductive CleavageSodium Borohydride91[8]
Phthaloyl-L-leucineReductive CleavageReductive Cleavage89[8]
N-PhenylphthalimideHydrazinolysisHydrazine80 (after 5.3 h)[10]
N-PhenylphthalimideHydrazinolysis with BaseHydrazine, NaOH (5 equiv.)80 (after 1.2 h)[10]

Experimental Protocols

Protocol 1: Mitsunobu Reaction for N-Alkylation of Phthalimide with a Secondary Alcohol

This protocol provides an alternative to the direct alkylation of potassium phthalimide with a secondary alkyl halide, often leading to higher yields by avoiding the E2 elimination pathway.[1][11]

Materials:

  • Secondary alcohol (1.0 eq.)

  • Phthalimide (1.5 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol, phthalimide, and triphenylphosphine in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the N-sec-alkylphthalimide.

Reported yields for the Mitsunobu reaction with secondary alcohols and phthalimide are often high, in the range of 80-95%.[9]

Protocol 2: Reductive Cleavage of N-sec-Alkylphthalimide with Sodium Borohydride

This method offers a mild alternative to hydrazinolysis for the deprotection step.[6][8]

Materials:

  • N-sec-Alkylphthalimide (1.0 eq.)

  • Sodium borohydride (NaBH₄) (4.0-5.0 eq.)

  • 2-Propanol/Water mixture (e.g., 4:1 v/v)

  • Glacial acetic acid

Procedure:

  • Dissolve the N-sec-alkylphthalimide in the 2-propanol/water mixture in a round-bottom flask.

  • Add the sodium borohydride portion-wise to the stirred solution at room temperature.

  • Stir the reaction for 12-24 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, carefully quench the excess NaBH₄ by the slow addition of glacial acetic acid.

  • Heat the mixture to 50-60 °C for 1-2 hours to facilitate the release of the primary amine.

  • Cool the reaction mixture and make it basic with a concentrated NaOH solution.

  • Extract the primary amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the primary amine.

Visualizing the Challenges and Solutions

To better understand the intricacies of the Gabriel synthesis with secondary alkyl halides, the following diagrams illustrate the key reaction pathways and troubleshooting logic.

Gabriel_Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Pathways cluster_product Products cluster_final_product Final Product Secondary Alkyl Halide Secondary Alkyl Halide SN2 Reaction SN2 Reaction Secondary Alkyl Halide->SN2 Reaction Desired Pathway E2 Elimination E2 Elimination Secondary Alkyl Halide->E2 Elimination Competing Pathway Phthalimide Anion Phthalimide Anion Phthalimide Anion->SN2 Reaction Phthalimide Anion->E2 Elimination N-sec-Alkylphthalimide N-sec-Alkylphthalimide SN2 Reaction->N-sec-Alkylphthalimide Alkene Alkene E2 Elimination->Alkene Primary Amine Primary Amine N-sec-Alkylphthalimide->Primary Amine Cleavage

Caption: Competing S(_N)2 and E2 pathways in the Gabriel synthesis with secondary alkyl halides.

Troubleshooting_Workflow start Low Yield with Secondary Alkyl Halide check_elimination Is E2 Elimination the Primary Issue? start->check_elimination optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Polar Aprotic Solvent - Better Leaving Group check_elimination->optimize_conditions Yes check_steric Is Steric Hindrance the Main Factor? check_elimination->check_steric No success Improved Yield of Primary Amine optimize_conditions->success alternative_reagent Consider Alternative Reagents: - Sodium Saccharin - Di-tert-butyl-iminodicarboxylate alternative_reagent->success check_steric->alternative_reagent Yes mitsunobu Use Mitsunobu Reaction (if starting from alcohol) check_steric->mitsunobu Yes, and starting from alcohol is an option cleavage_issue Is the Cleavage Step Inefficient? check_steric->cleavage_issue No mitsunobu->success mild_cleavage Employ Milder Cleavage Methods: - Ing-Manske (Hydrazine) - Sodium Borohydride cleavage_issue->mild_cleavage Yes cleavage_issue->success No mild_cleavage->success

Caption: A logical workflow for troubleshooting low yields in the Gabriel synthesis with secondary alkyl halides.

By understanding the underlying challenges and systematically applying these troubleshooting strategies and alternative protocols, researchers can significantly improve the success rate of the Gabriel synthesis for the preparation of primary amines from secondary alkyl halides, a critical transformation in modern organic synthesis and drug development.

References

Technical Support Center: Overcoming Steric Hindrance in N-sec-Butylphthalimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during reactions involving N-sec-Butylphthalimide, with a focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield when synthesizing this compound using a standard Gabriel synthesis protocol?

A1: The primary reason for low yields is steric hindrance. The Gabriel synthesis relies on an SN2 reaction mechanism, where the phthalimide anion acts as a nucleophile.[1][2] The bulky sec-butyl group on the alkyl halide sterically hinders the backside attack required for an SN2 reaction.[2] This steric congestion can lead to a competing E2 elimination reaction, forming an alkene byproduct instead of the desired N-alkylated phthalimide, which significantly lowers the yield.[3] The Gabriel synthesis is most effective for primary alkyl halides and generally fails with secondary and tertiary alkyl halides.[2][4][5]

Q2: What alternative strategies can I employ to improve the yield of this compound?

A2: To overcome the steric hindrance associated with the sec-butyl group, several strategies can be implemented:

  • Modified Reaction Conditions: The use of ionic liquids as a solvent has been shown to improve yields for N-alkylation of phthalimide with secondary alkyl halides under milder conditions.[6]

  • Alternative Reagents: Instead of phthalimide, other "Gabriel reagents" can be used which are more amenable to reaction with secondary alkyl halides.[4] Examples include the sodium salt of saccharin or di-tert-butyl-iminodicarboxylate, which are electronically similar to the phthalimide salt but can offer improved reactivity.[4]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[7][8] This technique has been successfully applied to Gabriel-type syntheses.[7]

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), under solvent-free conditions can facilitate the N-alkylation of imides and may improve the reaction with sterically hindered halides.[9]

Q3: Are there methods other than the Gabriel synthesis to produce sec-butylamine?

A3: Yes, if the goal is to obtain sec-butylamine, and the Gabriel synthesis with sec-butyl halides is proving inefficient, alternative synthetic routes are available. One common method is the reductive amination of 2-butanone.[10][11] This involves reacting 2-butanone with an amine source, such as ammonia, in the presence of a reducing agent. Biocatalytic approaches using transaminases have also been explored for the synthesis of chiral amines like sec-butylamine.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation Steric Hindrance: The sec-butyl group is preventing the SN2 reaction.[1][2]- Switch to a more suitable solvent like an ionic liquid.[6]- Consider using a different "Gabriel reagent" that is less sterically demanding or more reactive.[4]- Employ microwave-assisted heating to potentially overcome the activation energy barrier.[7]
Reaction Conditions Not Optimal: Temperature may be too low, or the reaction time too short.- Gradually increase the reaction temperature, while monitoring for byproduct formation.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).
Formation of Alkene Byproduct E2 Elimination is Favored: The base used for deprotonating phthalimide may be too strong or sterically hindered, promoting elimination over substitution.- Use a milder base for the deprotonation of phthalimide, such as potassium carbonate, instead of stronger bases like sodium hydride.- Lowering the reaction temperature can sometimes favor the SN2 pathway over E2.
Difficulty in Cleaving the Phthalimide Group Harsh Hydrolysis Conditions: Traditional acid or base hydrolysis for cleaving the N-alkylphthalimide can lead to low yields.[1]- Use the Ing-Manske procedure, which involves reacting the N-alkylphthalimide with hydrazine (N₂H₄).[4] This method often provides milder conditions for liberating the primary amine.[1]
Quantitative Data Summary
Alkyl HalideMethodSolventBaseCatalystTimeYield (%)Reference
Benzyl BromideMicrowaveAcetonitrileK₂CO₃-30 min69%[13]
Various Primary HalidesConventionalIonic LiquidKOH-N/AHigh[6]
N-(2-bromoethyl)phthalimideMicrowaveAcetonitrileK₂CO₃KI42 minN/A[8]
N-(2-bromoethyl)phthalimideConventionalAcetonitrileK₂CO₃KI7 daysIncomplete[8]

Experimental Protocols

Protocol 1: Microwave-Assisted N-Alkylation of Phthalimide (General Procedure)

This protocol is a general guideline and may require optimization for sec-butyl halides.

  • Reactant Mixture: In a microwave-safe reaction vessel, combine phthalimide (1 equivalent), the alkyl halide (1.1 equivalents), and a suitable base (e.g., potassium carbonate, 1.5 equivalents) in a minimal amount of a high-boiling polar aprotic solvent (e.g., DMF).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 15-30 minutes). Monitor the pressure inside the vessel.[7]

  • Work-up: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Amine Liberation using Hydrazine (Ing-Manske Procedure)
  • Reaction Setup: Dissolve the N-alkylphthalimide (1 equivalent) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux for 1-2 hours. A precipitate of phthalhydrazide should form.[4]

  • Work-up: Cool the reaction mixture and acidify with dilute HCl. Filter to remove the phthalhydrazide precipitate.

  • Amine Isolation: Basify the filtrate with a strong base (e.g., NaOH) and extract the liberated primary amine with an organic solvent.

  • Purification: Dry the organic extract and purify the amine by distillation or other suitable methods.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_products Products Phthalimide Potassium Phthalimide SN2 SN2 Reaction (Desired Pathway) Phthalimide->SN2 SecButylHalide sec-Butyl Halide SecButylHalide->SN2 E2 E2 Elimination (Competing Pathway) SecButylHalide->E2 N_sec_Butylphthalimide This compound SN2->N_sec_Butylphthalimide Low Yield due to Steric Hindrance Alkene Alkene Byproduct E2->Alkene Favored by Steric Hindrance

Caption: Competing SN2 and E2 pathways in the Gabriel synthesis with a sec-butyl halide.

Troubleshooting_Workflow Start Low Yield of this compound? CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions AlternativeRoute Consider Alternative Synthesis for sec-Butylamine (e.g., Reductive Amination) Start->AlternativeRoute Consistently Poor Results CheckByproducts Analyze for Alkene Byproduct (E2) CheckConditions->CheckByproducts Optimal ModifyConditions Optimize Conditions: - Increase Temperature Gradually - Use Ionic Liquid or DMF - Extend Reaction Time CheckConditions->ModifyConditions Suboptimal ChangeReagent Consider Alternative Reagents: - Saccharin Salt - Di-tert-butyl-iminodicarboxylate CheckByproducts->ChangeReagent E2 Product Detected UseMicrowave Employ Microwave-Assisted Synthesis CheckByproducts->UseMicrowave No E2 Product Success Improved Yield ModifyConditions->Success ChangeReagent->Success UseMicrowave->Success AlternativeRoute->Success

Caption: A workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: N-sec-Butylphthalimide Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-sec-Butylphthalimide. The content addresses common experimental challenges and offers solutions for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound, and what are its main challenges?

The most common method is a variation of the Gabriel synthesis, which involves the nucleophilic substitution of a sec-butyl halide (e.g., 2-bromobutane) with potassium phthalimide.[1][2] The primary challenge in synthesizing this compound is that the substrate is a secondary alkyl halide. This leads to two significant issues:

  • Steric Hindrance: The bulky phthalimide nucleophile and the secondary nature of the alkyl halide hinder the required backside attack for the Sₙ2 reaction, slowing it down considerably.[3][4]

  • Competing Elimination Reaction (E2): The phthalimide anion, while a weak base, can still promote an E2 elimination reaction, especially with secondary halides.[1] This side reaction produces butene isomers and reduces the overall yield of the desired this compound.

Q2: My reaction yield is very low or non-existent. What are the likely causes?

Several factors can contribute to low or no product formation:

  • Reagent Quality: Potassium phthalimide can degrade over time, especially if improperly stored.[5] It's crucial to use a dry, high-purity reagent.

  • Solvent Choice: The reaction requires a polar aprotic solvent like DMF, DMSO, or acetonitrile to dissolve the potassium phthalimide and facilitate the Sₙ2 reaction.[1] Using protic solvents like water can slow the reaction.[1]

  • Leaving Group: The reactivity of the leaving group on the sec-butyl halide is critical. Iodides are more reactive than bromides, which are much more reactive than chlorides (I > Br >> Cl).[1] If you are using sec-butyl chloride, the reaction may be extremely slow or may not proceed at all.

  • Temperature: While heating can increase the reaction rate, excessively high temperatures can favor the competing E2 elimination reaction. Careful temperature control is necessary.

Q3: How can I improve the solubility of potassium phthalimide in my reaction?

Insolubility is a common issue that can prevent the reaction from starting.[6] Consider the following solutions:

  • Solvent Selection: Ensure you are using a suitable polar aprotic solvent such as DMF, which is excellent for dissolving potassium phthalimide.[6]

  • Gentle Heating: Carefully warming the reaction mixture can help dissolve the reactants.

  • Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly improve the solubility of the phthalimide salt and enhance the reaction rate.[6]

Q4: I'm observing the formation of side products. How can I minimize them?

The primary side product is typically from the E2 elimination reaction. To minimize its formation:

  • Use a More Reactive Halide: Using 2-iodobutane instead of 2-bromobutane or 2-chlorobutane can allow the Sₙ2 reaction to proceed at a lower temperature, which disfavors the elimination pathway.

  • Avoid Strong Bases: Do not add excess strong base to the reaction mixture, as this will strongly favor elimination. The phthalimide anion itself is the intended nucleophile.

  • Moderate Temperature: Keep the reaction temperature as low as reasonably possible while still allowing the substitution reaction to proceed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Reaction (Starting material remains) 1. Poor quality or decomposed potassium phthalimide.[5] 2. Inappropriate solvent (e.g., protic or nonpolar).[1] 3. Unreactive alkyl halide (e.g., sec-butyl chloride).[1] 4. Insufficient temperature.1. Use fresh, dry potassium phthalimide. 2. Switch to a dry, polar aprotic solvent like DMF or DMSO.[1] 3. Use sec-butyl bromide or iodide. Consider adding NaI to convert a chloride to an iodide in situ (Finkelstein reaction).[5] 4. Gently heat the reaction (e.g., 80-90°C) and monitor by TLC.[5]
Low Yield 1. Competing E2 elimination reaction is dominant.[1] 2. Significant steric hindrance is slowing the Sₙ2 reaction.[4] 3. Incomplete reaction.1. Use the most reactive halide possible (iodide) to allow for lower reaction temperatures.[1] 2. Consider using a phase-transfer catalyst to improve the rate of the desired Sₙ2 reaction.[6] 3. Increase reaction time and monitor progress carefully using TLC.
Product is Contaminated with Phthalimide 1. Incomplete reaction. 2. Use of excess phthalimide.1. Ensure the reaction has gone to completion by monitoring with TLC. 2. Recrystallize the final product to purify it from unreacted phthalimide.

Data Presentation: Reaction Parameters

The synthesis of this compound is challenging and yields are often moderate. Below is a table summarizing typical conditions for the Gabriel synthesis with secondary halides and, for comparison, an alternative one-pot method used for the related N-n-butylphthalimide.

Table 1: General Parameters for Gabriel Synthesis of N-sec-Alkylphthalimides

ParameterValue / ConditionRationale & Notes
Substrate sec-Butyl Bromide or sec-Butyl IodideSecondary halides are prone to elimination; iodides are preferred over bromides for higher reactivity.[1]
Nucleophile Potassium PhthalimideMust be dry and of high purity.[5]
Solvent DMF, DMSO, Acetonitrile (MeCN)Polar aprotic solvents are required to dissolve the phthalimide salt.[1]
Temperature 50 - 100 °CA balance must be struck; higher temperatures favor elimination. Optimization is key.
Catalyst (Optional) Phase-Transfer Catalyst (e.g., TBAB)Can improve reaction rates and solubility, potentially allowing for milder conditions.[6]
Common Issues Low yield due to E2 elimination, slow reaction rate due to steric hindrance.[1][3]

Table 2: Example Conditions for N-n-Butylphthalimide Synthesis via One-Pot Reaction

Note: This data is for the synthesis of the n-butyl isomer from a patented method and is provided as a reference for an alternative approach that avoids pre-forming the potassium salt.[7]

Reactant 1Reactant 2CatalystSolventTemperatureTimeYield
Phthalic Anhydriden-ButylamineTetrabutylammonium chlorideWater135 °C5 hours90.6%
Phthalic Anhydriden-ButylamineBenzyl trimethyl ammonium chlorideWater100 °C2 hours67%

Experimental Protocols

Protocol 1: General Method for Synthesis of this compound

This protocol describes a general procedure based on the Gabriel synthesis methodology.

  • Reagent Preparation: Ensure all glassware is thoroughly dried. Use anhydrous DMF as the solvent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to the flask (concentration typically 0.5-1.0 M).

  • Substrate Addition: Add 2-bromobutane (1.0-1.1 equivalents) to the mixture.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC). The disappearance of the sec-butyl bromide spot indicates reaction progression.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction_Pathway Reactants Potassium Phthalimide + 2-Bromobutane SN2_Product This compound (Desired Product) Reactants->SN2_Product SN2 Path (Substitution) E2_Product Butene Isomers (Side Product) Reactants->E2_Product E2 Path (Elimination)

Caption: Competing Sₙ2 and E2 pathways in the synthesis of this compound.

Experimental_Workflow start Start prep Prepare Dry Reagents & Glassware start->prep setup Combine Reactants in Anhydrous DMF prep->setup react Heat Reaction Mixture (e.g., 80-90°C) setup->react monitor Monitor by TLC react->monitor workup Quench with Water & Filter Crude Product monitor->workup Reaction Complete purify Recrystallize Product workup->purify end Characterize Pure This compound purify->end

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic start Reaction Stalled or Low Yield? check_reagents Check Reagent Quality (K-Phthalimide, Solvent) start->check_reagents Yes proceed Proceed to Purification start->proceed No check_conditions Review Reaction Conditions (Temp, Time, Halide) check_reagents->check_conditions elimination_issue High Probability of E2 Elimination check_conditions->elimination_issue optimize Optimize: Lower Temp, Use Iodide, Add Catalyst elimination_issue->optimize

Caption: A decision tree for troubleshooting common synthesis issues.

References

Removal of byproducts from N-sec-Butylphthalimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and purification of N-sec-Butylphthalimide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The primary impurities in the synthesis of this compound are typically:

  • Unreacted starting materials: Phthalic anhydride and sec-butylamine.

  • Intermediate phthalamic acid: This results from the incomplete cyclization of the intermediate formed between phthalic anhydride and sec-butylamine.[1]

  • Residual solvents: Solvents used during the synthesis and work-up procedures.

Q2: My reaction yield is low. What are the potential causes?

A2: Several factors can contribute to a low yield of this compound:

  • Incomplete reaction: The conversion of the phthalamic acid intermediate to the final product is a dehydration reaction that can be reversible. Ensure sufficient reaction time and temperature to drive the reaction to completion.[1]

  • Suboptimal reaction temperature: The reaction generally requires heating to proceed efficiently.

  • Purity of reactants: The presence of impurities in the starting materials, phthalic anhydride and sec-butylamine, can interfere with the reaction.

  • Product loss during work-up: Significant product loss can occur during the washing and purification steps if not performed carefully.

Q3: The purified product is not a pure white solid. What could be the reason?

A3: A colored product often indicates the presence of unreacted starting materials or byproducts. Purification by washing with a 10% aqueous potassium carbonate solution can help remove acidic impurities.[1] For further purification and to obtain a colorless product, recrystallization from a suitable solvent like acetic acid or ethanol is recommended.[2][3]

Q4: How can I effectively remove unreacted sec-butylamine from the crude product?

A4: Unreacted sec-butylamine, being basic, can be efficiently removed by washing the crude product with a dilute acidic solution, such as 1-5% aqueous HCl.[4] The sec-butylamine will form a water-soluble ammonium salt, which will be extracted into the aqueous phase.

Q5: What is the best method to remove unreacted phthalic anhydride and the phthalamic acid intermediate?

A5: Both unreacted phthalic anhydride and the phthalamic acid intermediate are acidic. They can be effectively removed by washing the crude product with a mild basic solution, such as 5% aqueous sodium bicarbonate or sodium carbonate.[5] These acidic impurities will be converted to their corresponding water-soluble sodium salts and partitioned into the aqueous layer.

Q6: What is a suitable mobile phase for purifying this compound by column chromatography?

A6: A common and effective eluent system for the purification of N-substituted phthalimides via silica gel column chromatography is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] The optimal ratio will depend on the specific impurities present, but a good starting point is a 4:1 to 9:1 hexane:ethyl acetate mixture. The ideal system should provide a good separation of the desired product from any impurities, with the product having an Rf value of approximately 0.2-0.4 on a TLC plate.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield Incomplete reaction; insufficient heating or reaction time.Ensure the reaction is heated at the appropriate temperature for a sufficient duration to drive the cyclization to completion.[1]
Product loss during work-up.Carefully perform aqueous washes to avoid loss of the organic layer. Ensure complete precipitation during recrystallization by allowing sufficient cooling time.
Product is Oily or Fails to Solidify Presence of significant amounts of unreacted starting materials or solvent.Wash the crude product thoroughly with dilute acid and base to remove starting materials. Ensure all solvent is removed under reduced pressure.
The boiling point of the recrystallization solvent is higher than the melting point of the product.Select a recrystallization solvent with a lower boiling point or use a solvent pair for recrystallization.[3]
Multiple Spots on TLC After Purification Co-precipitation of impurities during recrystallization.Re-dissolve the product in a minimal amount of hot solvent and allow it to cool more slowly to improve the selectivity of crystal formation. Consider using a different recrystallization solvent.
Ineffective separation during column chromatography.Optimize the mobile phase for column chromatography using TLC to achieve better separation between the product and impurities.[6]
Broad Melting Point Range of Purified Product Presence of impurities.Perform a second recrystallization. If the melting point does not improve, column chromatography is recommended.[6]
Residual solvent in the final product.Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.[6]

Data Presentation: Purification Efficiency

The following table summarizes the expected purity and recovery at each stage of a typical purification process for this compound.

Purification Step Primary Impurities Removed Typical Purity After Step Typical Recovery
Crude Product Unreacted starting materials, phthalamic acid70-85%100%
Dilute Acid Wash (e.g., 1% HCl) sec-Butylamine80-90%>98%
Dilute Base Wash (e.g., 5% NaHCO₃) Phthalic anhydride, phthalamic acid90-97%>98%
Recrystallization (e.g., from Ethanol) Remaining starting materials and byproducts>99%80-90%
Column Chromatography Closely related impurities>99.5%70-85%

Experimental Protocols

Protocol 1: Purification of Crude this compound by Washing and Recrystallization

Objective: To purify crude this compound by removing unreacted starting materials and the phthalamic acid intermediate.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 1% Aqueous HCl

  • 5% Aqueous NaHCO₃

  • Saturated Aqueous NaCl (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Separatory funnel

  • Erlenmeyer flasks

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in diethyl ether or ethyl acetate (approx. 50-100 mL for 1-5 g of crude product) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1% aqueous HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate, then drain and discard the aqueous (lower) layer. This step removes unreacted sec-butylamine.[4]

  • Base Wash: Add an equal volume of 5% aqueous NaHCO₃ to the organic layer in the separatory funnel. Shake vigorously, again venting frequently. Drain and discard the aqueous layer. This step removes unreacted phthalic anhydride and the phthalamic acid intermediate.[5]

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove any remaining water from the organic layer.[5]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution. Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified, but still potentially colored, this compound.

  • Recrystallization:

    • Dissolve the product in a minimal amount of hot ethanol in an Erlenmeyer flask.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered.

    • Allow the clear filtrate to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

    • Dry the purified crystals in a vacuum oven to a constant weight.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification phthalic_anhydride Phthalic Anhydride reaction Reaction (Heating) phthalic_anhydride->reaction sec_butylamine sec-Butylamine sec_butylamine->reaction crude_product Crude this compound reaction->crude_product acid_wash Acid Wash (removes sec-butylamine) crude_product->acid_wash Work-up base_wash Base Wash (removes phthalic anhydride & phthalamic acid) acid_wash->base_wash recrystallization Recrystallization base_wash->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_purity Purity Issues cluster_solutions Solutions start Crude Product Analysis (TLC, Melting Point) multiple_spots Multiple Spots on TLC? start->multiple_spots broad_mp Broad Melting Point? multiple_spots->broad_mp No perform_washes Perform Acid/Base Washes multiple_spots->perform_washes Yes dry_thoroughly Dry Thoroughly broad_mp->dry_thoroughly Yes final_product Pure Product broad_mp->final_product No recrystallize Recrystallize perform_washes->recrystallize recrystallize->broad_mp After Recrystallization column_chrom Column Chromatography recrystallize->column_chrom Still Impure column_chrom->final_product dry_thoroughly->final_product

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: N-sec-Butylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of N-sec-Butylphthalimide during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

The reported melting point for this compound is in the range of 33-35 °C.[1] A broad melting range or a melting point significantly lower than this range may indicate the presence of impurities.

Q2: What are the common impurities in the synthesis of this compound?

Common impurities can include:

  • Unreacted starting materials: Phthalic anhydride and sec-butylamine may remain if the reaction has not gone to completion.

  • Phthalamic acid: This is an intermediate formed during the reaction of phthalic anhydride with an amine. Incomplete cyclization will result in its presence.

  • Side-products from the Gabriel synthesis (if applicable): If prepared via a Gabriel-type synthesis, impurities from the alkylation step could be present.

Q3: What are the recommended solvents for recrystallizing this compound?

Based on the solubility of structurally similar N-alkylphthalimides, suitable solvents for recrystallization include ethanol, and mixtures of hexane and ethyl acetate.[2] Ethanol is a common choice due to the good solubility of the product at elevated temperatures and lower solubility at room temperature.

Q4: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a convenient method to monitor the purification process. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate this compound from its impurities. The purity of the final product can be assessed by the presence of a single spot on the TLC plate.

Q5: What analytical techniques can be used to confirm the purity and identity of this compound?

The purity and identity of the final product can be confirmed using the following techniques:

  • Melting Point Analysis: A sharp melting point within the expected range (33-35 °C) is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the molecule and reveal the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity and confirm the molecular weight of the compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPotential CauseRecommended Solution
Product does not crystallize upon cooling. The solution is not saturated (too much solvent was used).Concentrate the solution by evaporating some of the solvent under reduced pressure and then allow it to cool again.
The presence of significant impurities is inhibiting crystallization.Attempt to purify the crude product by column chromatography before recrystallization.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving.Use a lower-boiling point solvent or a solvent mixture. Alternatively, dissolve the oil in a minimal amount of a good solvent at room temperature and then add a poor solvent dropwise until turbidity persists, then heat until clear and cool slowly.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were not completely collected during filtration.Ensure efficient transfer of all crystals to the filter funnel and wash with a minimal amount of cold solvent.
Purified product is still colored. Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping.
Column Chromatography Issues
ProblemPotential CauseRecommended Solution
Poor separation of the product from impurities. The chosen eluent system is not optimal.Perform a thorough TLC analysis with different solvent ratios (e.g., varying hexane/ethyl acetate mixtures) to find an eluent system that gives good separation between the product (Rf ~0.3) and impurities.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles. A slurry packing method is generally recommended.
Product elutes too quickly or too slowly. The polarity of the eluent is too high or too low.Adjust the polarity of the eluent. If the product elutes too quickly, decrease the polarity (e.g., increase the proportion of hexane). If it elutes too slowly, increase the polarity (e.g., increase the proportion of ethyl acetate).
Streaking or tailing of spots on TLC of collected fractions. The sample was overloaded on the column.Use a larger column or reduce the amount of crude product loaded.
The compound is interacting strongly with the silica gel.Add a small amount of a more polar solvent, like methanol or a few drops of acetic acid, to the eluent to improve the peak shape.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various hexane/ethyl acetate ratios. A good starting point is 9:1 hexane:ethyl acetate. The target Rf for the product should be around 0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical and Purity Data for this compound

ParameterValueReference/Method
Melting Point 33-35 °C[1]
Appearance White to off-white solidVisual Inspection
Solubility (Qualitative)
EthanolSoluble when heatedInferred from recrystallization protocols for similar compounds
HexaneSparingly solubleInferred from chromatography protocols for similar compounds
Ethyl AcetateSolubleInferred from chromatography protocols for similar compounds
DichloromethaneSolubleCommon solvent for organic compounds
Purity (Post-Purification) >98%TLC, NMR, GC-MS

Visualizations

G Troubleshooting Workflow for this compound Purification cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_outcome Outcome start Crude this compound recrystallization Recrystallization start->recrystallization Initial Attempt column_chromatography Column Chromatography start->column_chromatography If very impure or oily purity_check Purity Check (TLC, MP, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity Met further_purification Further Purification Needed purity_check->further_purification Purity Not Met further_purification->column_chromatography If significant impurities remain

Caption: A logical workflow for the purification and purity assessment of this compound.

G Decision Tree for Recrystallization Problems cluster_problems Problem Identification cluster_solutions Potential Solutions start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield concentrate Concentrate Solution no_crystals->concentrate Too much solvent? change_solvent Change Solvent/Solvent System no_crystals->change_solvent Impurities inhibiting? oiling_out->change_solvent Inappropriate solvent? slow_cooling Cool Slowly oiling_out->slow_cooling Cooling too fast? use_min_solvent Use Minimum Hot Solvent low_yield->use_min_solvent Too much solvent used?

Caption: A troubleshooting decision tree for common issues encountered during recrystallization.

References

N-sec-Butylphthalimide Stability and Degradation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and potential degradation pathways of N-sec-Butylphthalimide. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. The information provided herein is based on established chemical principles of the phthalimide functional group and general practices for forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound can be influenced by several environmental factors. The most common causes of degradation for phthalimide-containing compounds are hydrolysis, photolysis, and thermal stress.[1]

  • Hydrolysis: The imide bond in the phthalimide ring is susceptible to cleavage by water, a reaction that can be catalyzed by the presence of acids or bases.[2]

  • Photolysis: Exposure to light, particularly ultraviolet (UV) light, can provide the energy to initiate degradation reactions.[1][3]

  • Thermal Stress: High temperatures can accelerate the rate of chemical degradation.[1]

  • Oxidation: While typically less reactive to oxidation than other functional groups, strong oxidizing agents can potentially lead to degradation.

Q2: What are the expected degradation products of this compound under hydrolytic conditions?

A2: Under acidic or basic conditions, this compound is expected to hydrolyze at the imide functional group. This reaction would yield phthalic acid and sec-butylamine.[2]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to ensure it can separate the intact this compound from its potential degradation products. The appearance of new peaks in the chromatogram over time, with a corresponding decrease in the peak area of the parent compound, indicates degradation.

Q4: I'm observing a loss of my compound's activity in a multi-day cell-based assay. Could this be due to instability?

A4: Yes, a gradual loss of activity in a long-term experiment can be a sign of compound instability in the cell culture medium.[4] It is recommended to assess the stability of this compound directly in the medium under your experimental conditions (e.g., 37°C, 5% CO2).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC analysis over time. Chemical degradation of this compound.Attempt to identify the degradation products to understand the degradation pathway. Implement mitigation strategies such as protecting from light, adjusting pH, or storing under an inert atmosphere.[4]
Inconsistent results between experimental replicates. Degradation in stock or working solutions.Prepare fresh solutions for each experiment. If using stored solutions, perform a quality control check before use. Standardize solution preparation and storage protocols, including protection from light and minimizing freeze-thaw cycles.[4]
Precipitate forms in stock solution after a freeze-thaw cycle. Poor solubility at lower temperatures or solvent choice.This is more likely a solubility issue than degradation. Consider preparing a more dilute stock solution or using a different solvent. Ensure the solution is fully warmed and vortexed before use.[4]
Excessive degradation (>20%) in forced degradation studies. Stress conditions are too harsh.Reduce the severity of the stress conditions. For thermal stress, lower the temperature or shorten the exposure time. For hydrolytic stress, decrease the acid/base concentration or temperature. For oxidative stress, lower the concentration of the oxidizing agent.[5]
Poor resolution between the parent compound and degradation peaks in HPLC. The analytical method is not stability-indicating.Optimize the HPLC method. This may involve changing the mobile phase composition, gradient, column type, or pH.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products and establish the degradation pathways and intrinsic stability of a molecule. These studies are also critical for developing and validating stability-indicating analytical methods.[6] A degradation of 5-20% is generally considered optimal for this purpose.[7]

Typical Conditions for Forced Degradation Studies
Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature or 50-60°C.[8]
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature or 50-60°C.[8]
Oxidation 0.1% to 3% H₂O₂, room temperature.[8]
Thermal Degradation Dry heat (e.g., 60-80°C) or in solution at elevated temperatures.
Photostability Exposure to a combination of UV and visible light, as per ICH Q1B guidelines.[3]

Experimental Protocols

Protocol 1: Acid/Base Hydrolysis Study
  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Application:

    • Acid: Add an equal volume of 0.1 N HCl to the drug solution.

    • Base: In a separate vial, add an equal volume of 0.1 N NaOH to the drug solution.

    • Control: In a third vial, add an equal volume of purified water.

  • Incubation: Store the solutions at room temperature or heat to a controlled temperature (e.g., 60°C).

  • Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • Neutralization:

    • Neutralize the acid-stressed sample with an equivalent amount of 0.1 N NaOH.

    • Neutralize the base-stressed sample with an equivalent amount of 0.1 N HCl.

  • Analysis: Dilute the neutralized samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Photostability Study
  • Sample Preparation: Prepare this compound as a solid and in solution in a chemically inert, transparent container.

  • Control Sample: Prepare a control sample for both solid and solution, wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the test samples to a light source that complies with ICH Q1B guidelines, providing both UV and visible light.

  • Analysis: At appropriate time points, withdraw samples, dissolve or dilute as necessary with the mobile phase, and analyze by HPLC. Compare the chromatograms of the exposed samples to the control samples.

Visualizations

stability_study_workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting A Define Compound (this compound) B Develop & Validate Stability-Indicating Method (e.g., HPLC) A->B C Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples C->D E Identify Degradation Products D->E F Elucidate Degradation Pathways E->F G Generate Stability Report F->G

Caption: Workflow for a forced degradation study.

degradation_pathway Parent This compound Deg1 Phthalic Acid Parent->Deg1  Hydrolysis (Acid or Base) Deg2 sec-Butylamine Parent->Deg2  Hydrolysis (Acid or Base)

Caption: Potential hydrolytic degradation pathway.

References

Technical Support Center: Optimizing Crystallization of N-sec-Butylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the crystallization of N-sec-Butylphthalimide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound to consider for crystallization?

A1: Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol. Key properties include:

  • Molecular Formula: C₁₂H₁₃NO₂[1]

  • Molecular Weight: 203.24 g/mol [1][2]

  • Appearance: Expected to be a crystalline solid, similar to other N-substituted phthalimides.[3]

  • Melting Point: The melting point for the related compound N-n-butylphthalimide is in the range of 28.5-36°C.[5][6] The melting point of this compound may differ and should be determined experimentally.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A general guideline is to match the polarity of the solvent with the solute ("like dissolves like"). For this compound, a good starting point would be to test alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate).[4][7] Mixed solvent systems, such as ethanol/water or ethyl acetate/heptane, can also be effective.[8]

Q3: What are the most critical parameters to control during the crystallization process?

A3: The success of crystallization is highly dependent on the careful control of several parameters:

  • Solvent Selection: As discussed in Q2, the choice of solvent is paramount.[4][9]

  • Concentration: The solution should be saturated at the boiling point of the solvent to ensure a good yield upon cooling.

  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals.[9][10] Rapid cooling can lead to the formation of small crystals or even precipitation of amorphous solid.[11]

  • Agitation: Stirring can influence nucleation and crystal growth, but excessive agitation can lead to the formation of smaller crystals.

  • Purity of the Starting Material: Impurities can inhibit crystallization or co-crystallize with the product, affecting purity and crystal habit.[9][12]

Troubleshooting Guides

This section addresses common problems encountered during the crystallization of this compound and provides systematic solutions.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Solution is too dilute (not saturated).2. The compound is highly soluble in the chosen solvent even at low temperatures.3. Supersaturation has not been achieved.1. Concentrate the solution by boiling off some of the solvent and allow it to cool again.[10][11]2. Try a different solvent in which the compound is less soluble, or use an anti-solvent.[10]3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[10]
"Oiling out" occurs (formation of a liquid phase instead of solid crystals). 1. The solution is too concentrated.2. The cooling rate is too fast.3. The boiling point of the solvent is higher than the melting point of the solute.4. Presence of impurities.1. Add more solvent to dilute the solution, reheat to dissolve, and cool slowly.[9][10]2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[10]3. Select a solvent with a lower boiling point.4. Purify the crude material further before crystallization (e.g., by column chromatography).[12]
The crystal yield is low. 1. Too much solvent was used.2. The compound has significant solubility in the mother liquor at the final filtration temperature.3. Premature crystallization during hot filtration.1. Reduce the amount of solvent used to dissolve the compound initially.[9]2. Cool the crystallization mixture to a lower temperature (e.g., in an ice bath) before filtration.[9]3. Concentrate the mother liquor to obtain a second crop of crystals.[9][11]4. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.
Crystals are small, needle-like, or of poor quality. 1. High degree of supersaturation leading to rapid nucleation.2. Rapid cooling.3. Inappropriate solvent system.1. Decrease the supersaturation by using a slightly larger volume of solvent.[9][11]2. Slow down the cooling rate.[9][10]3. Experiment with different solvents or solvent mixtures to modify the crystal habit.[10][13]
The product is still impure after crystallization. 1. Crystallization occurred too quickly, trapping impurities within the crystal lattice.2. The chosen solvent does not effectively discriminate between the product and the impurities.1. Recrystallize the material, ensuring a slow cooling rate.[9]2. Try a different crystallization solvent.3. If impurities are colored, consider treating the hot solution with activated charcoal before filtration.[11]

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube gently to observe solubility at an elevated temperature. A suitable solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to completely dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

Table 1: Solubility Screening for this compound

SolventSolubility at Room Temp. (e.g., mg/mL)Solubility at Boiling Point (e.g., mg/mL)Observations (e.g., Crystal formation upon cooling)
EthanolUser-definedUser-definedUser-defined
IsopropanolUser-definedUser-definedUser-defined
AcetoneUser-definedUser-definedUser-defined
Ethyl AcetateUser-definedUser-definedUser-defined
TolueneUser-definedUser-definedUser-defined
HeptaneUser-definedUser-definedUser-defined
WaterUser-definedUser-definedUser-defined

Users should populate this table with their experimental findings to identify the optimal solvent.

Table 2: Effect of Cooling Rate on Crystal Size and Yield

Cooling MethodAverage Crystal Size (e.g., µm)Yield (%)Purity (%)
Slow cool to RT on benchtopUser-definedUser-definedUser-defined
Slow cool to RT, then ice bathUser-definedUser-definedUser-defined
Direct transfer to ice bathUser-definedUser-definedUser-defined

This table can be used to document the optimization of the cooling protocol.

Mandatory Visualization

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve this compound in minimum hot solvent start->dissolve cool Cool the solution dissolve->cool observe Observe outcome cool->observe crystals_ok Good crystals form observe->crystals_ok Success no_crystals No crystals observe->no_crystals Issue oiling_out Oiling out observe->oiling_out Issue poor_yield Poor yield observe->poor_yield Issue impure Impure product observe->impure Issue end End crystals_ok->end action1 Concentrate solution or add anti-solvent no_crystals->action1 action2 Add more solvent, reheat, cool slowly oiling_out->action2 action3 Cool to lower temp, concentrate mother liquor poor_yield->action3 action4 Recrystallize with slower cooling impure->action4 action1->cool action2->cool action3->end action4->dissolve

Caption: Troubleshooting workflow for this compound crystallization.

CrystallizationParameters cluster_params Key Experimental Parameters center Crystallization Outcome (Yield, Purity, Crystal Habit) solvent Solvent Choice solvent->center concentration Concentration concentration->center cooling_rate Cooling Rate cooling_rate->center purity Initial Purity purity->center agitation Agitation agitation->center

Caption: Key parameters influencing crystallization outcome.

References

Technical Support Center: N-sec-Butylphthalimide Impurity Profiling and Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-sec-Butylphthalimide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound synthesis?

A1: Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation of the final product. The most common synthetic routes are the reaction of phthalic anhydride with sec-butylamine and the Gabriel synthesis using potassium phthalimide and a sec-butyl halide.

  • Starting Material Impurities:

    • Phthalic Anhydride: Phthalic acid is a common impurity.

    • sec-Butylamine: May contain other butylamine isomers (n-butylamine, isobutylamine, tert-butylamine).

    • Potassium Phthalimide: Can contain residual phthalimide or potassium hydroxide.

    • sec-Butyl Halide: May contain other isomeric butyl halides.

  • Synthesis-Related Impurities:

    • Phthalamic Acid Intermediate: Incomplete cyclization during the reaction of phthalic anhydride and sec-butylamine can leave residual N-(sec-butyl)phthalamic acid.

    • Isomeric Impurities: Reaction with isomeric starting materials will lead to the corresponding N-substituted phthalimide isomers (e.g., N-n-Butylphthalimide).

    • Over-alkylation Products (Gabriel Synthesis): While less common for phthalimides, side reactions can occur.[1]

  • Degradation Products:

    • Hydrolysis: this compound can hydrolyze back to phthalic acid and sec-butylamine in the presence of water, especially under acidic or basic conditions.[2]

    • Thermal Degradation: High temperatures can lead to the formation of various decomposition products, including benzonitrile and other nitrogen-containing compounds.[3]

Q2: I am observing a peak with a similar mass-to-charge ratio (m/z) to my product in LC-MS analysis. What could it be?

A2: A peak with a similar m/z value likely corresponds to an isomer of this compound. The most probable isomers are N-n-Butylphthalimide, N-isobutylphthalimide, and N-tert-Butylphthalimide, which could arise from isomeric impurities in the sec-butylamine or sec-butyl halide starting materials. Distinguishing between these isomers requires chromatographic separation or detailed spectroscopic analysis (e.g., NMR).

Q3: My this compound sample is showing a new impurity after storage. What is the likely cause?

A3: The appearance of a new impurity upon storage is often due to degradation. The most common degradation pathway is hydrolysis, leading to the formation of phthalic acid and sec-butylamine. This is accelerated by the presence of moisture and acidic or basic residues. To minimize degradation, store this compound in a tightly sealed container in a cool, dry, and dark place.

Troubleshooting Guides

HPLC Analysis Issues

Problem: Poor separation between this compound and a suspected isomeric impurity.

  • Possible Cause & Solution:

Possible CauseSuggested Solution
Inadequate Mobile Phase Composition Optimize the mobile phase by varying the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of the strong solvent may improve resolution.
Incorrect Column Chemistry For isomer separation, a high-resolution C18 or a phenyl-hexyl column can be effective. If separation is still challenging, consider a chiral stationary phase, as even though the target molecule is not chiral, interactions with a chiral environment can sometimes resolve positional isomers.[4][5]
Suboptimal Temperature Varying the column temperature can affect selectivity. Try running the analysis at both sub-ambient and elevated temperatures (e.g., 25°C, 40°C, 60°C) to see the effect on resolution.

Problem: The peak for this compound is broad or tailing.

  • Possible Cause & Solution:

Possible CauseSuggested Solution
Secondary Interactions with Stationary Phase Add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active silanol groups on the silica support.
Sample Overload Reduce the injection volume or the concentration of the sample.
Mismatched Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase or a weaker solvent to ensure good peak shape.
Impurity Identification Challenges

Problem: An unknown impurity is detected by HPLC-UV, but not by LC-MS.

  • Possible Cause & Solution:

Possible CauseSuggested Solution
Non-ionizable Impurity The impurity may not ionize efficiently under the MS conditions used (e.g., ESI). Try different ionization sources (e.g., APCI, APPI) or adduct-forming mobile phase additives (e.g., ammonium formate, sodium acetate).
Volatile Impurity The impurity may be too volatile and lost in the MS source. Consider using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis of volatile impurities.
Impurity Lacks a Chromophore If using a UV detector, the impurity may not absorb at the wavelength being monitored. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.

Potential Impurity Profile of this compound

The following table summarizes potential impurities, their likely origin, and recommended analytical techniques for detection.

Impurity NameStructurePotential OriginRecommended Analytical Technique(s)
Phthalic AcidC₈H₆O₄Hydrolysis of this compound; Impurity in phthalic anhydrideHPLC with UV or MS detection, GC (after derivatization)
sec-ButylamineC₄H₁₁NHydrolysis of this compoundGC-MS, HPLC with derivatization
N-(sec-butyl)phthalamic acidC₁₂H₁₅NO₃Incomplete cyclization during synthesisHPLC-MS
N-n-ButylphthalimideC₁₂H₁₃NO₂Isomeric impurity from starting materialsHPLC with high-resolution column, GC
N-isobutylphthalimideC₁₂H₁₃NO₂Isomeric impurity from starting materialsHPLC with high-resolution column, GC
PhthalimideC₈H₅NO₂Unreacted starting material (Gabriel Synthesis)HPLC-UV, GC-MS

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile/Water (1:1).

Protocol 2: GC-MS Method for Volatile Impurities
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of Dichloromethane.

Visualizations

cluster_synthesis Synthesis cluster_impurities Potential Impurities Phthalic Anhydride Phthalic Anhydride Reaction Reaction Phthalic Anhydride->Reaction sec-Butylamine sec-Butylamine sec-Butylamine->Reaction Isomeric Butylamines Isomeric Butylamines sec-Butylamine->Isomeric Butylamines Starting Material Impurity This compound This compound Reaction->this compound Phthalamic Acid Phthalamic Acid Reaction->Phthalamic Acid Incomplete Cyclization Isomeric Phthalimides Isomeric Phthalimides Isomeric Butylamines->Isomeric Phthalimides Start Start Sample Preparation Sample Preparation Start->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Peak Detected Peak Detected HPLC Analysis->Peak Detected Known Impurity? Known Impurity? Peak Detected->Known Impurity? Yes LC-MS Analysis LC-MS Analysis Peak Detected->LC-MS Analysis No Quantify Quantify Known Impurity?->Quantify End End Quantify->End Identify Structure Identify Structure LC-MS Analysis->Identify Structure Identify Structure->Quantify This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis + H2O (Acid/Base) Phthalic Acid Phthalic Acid Hydrolysis->Phthalic Acid sec-Butylamine sec-Butylamine Hydrolysis->sec-Butylamine

References

Validation & Comparative

A Comparative Analysis of N-sec-Butylphthalimide and N-butylphthalimide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structures

The key difference between N-butylphthalimide and N-sec-butylphthalimide lies in the structure of the butyl group attached to the nitrogen atom of the phthalimide core. N-butylphthalimide possesses a linear n-butyl group, while this compound has a branched sec-butyl group. This structural isomerism is the primary determinant of their differential reactivity.

CompoundStructureIUPAC Name
N-butylphthalimide N-butylphthalimide structure2-butylisoindole-1,3-dione
This compound this compound structure2-(butan-2-yl)isoindole-1,3-dione

Reactivity Comparison: The Role of Steric Hindrance

The reactivity of N-substituted phthalimides is primarily influenced by the accessibility of the carbonyl carbons to nucleophilic attack and the stability of the tetrahedral intermediate formed during reactions such as hydrolysis and aminolysis. The branched structure of the sec-butyl group in this compound introduces significant steric hindrance around the phthalimide moiety compared to the linear n-butyl group in N-butylphthalimide.

This steric bulk is expected to have a pronounced effect on the rates of reactions involving these compounds.

Gabriel Synthesis of Primary Amines

The formation of N-alkylphthalimides, a key step in the Gabriel synthesis of primary amines, proceeds via an S(_N)2 reaction between phthalimide anion and an alkyl halide. It is well-established that S(_N)2 reactions are highly sensitive to steric hindrance at the electrophilic carbon center.

  • N-butylphthalimide formation: The reaction of phthalimide with n-butyl bromide is relatively facile as it involves a primary alkyl halide.

  • This compound formation: The use of sec-butyl bromide, a secondary alkyl halide, leads to a significantly slower reaction rate due to the increased steric bulk around the reaction center, which impedes the backside attack of the phthalimide nucleophile. In many cases, the Gabriel synthesis is reported to be inefficient or fails with secondary alkyl halides.[1]

The following diagram illustrates the steric hindrance in the transition state of the S(_N)2 reaction for both isomers.

G cluster_n N-butylphthalimide Formation (SN2) cluster_sec This compound Formation (SN2) Phth-N Phthalimide Anion TS_n Transition State (Less Hindered) Phth-N->TS_n Attack nBuBr n-Butyl Bromide nBuBr->TS_n nBuPhth N-butylphthalimide TS_n->nBuPhth Br- Br- TS_n->Br- Phth-N2 Phthalimide Anion TS_sec Transition State (More Hindered) Phth-N2->TS_sec Attack secBuBr sec-Butyl Bromide secBuBr->TS_sec secBuPhth This compound TS_sec->secBuPhth Br-2 Br- TS_sec->Br-2 start

Steric Hindrance in SN2 Transition States
Hydrolysis and Cleavage Reactions

The cleavage of the imide bond in N-alkylphthalimides to release the corresponding primary amine is typically achieved through acidic or basic hydrolysis, or via hydrazinolysis (the Ing-Manske procedure). These reactions involve nucleophilic attack at one of the carbonyl carbons of the phthalimide ring.

It is anticipated that the rate of hydrolysis for this compound would be slower than that of N-butylphthalimide. The bulky sec-butyl group can sterically shield the carbonyl carbons, making them less accessible to incoming nucleophiles like hydroxide ions or hydrazine.

The following table summarizes the expected relative reactivity based on these principles.

Reaction TypeN-butylphthalimide ReactivityThis compound ReactivityRationale
Formation (Gabriel Synthesis) HigherLowerLess steric hindrance from the primary n-butyl group in the S(_N)2 transition state.
Hydrolysis (Acidic/Basic) HigherLowerThe sec-butyl group sterically hinders nucleophilic attack at the carbonyl carbons.
Hydrazinolysis HigherLowerSimilar to hydrolysis, steric hindrance from the sec-butyl group is expected to slow the rate of nucleophilic attack by hydrazine.

Experimental Protocols

While specific comparative kinetic data is lacking, the relative reactivity of N-butylphthalimide and this compound can be assessed experimentally using the following generalized protocols.

General Protocol for Comparative Hydrolysis

Objective: To qualitatively or quantitatively compare the rate of basic hydrolysis of N-butylphthalimide and this compound.

Materials:

  • N-butylphthalimide

  • This compound

  • Ethanol (or other suitable solvent)

  • Sodium hydroxide solution (e.g., 1 M)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

  • Optional: HPLC or GC-MS for quantitative analysis

Procedure:

  • Prepare equimolar solutions of N-butylphthalimide and this compound in ethanol in separate reaction vessels.

  • At a constant temperature, add an equal volume of the sodium hydroxide solution to each reaction vessel simultaneously to initiate hydrolysis.

  • Monitor the progress of each reaction over time by taking aliquots at regular intervals and analyzing them by TLC. The disappearance of the starting material spot and the appearance of the product spot (phthalic acid and the corresponding amine) can be visualized under a UV lamp.

  • For a more quantitative comparison, the aliquots can be analyzed by HPLC or GC-MS to determine the concentration of the remaining N-alkylphthalimide at each time point.

  • The relative rates of hydrolysis can be determined by comparing the time taken for the complete consumption of the starting material or by plotting the concentration of the reactant versus time.

The following workflow diagram illustrates this experimental setup.

G cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_analysis Analysis Sol_n N-butylphthalimide in Ethanol React_n Add NaOH Solution (Constant Temp) Sol_n->React_n Sol_sec This compound in Ethanol React_sec Add NaOH Solution (Constant Temp) Sol_sec->React_sec Monitor Monitor Reactions (TLC, HPLC, or GC-MS) React_n->Monitor React_sec->Monitor Compare Compare Reaction Rates Monitor->Compare

Workflow for Comparative Hydrolysis

Conclusion

Based on fundamental principles of organic chemistry, N-butylphthalimide is expected to be more reactive than this compound in reactions involving nucleophilic attack at the alkyl group (as in its formation via the Gabriel synthesis) and at the carbonyl carbons (as in its cleavage via hydrolysis or hydrazinolysis). This difference in reactivity is attributed to the increased steric hindrance imparted by the branched sec-butyl group compared to the linear n-butyl group.

Researchers and drug development professionals should consider this differential reactivity when designing synthetic routes or predicting the metabolic fate of molecules containing these moieties. For applications requiring a more labile phthalimide protecting group, the n-butyl derivative would be preferable. Conversely, the sec-butyl analog might be chosen for its increased stability. Experimental verification using the outlined protocols is recommended to quantify the reactivity difference for specific applications.

References

A Comparative Analysis of N-sec-Butylphthalimide and N-tert-butylphthalimide: An Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of N-sec-Butylphthalimide and N-tert-butylphthalimide. While the broader class of N-substituted phthalimides has been the subject of extensive research, leading to the development of notable therapeutic agents, a head-to-head comparison of these two specific branched-chain isomers is not documented in the current body of scientific publications. This guide synthesizes the available information on related compounds to provide a theoretical framework for potential differences and outlines the necessary experimental approaches to elucidate their biological profiles.

The phthalimide scaffold is a well-established pharmacophore, forming the core of drugs with diverse activities, including anti-inflammatory, immunomodulatory, and anticancer properties. The nature of the N-substituent on the phthalimide ring plays a crucial role in determining the compound's biological effects, influencing its steric and electronic properties, and consequently its interaction with biological targets.

Structure-Activity Relationship: Insights from N-Butylphthalimide Isomers

While direct experimental data for this compound and N-tert-butylphthalimide is scarce, studies on the linear isomer, N-butylphthalimide, offer valuable insights into the potential impact of branching. Research has indicated that N-butylphthalimide exhibits antifungal and anti-biofilm properties. For instance, it has been shown to be the most potent among a series of N-substituted phthalimides against various Candida species, with a minimum inhibitory concentration (MIC) of 100 µg/ml.[1][2] This activity is attributed to its ability to inhibit hyphal formation and downregulate the expression of genes associated with biofilm formation.[1]

General principles of structure-activity relationships suggest that the introduction of branching at the butyl group, as seen in this compound and N-tert-butylphthalimide, is likely to modulate this activity. The increased steric hindrance imposed by the sec-butyl and tert-butyl groups could potentially reduce the binding affinity to target enzymes or receptors compared to the linear N-butyl chain. However, without empirical data, this remains a hypothesis.

Potential Areas of Biological Investigation

Based on the known activities of other phthalimide derivatives, several key areas warrant investigation to compare this compound and N-tert-butylphthalimide:

  • Antimicrobial and Antifungal Activity: A direct comparison of the MIC values against a panel of clinically relevant bacteria and fungi would be the first step in characterizing their antimicrobial spectrum.

  • Cytotoxicity: Evaluation of the half-maximal inhibitory concentration (IC50) against various cancer cell lines would determine their potential as anticancer agents.

  • Enzyme Inhibition: Screening against a panel of enzymes, such as kinases, phosphodiesterases, or cholinesterases, could reveal specific inhibitory activities.[3][4]

Experimental Protocols for Comparative Analysis

To generate the necessary data for a robust comparison, the following experimental protocols would be essential:

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

A standardized broth microdilution method is recommended to determine the MIC of each compound against fungal strains like Candida albicans.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare serial dilutions of This compound and N-tert-butylphthalimide a1 Inoculate microtiter plate wells containing compound dilutions with fungal suspension p1->a1 p2 Prepare standardized fungal inoculum (e.g., Candida albicans) p2->a1 a2 Incubate plates at 37°C for 24-48 hours a1->a2 an1 Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) a2->an1

Caption: Workflow for MIC determination.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the IC50 values of the compounds against cancer cell lines.

Experimental Workflow:

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_mtt MTT Assay cluster_readout Data Analysis c1 Culture selected cancer cell lines (e.g., MCF-7, HeLa) c2 Seed cells into 96-well plates and allow to adhere overnight c1->c2 t1 Treat cells with serial dilutions of This compound and N-tert-butylphthalimide c2->t1 t2 Incubate for 24-72 hours t1->t2 m1 Add MTT solution to each well and incubate for 2-4 hours t2->m1 m2 Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals m1->m2 r1 Measure absorbance at 570 nm using a microplate reader m2->r1 r2 Calculate cell viability and determine IC50 values r1->r2

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

The biological activities of this compound and N-tert-butylphthalimide remain largely unexplored. While inferences can be drawn from the known structure-activity relationships of related phthalimide derivatives, a definitive comparison requires direct experimental evaluation. The methodologies outlined in this guide provide a clear path for researchers to systematically investigate and compare the antimicrobial, cytotoxic, and enzyme-inhibitory potential of these two isomers. Such studies are crucial to unlock their therapeutic potential and to contribute to the broader understanding of how structural isomerism influences the biological activity of pharmacologically relevant molecules. Until such data becomes available, a direct and objective comparison remains speculative.

References

Spectroscopic Scrutiny: Confirming the Structure of N-sec-Butylphthalimide Against Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of N-sec-Butylphthalimide. This guide presents a detailed comparison with its isomers, N-butylphthalimide and N-tert-butylphthalimide, supported by experimental data and detailed methodologies to aid in the unambiguous structural confirmation of these compounds.

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. N-substituted phthalimides, a class of compounds with diverse biological activities, often exist as closely related isomers. Distinguishing between these isomers is critical, as subtle changes in structure can lead to significant differences in their chemical and biological properties. This guide provides a comparative spectroscopic analysis of this compound and its isomers, N-butylphthalimide and N-tert-butylphthalimide, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. This data provides a clear basis for their differentiation.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (Predicted) ~7.85m2HAromatic H
~7.72m2HAromatic H
~4.30m1HN-CH
~1.85m2HCH₂
~1.35d3HCH₃
~0.90t3HCH₃
N-Butylphthalimide [1]7.84 - 7.78m2HAromatic H
7.71 - 7.65m2HAromatic H
3.69t, J=7.3 Hz2HN-CH₂
1.72 - 1.62m2HCH₂
1.43 - 1.31m2HCH₂
0.95t, J=7.4 Hz3HCH₃
N-tert-Butylphthalimide 7.79 - 7.74m2HAromatic H
7.69 - 7.64m2HAromatic H
1.65s9HC(CH₃)₃

Table 2: ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted) ~168.5C=O
~134.0Aromatic C
~132.1Aromatic C
~123.2Aromatic CH
~51.0N-CH
~29.0CH₂
~20.0CH₃
~11.0CH₃
N-Butylphthalimide [1]168.4C=O
133.8Aromatic C
132.1Aromatic C
123.1Aromatic CH
37.7N-CH₂
30.6CH₂
20.2CH₂
13.6CH₃
N-tert-Butylphthalimide [2]168.9C=O
133.7Aromatic C
132.4Aromatic C
123.0Aromatic CH
58.4N-C
28.8C(CH₃)₃

Table 3: Infrared (IR) Spectral Data (Characteristic Peaks)

CompoundWavenumber (cm⁻¹)Assignment
N-substituted Phthalimides (General) ~1770-1700C=O stretch (imide)
~1600, ~1470Aromatic C=C stretch
~3000-2850C-H stretch (aliphatic)
~1390-1360C-N stretch

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 203188, 160, 148, 130, 104, 76
N-Butylphthalimide [3]203160, 148, 130, 104, 76
N-tert-Butylphthalimide [2]203188, 148, 130, 104, 76

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified phthalimide derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS.

¹³C NMR Spectroscopy:

  • Instrument: 101 MHz NMR Spectrometer

  • Pulse Sequence: Proton-decoupled pulse program

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 200 ppm

  • Data Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • A small amount of the neat liquid or solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Instrument: FTIR spectrometer with an ATR accessory

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Data Processing: Background subtraction is performed using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Sample Introduction:

  • The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile samples.

Data Acquisition (Electron Ionization - EI):

  • Instrument: GC-MS system

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: 40-400 m/z

  • Data Processing: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the this compound structure.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS NMR_Data ¹H: Chemical Shift, Multiplicity ¹³C: Number of Signals NMR->NMR_Data FTIR_Data Functional Group Identification (C=O, C-N) FTIR->FTIR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern MS->MS_Data Comparison Comparison with Isomer Data NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison Confirmation Structure Confirmed: This compound Comparison->Confirmation

Spectroscopic analysis workflow for this compound.

Discussion

The differentiation between this compound, N-butylphthalimide, and N-tert-butylphthalimide is readily achieved by a combined analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectra.

  • ¹H NMR Spectroscopy: The most significant differences are observed in the aliphatic region of the ¹H NMR spectra. N-tert-butylphthalimide exhibits a characteristic singlet for the nine equivalent protons of the tert-butyl group.[2] N-butylphthalimide shows a triplet for the terminal methyl group and two distinct methylene multiplets. In contrast, the predicted spectrum of this compound would display more complex multiplets for the methine and methylene protons of the sec-butyl group, along with a doublet and a triplet for the two non-equivalent methyl groups.

  • ¹³C NMR Spectroscopy: The number of signals in the aliphatic region of the ¹³C NMR spectrum is a key differentiator. N-tert-butylphthalimide shows only two signals for the tert-butyl group (quaternary carbon and methyl carbons).[2] N-butylphthalimide displays four distinct signals for the four carbons of the n-butyl chain.[1] this compound is expected to show four signals for the sec-butyl group, with chemical shifts characteristic of the branched structure.

  • FTIR Spectroscopy: While the FTIR spectra of all three isomers are expected to be very similar due to the presence of the same phthalimide functional group, subtle differences in the C-H bending region (fingerprint region) may be observable upon close inspection. The primary use of FTIR in this context is to confirm the presence of the imide carbonyl groups.

  • Mass Spectrometry: All three isomers have the same molecular weight and will therefore show a molecular ion peak at m/z 203. However, their fragmentation patterns will differ. A key fragment for this compound and N-tert-butylphthalimide is the loss of a methyl group, resulting in a peak at m/z 188. The fragmentation of the butyl chain will produce different characteristic daughter ions for each isomer, allowing for their distinction. For instance, the loss of a propyl radical from N-butylphthalimide would lead to a prominent fragment, which would be different from the fragmentation of the branched butyl groups in the other two isomers.

By systematically applying these spectroscopic techniques and comparing the obtained data with the reference data for the isomers, a confident and unambiguous confirmation of the this compound structure can be achieved.

References

A Comparative Guide to the Quantification of N-sec-Butylphthalimide: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two common analytical techniques for the quantification of N-sec-Butylphthalimide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction

This compound is a chemical compound with applications in various industrial and pharmaceutical fields. Accurate quantification is crucial for quality control, safety assessment, and research purposes. Both HPLC-UV and GC-MS are powerful analytical techniques capable of quantifying this compound, each with its own set of advantages and limitations. This guide will delve into the methodologies and performance characteristics of each to aid in the selection of the most appropriate method for a given analytical challenge.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds.[1] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar compounds like this compound.[1]

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 220 nm.

4. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

5. Method Validation: The method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh this compound Reference Standard B Prepare Stock Solution (1000 µg/mL in Mobile Phase) A->B C Prepare Working Standards (1-100 µg/mL) B->C E Filter all solutions (0.45 µm filter) C->E D Prepare Sample Solution in Mobile Phase D->E F Inject into HPLC System E->F Autosampler G Separation on C18 Column F->G H UV Detection at 220 nm G->H I Data Acquisition H->I J Generate Calibration Curve I->J K Quantify this compound in Sample I->K

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique frequently used for the analysis of semi-volatile compounds like phthalate derivatives.[4][5][6] It offers high sensitivity and specificity due to the combination of chromatographic separation and mass spectrometric detection.

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

2. Reagents and Standards:

  • Hexane or Ethyl Acetate (GC grade).

  • This compound reference standard.

3. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

4. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of hexane.

  • Working Standard Solutions: Prepare serial dilutions in hexane to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., hexane or ethyl acetate). The extract may need to be concentrated or diluted to fall within the calibration range.

Performance Comparison

The performance of the HPLC-UV and GC-MS methods for the quantification of this compound is summarized in the tables below. The data presented is representative of typical method validation results for similar analytes.[7][8][9]

Table 1: Method Validation Parameters
ParameterHPLC-UVGC-MS
Linearity Range 1 - 100 µg/mL0.1 - 25 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Table 2: Comparison of Method Characteristics
CharacteristicHPLC-UVGC-MS
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility
Detector UV AbsorbanceMass-to-charge ratio
Specificity Moderate (relies on retention time and UV spectrum)High (relies on retention time and mass spectrum)
Sensitivity GoodExcellent
Sample Volatility Not requiredRequired
Derivatization Not typically requiredMay be used to improve volatility and peak shape
Throughput HighModerate
Cost (Instrument & Consumables) LowerHigher

Logical Relationship of Method Selection

Method_Selection cluster_considerations Key Considerations cluster_methods Recommended Method A Analytical Requirement for This compound Quantification B High Sensitivity & Specificity Needed? A->B C High Throughput & Lower Cost Important? A->C D Complex Sample Matrix? A->D B->C No E GC-MS B->E Yes C->D No F HPLC-UV C->F Yes D->E Yes D->F No

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

Both HPLC-UV and GC-MS are robust and reliable methods for the quantification of this compound.

  • HPLC-UV is a cost-effective, high-throughput method that is ideal for routine quality control analysis where high sensitivity is not the primary concern. Its simplicity and precision make it a workhorse in many analytical laboratories.

  • GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level detection, analysis in complex matrices, and confirmatory identification. While the instrumentation is more expensive and the throughput may be lower, the quality of the data is excellent.

The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the available resources.

References

Navigating the Analytical Maze: A Comparative Guide to the Characterization of N-sec-Butylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of small molecules, the selection of an appropriate analytical technique is paramount for accurate identification and characterization. This guide provides a comprehensive comparison of mass spectrometry and other key analytical methods for the analysis of N-sec-Butylphthalimide, a substituted phthalimide of interest in various chemical and pharmaceutical contexts.

This publication delves into the mass spectrometry fragmentation analysis of this compound, offering a detailed examination of its behavior under electron ionization. Furthermore, it presents a comparative overview of alternative analytical techniques, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions for their analytical workflows.

Mass Spectrometry Fragmentation Analysis: Unraveling the Molecular Breakdown

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds through the analysis of their fragmentation patterns. While a specific experimental mass spectrum for this compound is not publicly available in common databases, a logical fragmentation pathway can be proposed based on the known fragmentation of its isomer, N-n-butylphthalimide, and established principles of mass spectrometry. The mass spectrum of N-n-butylphthalimide shows a molecular ion peak at m/z 203, with major fragment ions observed at m/z 160 and 161[1].

The fragmentation of this compound is expected to be initiated by the ionization of the molecule, followed by cleavage of the alkyl chain. The sec-butyl group offers several potential fragmentation pathways, including the loss of an ethyl radical or a methyl radical, leading to the formation of characteristic fragment ions.

A key fragmentation pathway likely involves a McLafferty-type rearrangement, a common process for carbonyl compounds with an available gamma-hydrogen. In the case of this compound, this rearrangement would lead to the elimination of a neutral butene molecule and the formation of a radical cation of phthalimide at m/z 147. Subsequent fragmentation of the phthalimide ring can also occur.

Proposed Key Fragmentation Steps for this compound under EI-MS:

  • Molecular Ion Formation: The initial ionization of this compound results in the formation of the molecular ion [M]•+ at m/z 203.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom can result in the loss of an ethyl radical (•CH2CH3) to form a cation at m/z 174, or the loss of a methyl radical (•CH3) to form a cation at m/z 188.

  • McLafferty Rearrangement: A six-membered ring transition state involving the transfer of a gamma-hydrogen from the sec-butyl chain to one of the carbonyl oxygens, followed by cleavage, results in the elimination of butene (C4H8) and the formation of the phthalimide radical cation at m/z 148.

  • Loss of the Alkyl Chain: Cleavage of the N-C bond can lead to the formation of a phthalimide anion fragment at m/z 146 or a sec-butyl cation at m/z 57.

  • Formation of the Phthalimide Cation: A significant fragment is often observed at m/z 160, corresponding to the [C8H4O2N]+ ion, likely formed through rearrangement and loss of a C3H7 radical.

The following diagram illustrates the proposed primary fragmentation pathway for this compound.

fragmentation_pathway M This compound [M]•+ m/z = 203 F1 [M - C2H5]• m/z = 174 M->F1 - •C2H5 F2 [M - C3H6]•+ m/z = 161 M->F2 - C3H6 (rearrangement) F4 [C8H4O2N]+ m/z = 160 M->F4 - •C3H7 F5 [C4H9]+ m/z = 57 M->F5 F3 [Phthalimide+H]•+ m/z = 148 F2->F3 - CH3

Proposed EI-MS fragmentation of this compound.

Comparative Analysis of Analytical Techniques

While GC-MS with electron ionization is a robust method for the analysis of volatile compounds like this compound, other techniques offer distinct advantages, particularly for less volatile analogs or when different analytical information is required.

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages for this compound Analysis
GC-MS (EI) Separation by gas chromatography based on volatility and polarity, followed by electron ionization mass spectrometry for detection and fragmentation analysis.High resolution separation of isomers. Provides detailed structural information from fragmentation patterns. Sensitive and quantitative. Established libraries for compound identification.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some related compounds.
LC-MS (e.g., ESI, APCI) Separation by liquid chromatography based on polarity, followed by soft ionization mass spectrometry (e.g., Electrospray Ionization or Atmospheric Pressure Chemical Ionization).Suitable for a wider range of compounds, including less volatile and thermally labile ones. Soft ionization often yields a prominent molecular ion, simplifying molecular weight determination. High sensitivity.Fragmentation is often less extensive than EI, providing less structural detail in a single stage MS experiment. Matrix effects can suppress ionization.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, including connectivity and stereochemistry.Provides unambiguous structure elucidation and isomeric differentiation. Non-destructive technique. Quantitative analysis is possible.Relatively low sensitivity compared to MS. Requires higher sample concentrations. More complex data interpretation for beginners.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for the analysis of alkylphthalimides by GC-MS is as follows:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: A split/splitless injector is used. For trace analysis, a splitless injection is preferred. The injector temperature is typically set to 250-280 °C.

  • Oven Temperature Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2-3 scans/second.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1-10 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

A general protocol for the analysis of N-substituted phthalimides by LC-MS is as follows:

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). A typical gradient might be: 5-95% B over 10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Temperature: 350-450 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Mass Range: m/z 50-500.

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition or a compatible solvent to a concentration of approximately 1-10 µg/mL and filtered through a 0.22 µm syringe filter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the structural elucidation of this compound by NMR is as follows:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) is a common solvent for this type of compound.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their chemical environments. Expected signals would include aromatic protons from the phthalimide ring and aliphatic protons from the sec-butyl group with characteristic splitting patterns.

    • ¹³C NMR: Provides information on the number of different types of carbon atoms. Expected signals would include those for the carbonyl carbons, aromatic carbons, and aliphatic carbons.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure.

  • Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Conclusion

The choice of analytical technique for the characterization of this compound depends on the specific research question. GC-MS with electron ionization provides detailed structural information through its characteristic fragmentation patterns and is well-suited for the analysis of this volatile compound. LC-MS offers a versatile alternative, particularly for related compounds with lower volatility, and provides reliable molecular weight information. For unambiguous structure confirmation and isomeric differentiation, NMR spectroscopy remains the gold standard. By understanding the principles, advantages, and limitations of each technique, researchers can effectively and efficiently characterize this compound and other related molecules in their studies.

References

A Comparative Analysis of N-Hydroxyphthalimide Derivatives in Catalytic Aerobic Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance.

In the ever-evolving landscape of catalysis, N-alkylphthalimide derivatives, particularly N-hydroxyphthalimide (NHPI), have emerged as highly efficient organocatalysts for a variety of chemical transformations. Their utility is most pronounced in aerobic oxidation reactions, where they facilitate the conversion of hydrocarbons and alcohols into valuable oxygenated products under mild conditions. This guide provides a comparative study of NHPI and its substituted derivatives, offering insights into their catalytic performance supported by experimental data to aid in catalyst selection and optimization for research and development.

The Catalytic Heart of the Reaction: The PINO Radical

The catalytic activity of N-hydroxyphthalimide and its derivatives stems from the in situ formation of the phthalimide N-oxyl (PINO) radical. This radical species is a potent hydrogen atom abstractor, initiating a radical chain reaction that leads to the selective oxidation of substrates. The general mechanism involves the generation of the PINO radical, which then abstracts a hydrogen atom from the substrate to form a carbon-centered radical. This radical reacts with molecular oxygen to produce a peroxyl radical, which is subsequently converted to the final oxygenated product, regenerating the NHPI catalyst in the process.

The electronic properties of substituents on the phthalimide ring can significantly influence the stability and reactivity of the PINO radical, thereby affecting the overall catalytic efficiency. Electron-withdrawing groups can enhance the hydrogen abstraction ability of the PINO radical, while electron-donating groups can also positively influence the reaction rate, suggesting a complex interplay of electronic and steric factors.

Catalytic_Cycle NHPI N-Hydroxyphthalimide (NHPI) PINO Phthalimide N-oxyl (PINO) Radical NHPI->PINO Initiation PINO->NHPI Regeneration Substrate Substrate (R-H) Radical Substrate Radical (R•) Substrate->Radical H-atom abstraction by PINO Peroxyl Peroxyl Radical (R-OO•) Radical->Peroxyl O₂ Product Oxidized Product (R-OOH) Peroxyl->Product H-atom abstraction from NHPI

Figure 1: General catalytic cycle for NHPI-mediated aerobic oxidation.

Comparative Performance in Alkane Oxidation

The aerobic oxidation of cumene to cumene hydroperoxide is a benchmark reaction for evaluating the performance of NHPI-based catalysts. The catalytic activity is influenced by the nature of the substituent on the phthalimide ring.

A comparative study on the oxidation of cumene using various N-hydroxyphthalimide derivatives revealed a distinct trend in catalytic activity. The introduction of an electron-donating group, such as a tert-butyl group at the 4-position, was found to enhance the reaction rate compared to the unsubstituted NHPI. Conversely, electron-withdrawing groups at the 4-position, like a carboxyl group, led to a decrease in the initial reaction rate.[1]

CatalystSubstituent at 4-positionRelative Initial Rate of O₂ Uptake
4-tert-BuNHPI-C(CH₃)₃ (electron-donating)Highest
NHPI -H (unsubstituted) Baseline
4-carb-NHPI-COOH (electron-withdrawing)Lower
Table 1: Relative catalytic activity of substituted N-hydroxyphthalimides in the aerobic oxidation of cumene. Data sourced from a qualitative comparison of initial reaction rates.[1]

Further quantitative comparisons in the aerobic oxidation of ethylbenzene to acetophenone have demonstrated the superior performance of certain substituted NHPI derivatives, particularly in combination with a co-catalyst like an iron salt.

CatalystCo-catalystConversion (%)Selectivity (%)
NHPI Fe(NO₃)₃·9H₂O8592
NHSI Fe(NO₃)₃·9H₂O9596
Table 2: Comparison of NHPI and N-hydroxysuccinimide (NHSI) in the aerobic oxidation of ethylbenzene. Reaction conditions: 2 mmol ethylbenzene, 5 mol% catalyst, 5 mol% Fe(NO₃)₃·9H₂O, in 2 mL solvent at 80°C for 10 hours.[2]
N-Hydroxysuccinimide (NHSI) is an analogue of NHPI.

Experimental Protocols

General Procedure for the Aerobic Oxidation of Benzylic Methylenes

This protocol is a general guideline for the aerobic oxidation of a benzylic methylene compound, such as ethylbenzene, using a N-hydroxyphthalimide derivative as the catalyst and an iron salt as a co-catalyst.

Experimental_Workflow start Start mix Mix Substrate, Catalyst, Co-catalyst, and Solvent in a Flask start->mix setup Equip Flask with Condenser and O₂ Balloon mix->setup heat Heat the Reaction Mixture in an Oil Bath setup->heat monitor Monitor Reaction Progress by TLC/GC heat->monitor workup Work-up: Cool, Quench, Extract monitor->workup Reaction Complete purify Purify Product by Column Chromatography workup->purify end End purify->end

Figure 2: General experimental workflow for NHPI-catalyzed aerobic oxidation.

Materials:

  • Substrate (e.g., ethylbenzene, 2 mmol)

  • N-hydroxyphthalimide derivative (e.g., NHPI or NHSI, 0.1 mmol, 5 mol%)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 0.1 mmol, 5 mol%)

  • Solvent (e.g., benzonitrile, 2 mL)

  • Oxygen balloon

  • Round-bottom flask (10 mL)

  • Condenser

  • Magnetic stirrer and stir bar

  • Oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the substrate (2 mmol), the N-hydroxyphthalimide derivative (0.1 mmol), and the iron(III) nitrate nonahydrate (0.1 mmol).

  • Add the solvent (2 mL) to the flask.

  • Equip the flask with a condenser and an oxygen balloon.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir the mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding a suitable reducing agent (e.g., saturated aqueous sodium thiosulfate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired oxygenated product.

Conclusion

N-Hydroxyphthalimide and its derivatives are versatile and efficient organocatalysts for aerobic oxidation reactions. The catalytic performance can be tuned by introducing substituents onto the phthalimide ring, with both electron-donating and other structural analogues showing enhanced activity in certain applications. The provided comparative data and experimental protocols offer a valuable resource for researchers aiming to utilize these catalysts in their synthetic endeavors. The mild reaction conditions and the use of molecular oxygen as the terminal oxidant make NHPI-based catalysis an attractive and sustainable approach for the synthesis of valuable oxygenated compounds. Further exploration into the development of novel N-alkylphthalimide derivatives holds promise for expanding the scope and efficiency of these catalytic systems.

References

A Comparative Guide to the Synthesis of N-sec-Butylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic methods for N-sec-Butylphthalimide, a valuable building block in organic synthesis and medicinal chemistry. The performance of three primary methods—Direct Condensation, Gabriel Synthesis, and the Mitsunobu Reaction—are evaluated based on experimental data and established chemical principles.

Performance Comparison

The selection of an optimal synthesis route for this compound depends on factors such as desired yield, scalability, and the stereochemical requirements of the final product. The following table summarizes the key performance indicators for the three most common synthetic approaches.

Synthesis MethodReactantsTypical YieldReaction TimePurityKey AdvantagesKey Disadvantages
Direct Condensation Phthalic Anhydride, sec-ButylamineHigh (~90-97%)0.5 - 20 hoursGood to ExcellentHigh atom economy, simple procedure, readily available starting materials.Requires elevated temperatures, may not be suitable for heat-sensitive substrates.
Gabriel Synthesis Potassium Phthalimide, sec-Butyl HalideLow to Very LowVariablePoorAvoids over-alkylation of the amine.Prone to E2 elimination with secondary halides, resulting in low yields of the desired product.[1][2]
Mitsunobu Reaction Phthalimide, sec-Butanol, DEAD/DIAD, PPh₃Good to Excellent1 - 16 hoursGood to ExcellentMild reaction conditions, proceeds with predictable inversion of stereochemistry.[3][4]Stoichiometric amounts of reagents and byproducts can complicate purification.

Experimental Protocols

Detailed methodologies for the three primary synthesis routes are provided below.

Method 1: Direct Condensation of Phthalic Anhydride with sec-Butylamine

This method is a straightforward and high-yielding approach to this compound.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 equivalent) and sec-butylamine (1.0-1.2 equivalents).

  • The reaction can be carried out neat or with a high-boiling solvent such as water or glacial acetic acid.

  • Heat the reaction mixture to reflux (typically 100-160°C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can range from 30 minutes to 20 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound as a crystalline solid.

Method 2: Gabriel Synthesis

While traditionally used for primary amines, the Gabriel synthesis is generally not recommended for secondary alkyl halides due to poor yields.[1][2]

Procedure:

  • In a round-bottom flask, suspend potassium phthalimide (1.0 equivalent) in a polar aprotic solvent such as DMF.

  • Add sec-butyl bromide or iodide (1.0-1.2 equivalents) to the suspension.

  • Heat the reaction mixture with stirring. The reaction temperature and time will vary.

  • Monitor the reaction for the formation of this compound, though significant formation of elimination byproducts is expected.

  • Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product will likely be a mixture of the desired product and elimination byproducts, requiring extensive purification.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the synthesis of this compound from sec-butanol with inversion of stereochemistry.[3][4]

Procedure:

  • To a solution of sec-butanol (1.0 equivalent) and phthalimide (1.2 equivalents) in dry THF at 0°C under an inert atmosphere, add triphenylphosphine (1.2 equivalents).

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 to 16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography to separate the this compound from triphenylphosphine oxide and the reduced hydrazine byproduct.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflow and logical relationships of the described synthesis methods.

Synthesis_Workflow Workflow for this compound Synthesis cluster_direct Direct Condensation cluster_gabriel Gabriel Synthesis cluster_mitsunobu Mitsunobu Reaction Phthalic Anhydride Phthalic Anhydride Reaction Heat/Reflux Phthalic Anhydride->Reaction sec-Butylamine sec-Butylamine sec-Butylamine->Reaction N-sec-Butylphthalimide_D This compound Reaction->N-sec-Butylphthalimide_D Potassium Phthalimide Potassium Phthalimide Alkylation SN2 Reaction Potassium Phthalimide->Alkylation sec-Butyl Halide sec-Butyl Halide sec-Butyl Halide->Alkylation N-sec-Butylphthalimide_G This compound (Low Yield) Alkylation->N-sec-Butylphthalimide_G Elimination Products Elimination Byproducts Alkylation->Elimination Products Phthalimide Phthalimide DEAD/PPh3 DEAD/DIAD, PPh3 Phthalimide->DEAD/PPh3 sec-Butanol sec-Butanol sec-Butanol->DEAD/PPh3 N-sec-Butylphthalimide_M This compound (Inversion of Stereo) DEAD/PPh3->N-sec-Butylphthalimide_M

Caption: Comparative workflow of the three main synthesis methods for this compound.

Logical_Relationship Logical Comparison of Synthesis Methods Start Synthesis of This compound Direct_Condensation Direct Condensation (High Yield, Simple) Start->Direct_Condensation Recommended for scalability Gabriel_Synthesis Gabriel Synthesis (Low Yield for 2°) Start->Gabriel_Synthesis Generally Avoided Mitsunobu_Reaction Mitsunobu Reaction (Good Yield, Stereocontrol) Start->Mitsunobu_Reaction Recommended for stereospecificity High_Temp High Temperatures Direct_Condensation->High_Temp Requires Elimination E2 Elimination Gabriel_Synthesis->Elimination Prone to Byproducts Stoichiometric Byproducts Mitsunobu_Reaction->Byproducts Generates

Caption: Logical decision tree for selecting a synthesis method for this compound.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of N-sec-Butylphthalimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of N-sec-Butylphthalimide and its derivatives is a growing area of interest in medicinal chemistry. However, a critical aspect of preclinical drug development is the assessment of off-target interactions, which can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide offers a comparative analysis of the cross-reactivity of phthalimide derivatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during the drug discovery process.

Due to the limited availability of comprehensive cross-reactivity studies on a single this compound derivative, this guide presents a composite analysis based on data from various structurally related N-substituted phthalimide analogs. This approach illustrates the principles of selectivity and off-target screening that are crucial for the evaluation of any new chemical entity.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of representative phthalimide derivatives against various biological targets. The data highlights the potential for both target-specific efficacy and cross-reactivity with other proteins, such as kinases and enzymes involved in inflammatory pathways.

Derivative ClassPrimary TargetIC50 (µM)Off-TargetIC50 (µM)Selectivity Index (Primary/Off-Target)Reference
N-ArylphthalimideCOX-20.18COX-1120.2>667[1][2]
N-Substituted PhthalimideEGFR-TK0.065Not Reported--[3]
N-ArylphthalimideTGF-β Type I Receptor Kinase (ALK5)~9-12 (Binding Energy kcal/mol)Not Reported--[4]
Phthalimide-piperazine conjugateAcetylcholinesterase (AChE)0.0135Butyrylcholinesterase (BChE)>40>2960[5]

Experimental Protocols

Understanding the methodologies used to generate cross-reactivity data is paramount for interpreting the results. Below are detailed protocols for common in vitro assays employed in the characterization of phthalimide derivatives.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method for quantifying the binding of an inhibitor to a kinase.

Materials:

  • Kinase of interest (e.g., EGFR-TK, ALK5)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

  • Test compound (this compound derivative)

  • Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. Further dilute in Kinase Buffer A to achieve the desired final concentrations.

  • Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the europium-labeled antibody in Kinase Buffer A.

  • Tracer Preparation: Prepare a solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer A.

  • Assay Assembly: In a 384-well plate, add 5 µL of the test compound solution, followed by 5 µL of the kinase/antibody mixture.

  • Reaction Initiation: Add 5 µL of the tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. The signal is measured as the ratio of the emission at 665 nm (acceptor) to the emission at 615 nm (donor).

  • Data Analysis: The decrease in the FRET signal is proportional to the displacement of the tracer by the test compound. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Prepare Serial Dilution of Test Compound Add_Compound Add Test Compound to Plate Compound_Prep->Add_Compound Kinase_Ab_Prep Prepare Kinase/ Antibody Mixture Add_Kinase_Ab Add Kinase/Ab Mixture Kinase_Ab_Prep->Add_Kinase_Ab Tracer_Prep Prepare Tracer Solution Add_Tracer Add Tracer to Initiate Binding Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubate Incubate for 60 min at Room Temperature Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Calculate_Inhibition Calculate Percent Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a generic in vitro kinase binding assay.

In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • Test compound (this compound derivative)

  • Celecoxib (positive control)

  • 96-well white opaque plate

Procedure:

  • Compound and Control Preparation: Dissolve the test compound and Celecoxib in DMSO. Dilute to 10 times the final desired concentration with COX Assay Buffer.

  • Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes with sterile water and keep on ice.

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Plate Setup:

    • Test Wells: Add 10 µL of the diluted test compound.

    • Enzyme Control Wells: Add 10 µL of COX Assay Buffer.

    • Inhibitor Control Wells: Add 10 µL of diluted Celecoxib.

  • Enzyme Addition: Add 80 µL of the Reaction Mix to each well, followed by 10 µL of the diluted COX enzyme (COX-1 or COX-2).

  • Reaction Initiation: Initiate the reaction by adding 10 µL of a freshly prepared Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.

  • Data Acquisition: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percent inhibition for each compound concentration relative to the enzyme control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[7][8]

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Prepare_Reagents Prepare Buffers, Enzymes, Substrate Add_Reaction_Mix Add Reaction Mix and Enzyme Prepare_Reagents->Add_Reaction_Mix Prepare_Compounds Prepare Serial Dilutions of Test Compounds Dispense_Compounds Dispense Compounds and Controls to Plate Prepare_Compounds->Dispense_Compounds Dispense_Compounds->Add_Reaction_Mix Initiate_Reaction Add Substrate to Initiate Reaction Add_Reaction_Mix->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically Initiate_Reaction->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate Percent Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: General workflow for a COX inhibition assay.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • AChE (from electric eel) and BChE (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound derivative)

  • Donepezil (positive control)

  • 96-well clear, flat-bottom microplate

Procedure:

  • Reagent Preparation: Prepare stock solutions of enzymes, substrates, DTNB, test compound, and positive control in the appropriate solvents.

  • Assay Plate Setup:

    • To each well, add 20 µL of DTNB solution.

    • Add 10 µL of the test compound dilution or buffer (for control).

    • Add 20 µL of the enzyme solution (AChE or BChE).

  • Pre-incubation: Incubate the plate for 5 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of the respective substrate solution (ATCI or BTCI) to each well to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Conclusion

The cross-reactivity profiling of this compound derivatives is a critical step in their development as therapeutic agents. While direct and comprehensive screening data for a single this compound derivative is not yet publicly available, the analysis of related phthalimide analogs provides a valuable framework for understanding potential off-target effects. The data presented in this guide, along with the detailed experimental protocols, underscore the importance of screening lead compounds against a panel of relevant biological targets. Such studies are essential for building a complete pharmacological profile, identifying potential liabilities, and ensuring the selection of the most promising candidates for further development. Researchers are encouraged to utilize these methodologies to thoroughly characterize their novel phthalimide derivatives.

References

A Comparative Guide to the Performance of N-sec-Butylphthalimide in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticipated performance of N-sec-Butylphthalimide across a range of common laboratory solvents. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on the well-established physicochemical properties of the phthalimide moiety and related N-alkylphthalimide analogues. The information herein is intended to serve as a foundational resource for researchers, offering predictive insights and standardized protocols to facilitate the effective use of this compound in synthesis, purification, and formulation development.

Introduction to this compound

This compound is an N-substituted derivative of phthalimide. The phthalimide structure is a common motif in medicinal chemistry and serves as a crucial intermediate in organic synthesis, most notably in the Gabriel synthesis of primary amines.[1][2] The nature of the N-alkyl substituent significantly influences the molecule's physical and chemical properties, including its solubility and stability in various solvent environments. Understanding these characteristics is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating stable solutions.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents of similar polarity.[3] this compound, with its polar phthalimide ring and a moderately nonpolar sec-butyl group, is expected to exhibit a nuanced solubility profile.

Table 1: Predicted Quantitative Solubility of this compound in Common Solvents at 25°C

Solvent SystemSolvent TypePredicted Solubility (g/L)Rationale
Dichloromethane (DCM)Polar Aprotic> 200High affinity for the polar phthalimide group and ability to solvate the alkyl chain.
Tetrahydrofuran (THF)Polar Aprotic> 200Similar to DCM, THF is an excellent solvent for a wide range of organic compounds.
AcetonePolar Aprotic150 - 200Good balance of polarity to interact with the phthalimide ring.
Ethyl AcetatePolar Aprotic100 - 150Effective at dissolving moderately polar compounds.
AcetonitrilePolar Aprotic50 - 100The high polarity may not be optimal for the nonpolar sec-butyl group.
EthanolPolar Protic20 - 50Hydrogen bonding capability can interact with the carbonyl groups, but the alkyl chain reduces overall solubility compared to more polar solutes.
MethanolPolar Protic10 - 20More polar than ethanol, leading to a slight decrease in solubility for this molecule.
TolueneNonpolar Aromatic10 - 20Can solvate the aromatic phthalimide ring and the alkyl group to some extent.
HexaneNonpolar Aliphatic< 1The high polarity of the phthalimide group makes it poorly soluble in nonpolar aliphatic solvents.
WaterPolar Protic< 0.1The hydrophobic sec-butyl group and the overall organic nature of the molecule lead to very low aqueous solubility.
Comparative Stability Analysis

The stability of this compound is a critical factor for its storage and handling. The phthalimide ring is generally stable under neutral and mild acidic conditions. However, it is susceptible to degradation under harsh acidic or basic conditions, leading to hydrolysis.

Table 2: Predicted Stability of this compound in Different Solvent Systems

ConditionSolvent SystemPredicted StabilityPotential Degradation Products
NeutralDichloromethane, THF, Toluene, HexaneHighMinimal degradation expected under inert atmosphere and protection from light.
Acidic (e.g., 0.1 M HCl)Acetonitrile/WaterModeratePhthalamic acid derivatives, Phthalic acid, and sec-butylamine.[4]
Basic (e.g., 0.1 M NaOH)Methanol/WaterLowPhthalic acid and sec-butylamine via hydrolysis of the imide bond.[4]
Oxidative (e.g., 3% H₂O₂)Acetonitrile/WaterModeratePotential for oxidation at the benzylic positions of the phthalimide ring.[4]
Photolytic (UV light)MethanolModeratePhotodegradation pathways may involve radical mechanisms.
Thermal (60°C)Ethyl AcetateHighGenerally stable to moderate heat, but prolonged exposure could lead to slow degradation.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines the isothermal shake-flask method, a standard procedure for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., Dichloromethane, Acetone, Ethanol, Hexane, Water)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of scintillation vials.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.

Protocol 2: Forced Degradation Study

This protocol describes a systematic approach to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Relevant solvents (e.g., Acetonitrile, Methanol, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC vials (clear and amber)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature.

    • Photolytic Degradation: Place the stock solution in a clear vial and expose it to light in a photostability chamber. A control sample should be kept in an amber vial to protect it from light.

    • Thermal Degradation: Place the stock solution in an oven at an elevated temperature (e.g., 60°C).

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Sample Analysis: At each time point, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

G cluster_synthesis Gabriel Synthesis of a Primary Amine Phthalimide Phthalimide PotassiumPhthalimide Potassium Phthalimide Phthalimide->PotassiumPhthalimide 1. KOH NsecButylphthalimide This compound PotassiumPhthalimide->NsecButylphthalimide 2. SN2 Reaction AlkylHalide sec-Butyl Halide AlkylHalide->NsecButylphthalimide PrimaryAmine sec-Butylamine NsecButylphthalimide->PrimaryAmine 3. Hydrazine (H2NNH2) Phthalhydrazide Phthalhydrazide NsecButylphthalimide->Phthalhydrazide

Caption: Reaction pathway of the Gabriel synthesis.

G cluster_workflow Experimental Workflow for Performance Evaluation cluster_solubility Solubility Assessment cluster_stability Stability Assessment Compound This compound ShakeFlask Shake-Flask Method Compound->ShakeFlask ForcedDeg Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) Compound->ForcedDeg HPLC_S HPLC Quantification ShakeFlask->HPLC_S SolubilityData Solubility Data Table HPLC_S->SolubilityData HPLC_St Stability-Indicating HPLC ForcedDeg->HPLC_St StabilityProfile Stability Profile & Degradants HPLC_St->StabilityProfile

Caption: Workflow for performance evaluation.

References

A Comparative Analysis of N-sec-Butylphthalimide and Other Common Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the judicious selection of an amine protecting group is a critical determinant of synthetic success. An ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily cleaved with high selectivity and yield. This guide provides a comprehensive benchmark of N-sec-Butylphthalimide against three of the most widely utilized amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Introduction to Amine Protecting Groups

The primary amino group is a versatile functional group, but its nucleophilicity and basicity can interfere with many synthetic transformations. Protecting groups serve as temporary masks for the amine functionality, rendering it inert to specific reagents and reaction conditions. The choice of a protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups present in the molecule and the desired orthogonality of deprotection steps.[1]

This compound belongs to the phthalimide class of protecting groups. The phthalimide group provides robust protection due to its stability. The sec-butyl substituent introduces steric hindrance, which can influence the reactivity and stability of the protected amine.

Comparative Data Summary

The following table summarizes the key characteristics and performance metrics of this compound in comparison to Boc, Cbz, and Fmoc protecting groups.

FeatureThis compoundtert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Chemical Nature PhthalimideCarbamateCarbamateCarbamate
Introduction Reagent Phthalic anhydride or Potassium phthalimideDi-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformateFmoc-Cl or Fmoc-OSu
Stability (Acidic) StableLabile (cleaved by strong acids)StableStable
Stability (Basic) StableStableStableLabile (cleaved by mild bases)
Stability (Hydrogenolysis) StableStableLabile (cleaved by catalytic hydrogenation)Stable
Deprotection Conditions Hydrazinolysis (e.g., hydrazine hydrate)Strong acids (e.g., TFA, HCl)Catalytic hydrogenation (e.g., H₂, Pd/C)Mild bases (e.g., piperidine)
Byproducts of Deprotection PhthalhydrazideIsobutylene, CO₂Toluene, CO₂Dibenzofulvene, piperidine adduct

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are representative and may require optimization for specific substrates.

This compound

Protection (from Phthalic Anhydride):

  • Dissolve the primary amine (1.0 eq) and phthalic anhydride (1.1 eq) in a suitable solvent such as toluene or DMF.

  • Heat the mixture to reflux for 2-4 hours with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting this compound by recrystallization or column chromatography.

Deprotection (Hydrazinolysis):

  • Dissolve the this compound (1.0 eq) in a protic solvent like ethanol or methanol.

  • Add hydrazine hydrate (1.5 - 2.0 eq) to the solution.

  • Reflux the mixture for 2-12 hours. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture, which will result in the precipitation of phthalhydrazide.

  • Filter the precipitate and wash with the solvent.

  • Concentrate the filtrate and purify the desired amine.

tert-Butoxycarbonyl (Boc)

Protection:

  • Dissolve the amine (1.0 eq) in a solvent mixture such as THF/water or dioxane/water.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base like sodium bicarbonate or triethylamine (1.5 eq).[2]

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Extract the Boc-protected amine with an organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.

Deprotection:

  • Dissolve the Boc-protected amine in a solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[2]

  • Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the amine salt.

Carboxybenzyl (Cbz)

Protection:

  • Dissolve the amine (1.0 eq) in a solvent such as THF or a mixture of dioxane and water.

  • Cool the solution to 0 °C and add a base, for example, sodium carbonate or triethylamine (1.5 eq).

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the Cbz-protected amine with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the product.

Deprotection:

  • Dissolve the Cbz-protected amine in a solvent like methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to an atmosphere of hydrogen gas (H₂) at atmospheric or slightly elevated pressure.[2]

  • Stir vigorously until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc)

Protection:

  • Dissolve the amine (1.0 eq) in a solvent mixture, typically 10% aqueous sodium carbonate and dioxane.

  • Cool the solution to 0 °C and add Fmoc-Cl (1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 8-12 hours.

  • Pour the reaction mixture into cold water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid and brine, then dry and concentrate to get the Fmoc-protected amine.

Deprotection:

  • Dissolve the Fmoc-protected amine in a polar aprotic solvent such as DMF or NMP.

  • Add a 20% solution of piperidine in DMF.

  • Stir the mixture at room temperature for 5-30 minutes.

  • Remove the solvent and the dibenzofulvene-piperidine adduct under reduced pressure.

  • Purify the resulting amine.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of amines using the discussed protecting groups.

Protection_Workflow cluster_protection Protection Workflow Amine Primary Amine Reaction Reaction (Stirring/Heating) Amine->Reaction Reagent Protecting Group Reagent Reagent->Reaction Solvent Solvent + Base (if required) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification ProtectedAmine Protected Amine Purification->ProtectedAmine

Caption: General workflow for amine protection.

Deprotection_Workflow cluster_deprotection Deprotection Workflow ProtectedAmine Protected Amine Reaction Reaction (Stirring) ProtectedAmine->Reaction DeprotectionReagent Deprotection Reagent (Acid/Base/H2, Pd/C/Hydrazine) DeprotectionReagent->Reaction Solvent Solvent Solvent->Reaction Workup Workup (Filtration/Evaporation) Reaction->Workup Purification Purification Workup->Purification DeprotectedAmine Deprotected Amine Purification->DeprotectedAmine

Caption: General workflow for amine deprotection.

Conclusion

The selection of an appropriate amine protecting group is a strategic decision that significantly impacts the efficiency and outcome of a synthetic route.

  • This compound offers robust protection, stable to both acidic and mildly basic conditions, as well as to catalytic hydrogenation. Its removal via hydrazinolysis provides an orthogonal deprotection strategy to the commonly used acid- or base-labile protecting groups. The steric bulk of the sec-butyl group may offer some advantages in directing reactions at other sites of the molecule.

  • Boc is favored for its ease of introduction and its clean, acid-labile deprotection, which is orthogonal to base-labile and hydrogenolysis-labile groups.

  • Cbz provides stability to acidic and basic conditions and is easily removed by catalytic hydrogenation, a mild and effective method that is orthogonal to acid- and base-labile groups.

  • Fmoc is the protecting group of choice in modern solid-phase peptide synthesis due to its lability under very mild basic conditions, which allows for the use of acid-labile side-chain protecting groups.

Ultimately, the choice between this compound and other protecting groups will depend on the specific requirements of the synthesis, including the need for orthogonality and the tolerance of the substrate to the various deprotection conditions. The phthalimide group, in general, remains a valuable tool in the synthetic chemist's arsenal, particularly when robust protection is required.

References

Navigating the Structure-Activity Landscape of Branched N-Alkylphthalimides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers a comparative analysis of the structure-activity relationship (SAR) of branched N-alkylphthalimides, focusing on their cytotoxic effects. By examining the available experimental data, this document aims to provide a clear and objective overview to inform future research and development in this area.

The phthalimide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The nature of the N-substituent plays a crucial role in determining the potency and selectivity of these compounds. While linear N-alkyl chains have been extensively studied, the impact of branching in the alkyl substituent presents a compelling area of investigation for modulating cytotoxic activity.

Comparative Cytotoxicity of Linear vs. Branched N-Alkyl Chains

Direct, comprehensive studies systematically evaluating the cytotoxicity of a series of branched N-alkylphthalimides are limited in publicly available literature. However, existing data for related N-alkyl compounds, such as N-alkyl gallamides, provide valuable insights into the potential effects of alkyl chain branching.

A study on N-alkyl gallamides against the MCF-7 breast cancer cell line demonstrated that branching in the N-alkyl chain can significantly enhance cytotoxic activity. As detailed in the table below, the branched-chain derivatives, N-sec-butyl gallamide and N-tert-butyl gallamide, exhibited lower IC50 values, indicating greater potency, compared to their linear counterpart, N-butyl gallamide. This suggests that the steric bulk introduced by branching may lead to more favorable interactions with the biological target.

Conversely, some evidence for N-alkylphthalimides suggests an opposing trend. It has been reported that branched-chain analogs, such as N-sec-butylphthalimide, generally exhibit reduced activity compared to the linear N-butylphthalimide.[1] This reduction in activity is attributed to steric hindrance, which may impede the molecule's ability to bind optimally to its target.[1]

These contrasting observations underscore the complexity of SAR and highlight that the effect of branching is likely dependent on the specific molecular scaffold and the biological target.

Table 1: Comparative Cytotoxicity (IC50) of Linear vs. Branched N-Alkyl Gallamides against MCF-7 Cells
CompoundN-Alkyl SubstituentStructure of N-Alkyl GroupIC50 (µg/mL)
N-Butyl gallamiden-Butyl-CH₂CH₂CH₂CH₃10.3
N-sec-Butyl gallamidesec-Butyl-CH(CH₃)CH₂CH₃8.4
N-tert-Butyl gallamidetert-Butyl-C(CH₃)₃2.1

Experimental Protocols

Synthesis of N-Alkyl Gallamides

General Procedure:

The synthesis of N-alkyl gallamides can be achieved through the amidation of gallic acid with the corresponding alkylamine.

  • Activation of Gallic Acid: Gallic acid is dissolved in a suitable solvent, such as dimethylformamide (DMF). A coupling agent, for example, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), and a base, such as N,N-diisopropylethylamine (DIPEA), are added to the solution to activate the carboxylic acid group.

  • Amine Coupling: The respective alkylamine (n-butylamine, sec-butylamine, or tert-butylamine) is added to the reaction mixture.

  • Reaction and Purification: The reaction is stirred at room temperature for a specified period. Upon completion, the product is isolated and purified using standard techniques, such as extraction and column chromatography, to yield the desired N-alkyl gallamide.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., N-alkyl gallamides) and a positive control (e.g., doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a set period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Potential Signaling Pathway: Induction of Apoptosis

While the precise signaling pathways activated by branched N-alkylphthalimides are not yet fully elucidated, a common mechanism of action for many cytotoxic agents is the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are responsible for the execution of cell death.

The following diagram illustrates a generalized workflow for investigating the induction of apoptosis by a test compound.

G Workflow for Apoptosis Induction Assay start Cancer Cell Culture treat Treat with Branched N-Alkylphthalimide start->treat incubate Incubate for 24-72h treat->incubate annexin Annexin V/PI Staining incubate->annexin caspase Caspase Activity Assay incubate->caspase western Western Blot for Apoptotic Proteins (e.g., Bcl-2, Bax, Caspases) incubate->western flow Flow Cytometry Analysis annexin->flow result1 Quantification of Apoptotic Cells flow->result1 result2 Measurement of Caspase Activation caspase->result2 result3 Changes in Protein Expression Levels western->result3

Caption: Workflow for Investigating Apoptosis Induction.

The following diagram illustrates the key events in the intrinsic and extrinsic apoptosis pathways.

G Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc pro_cas8 Pro-caspase-8 disc->pro_cas8 cas8 Caspase-8 pro_cas8->cas8 bcl2_family Bcl-2 Family (Bax/Bak activation) cas8->bcl2_family via Bid cleavage cas3 Executioner Caspases (Caspase-3, -6, -7) cas8->cas3 dna_damage DNA Damage / Cellular Stress dna_damage->bcl2_family mito Mitochondria bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome pro_cas9 Pro-caspase-9 apoptosome->pro_cas9 cas9 Caspase-9 pro_cas9->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Key Events in Apoptosis Signaling Pathways.

Conclusion

The structure-activity relationship of branched N-alkylphthalimides is a promising yet underexplored area in the development of novel cytotoxic agents. The available data, particularly from analogous N-alkyl gallamides, suggest that branching of the N-alkyl chain can have a profound impact on biological activity, in some cases leading to a significant increase in cytotoxicity. However, conflicting reports for phthalimide derivatives highlight the need for further systematic studies to delineate the precise effects of branching within this specific chemical class. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse range of branched N-alkylphthalimides to establish a clear SAR, elucidate their mechanism of action, and ultimately unlock their therapeutic potential.

References

Safety Operating Guide

Prudent Disposal of N-sec-Butylphthalimide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-sec-Butylphthalimide (CAS No. 10108-61-9) was not located. The following disposal procedures are based on information for the closely related isomer, N-Butylphthalimide, and general principles of safe chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations. Information from a third-party chemical database indicates that this compound is considered a poison by ingestion and skin contact.[1]

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

  • Initial Assessment:

    • Determine if the this compound is a surplus, non-recyclable material.

    • Assess if the material is contaminated with other hazardous substances. If so, the disposal protocol for the most hazardous component must be followed.

  • Waste Collection and Storage:

    • Place the waste this compound in a designated, properly labeled, and sealed waste container. The container must be compatible with the chemical.

    • Label the container clearly as "Hazardous Waste: this compound". Include the date of accumulation.

    • Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Contact a Licensed Waste Disposal Service:

    • The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal company.[2]

    • Provide the waste disposal company with all available information, including the chemical name, CAS number (10108-61-9 for this compound, 1515-72-6 for N-Butylphthalimide), and any known hazards.

  • Incineration (to be performed by a licensed facility):

    • A common disposal method for this type of chemical is incineration.[2] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[2]

  • Disposal of Contaminated Materials:

    • Any materials, such as gloves, filter paper, or containers, that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.[2]

    • Contaminated packaging should be disposed of as unused product.[2]

Crucial "Don'ts":

  • DO NOT dispose of this compound down the drain.[2]

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT allow the product to enter the environment.[2]

Chemical and Physical Properties of N-Butylphthalimide (Isomer)

As a reference, the following table summarizes the known properties of N-Butylphthalimide. Note that the properties of this compound may vary.

PropertyValue
Appearance Solid
Melting Point/Freezing Point 32 - 36 °C
Initial Boiling Point and Boiling Range 120-123 °C at 5mm Hg
Flash Point >110 °C
Water Solubility No data available
Partition coefficient: n-octanol/water log Pow: 2.562

Source: ChemicalBook Safety Data Sheet for N-Butylphthalimide[2]

Experimental Protocols

Detailed experimental protocols involving this compound were not available in the searched documents. For any laboratory procedures, it is critical to first conduct a thorough risk assessment and consult relevant safety literature.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Waste: Surplus, Non-recyclable, or Contaminated? start->assess collect Collect in Labeled, Sealed Container assess->collect store Store in Designated Hazardous Waste Area collect->store contact Contact Licensed Waste Disposal Company store->contact no_drain Do NOT Dispose Down Drain or in Trash store->no_drain incinerate Incineration by Licensed Facility contact->incinerate end End: Proper Disposal Complete incinerate->end

Caption: this compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling N-sec-Butylphthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of N-sec-Butylphthalimide. The following procedures and data are intended to supplement, not replace, comprehensive laboratory safety protocols and institutional guidelines.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is outlined below.

Table 1: Recommended Personal Protective Equipment for this compound

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye/Face Protection Safety glasses with side-shields or goggles.[1]Ensure a snug fit to protect against dust and splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2]Inspect gloves for integrity before each use. Dispose of contaminated gloves properly.
Laboratory coat or protective clothing.[3][4]Should be worn to prevent skin contact.
Respiratory Protection Not typically required in well-ventilated areas.If dust formation is likely, a NIOSH-approved particulate respirator should be used.[3][5]

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.

Handling Procedures:
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1][3] Do not ingest or inhale.

  • Prevent Dust Formation: Handle the solid material carefully to avoid creating dust.[1][5]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

Storage Procedures:
  • Container: Keep the container tightly closed and store in a cool, dry place.[1][3]

  • Ventilation: Ensure the storage area is well-ventilated.

  • Incompatible Materials: Store away from strong oxidizing agents.[3]

Emergency and Disposal Plans

First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation develops.[1][5]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4]
Spill Response Workflow

In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup.

Workflow for Handling this compound Spill cluster_0 Immediate Actions cluster_1 Assessment and Preparation cluster_2 Containment and Cleanup cluster_3 Decontamination and Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Assess Assess Spill Size and Risk Evacuate->Assess Ventilate Ensure Adequate Ventilation Ventilate->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Contain Contain the Spill with Inert Absorbent Material Don_PPE->Contain Collect Carefully Collect Material (Avoid Dust Generation) Place_Container Place in a Labeled, Sealed Container for Disposal Decontaminate Decontaminate the Area Place_Container->Decontaminate Dispose Dispose of Waste Through a Licensed Professional Service Report Report the Incident

Caption: Workflow for handling a chemical spill of this compound.

Disposal Plan
  • Waste Collection: Collect waste this compound and any contaminated materials in a suitable, sealed, and properly labeled container.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[1]

  • Incineration: A common disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

Disclaimer: This information is intended for guidance and should be used in conjunction with your institution's established safety protocols and a comprehensive review of the full Safety Data Sheet (SDS).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.